Isocarbophos
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO4PS/c1-8(2)15-11(13)9-6-4-5-7-10(9)16-17(12,18)14-3/h4-8H,1-3H3,(H2,12,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOXLJXJBQDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042063 | |
| Record name | Isocarbophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24353-61-5 | |
| Record name | Isocarbophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24353-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocarbophos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocarbophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2-[(aminomethoxyphosphinothioyl)oxy]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCARBOPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7741NPW06X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isocarbophos: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarbophos is a broad-spectrum organophosphate insecticide and acaricide.[1] As an acetylcholinesterase inhibitor, it exerts its neurotoxic effects by disrupting the normal function of the nervous system in target organisms.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile of this compound. Detailed experimental protocols for its analysis and a summary of its synthesis are also presented to support research and development activities.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 24353-61-5, is chemically known as propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate.[4] It is characterized as a colorless to pale yellow liquid with a faint odor and has limited solubility in water but is soluble in many organic solvents.[1]
Chemical Structure
The chemical structure of this compound features a chiral phosphorus atom, leading to the existence of two stereoisomers: (R)-Isocarbophos and (S)-Isocarbophos. Commercial formulations typically consist of a racemic mixture of these enantiomers.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate | [4] |
| CAS Number | 24353-61-5 | [1] |
| Molecular Formula | C11H16NO4PS | [4] |
| Molecular Weight | 289.29 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 45-49 °C | [5] |
| Boiling Point | 385.1 °C at 760 mmHg | [5] |
| Density | 1.275 g/cm³ | [5] |
| Vapor Pressure | 3.9 x 10⁻⁶ mmHg at 25°C | [5] |
| Water Solubility | 70.1 mg/L at 20°C | [6] |
| Solubility in Organic Solvents | Soluble in acetone and acetonitrile | [1][7] |
| Octanol-Water Partition Coefficient (log Kow) | 2.7 | [6] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, functions as an inhibitor of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.
The inhibitory action of this compound involves the phosphorylation of a serine residue within the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of cholinergic receptors, causing hyperactivity of the nervous system, which ultimately leads to paralysis and death of the insect.[8]
Metabolic and Degradation Pathways
The environmental fate and toxicity of this compound are influenced by its metabolism in organisms and degradation in the environment.
Biodegradation Pathway
Studies have shown that certain microorganisms, such as Arthrobacter sp., can utilize this compound as a source of carbon and phosphorus.[4][9] The primary degradation pathway involves the hydrolysis of the phosphoramidothioate linkage, followed by further breakdown of the aromatic ring.[9]
References
- 1. Acute dermal toxicities of various organophosphate insecticides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 3. RTECS NUMBER-FC1925000-Chemical Toxicity Database [drugfuture.com]
- 4. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. ijesd.org [ijesd.org]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.greenbook.net [assets.greenbook.net]
Isocarbophos: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarbophos is a highly toxic organophosphate (OP) insecticide that exerts its primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This document provides an in-depth technical overview of the molecular mechanism by which this compound inactivates AChE. It details the kinetics of this interaction, outlines standard experimental protocols for its study, and presents visual representations of the key pathways and processes involved. The information is intended to serve as a comprehensive resource for professionals in research, toxicology, and drug development.
Introduction to this compound and Acetylcholinesterase
This compound (O-2-isopropoxycarbonylphenyl O-methyl phosphoramidothioate) is a broad-spectrum organothiophosphate insecticide.[2] Like other organophosphates, its high acute toxicity stems from its ability to disrupt nerve signal transmission.[1] The primary molecular target of this compound is acetylcholinesterase (AChE, EC 3.1.1.7), an enzyme essential for terminating nerve impulses at cholinergic synapses.[3][4]
AChE is a serine hydrolase that catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[5] This rapid hydrolysis is crucial for resetting the postsynaptic membrane, allowing neurons to return to their resting state after activation and ensuring the fidelity of synaptic transmission.[5][6] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to excessive stimulation of cholinergic receptors and resulting in a state of cholinergic crisis, characterized by neuromuscular paralysis, central nervous system depression, and potentially death.[5][7]
Molecular Mechanism of AChE Inhibition
The inhibitory action of this compound, like other organophosphates, is a multi-step process that results in a stable, covalent modification of the AChE active site.
The AChE Active Site
The active site of AChE is located at the bottom of a deep and narrow gorge and contains two main subsites:
-
Anionic Site: Binds the quaternary ammonium group of acetylcholine.
-
Esteratic Site: Contains a catalytic triad of amino acids (Serine, Histidine, and Glutamate) responsible for the hydrolysis of the ester bond in acetylcholine.[3][8]
Phosphorylation of the Catalytic Serine
This compound acts as a substrate analogue to acetylcholine, entering the active site gorge.[5] The key event in the inhibition process is the nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser203 in human AChE) on the phosphorus atom of this compound.[4][8][9] This reaction leads to the formation of a stable, covalent phosphoserine bond, effectively phosphorylating the enzyme.[8] A leaving group is displaced in the process, and the enzyme becomes inactivated.[5]
Irreversibility and "Aging"
The phosphorylation of AChE by this compound is considered practically irreversible.[5] The covalent bond formed is extremely stable, and spontaneous hydrolysis occurs at a negligible rate.[5]
This initial phosphorylated enzyme-inhibitor conjugate can, over time, undergo a secondary process known as "aging."[6][9] Aging involves the dealkylation or deamidation of the phosphoryl group attached to the serine residue. This process adds a negative charge to the phosphorus adduct, which further strengthens the bond through electrostatic repulsion, making it completely resistant to reactivation by standard medical antidotes like oximes.[6][9]
The overall mechanism results in a long-lasting, if not permanent, inactivation of the AChE molecule, requiring the synthesis of new enzyme to restore normal function.[4]
Quantitative Data on this compound-AChE Interaction
The potency of an AChE inhibitor is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Research has shown that the two enantiomers of this compound exhibit different inhibitory potencies, a phenomenon known as stereoselectivity.[1]
Table 1: Inhibitory Potency (IC50) of this compound Enantiomers against AChE
| Compound | IC50 (µM) | Source |
| (R)-Isocarbophos | 6.179 | [1] |
| (S)-Isocarbophos | 1.753 | [1] |
IC50 values were determined against intracellular AChE activity in SH-SY5Y cells. The lower IC50 value for the (S)-enantiomer indicates significantly greater cytotoxicity and inhibitory potency compared to the (R)-enantiomer.[1]
Experimental Protocol: Determination of AChE Inhibition
The most common method for measuring AChE activity and its inhibition is the colorimetric assay developed by Ellman et al. (1961), often with modifications.[10] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
Materials and Reagents
-
Enzyme: Purified acetylcholinesterase (e.g., from electric eel or recombinant human).
-
Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 7.4-8.0).
-
Substrate: Acetylthiocholine (ATCh) iodide.
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.
-
Instrumentation: 96-well microplate reader or spectrophotometer capable of measuring absorbance at ~412 nm.
Assay Procedure
-
Preparation: Prepare working solutions of the buffer, enzyme, substrate, and DTNB. Prepare serial dilutions of this compound.
-
Pre-incubation: In a 96-well plate, add the AChE enzyme solution, buffer, DTNB, and varying concentrations of the this compound inhibitor to the appropriate wells. Include control wells with no inhibitor and blank wells with no enzyme.
-
Incubation with Inhibitor: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCh) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited) enzyme activity: % Inhibition = 100 * (1 - V_inhibited / V_control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Manufacturing of Isocarbophos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarbophos, chemically known as propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate, is an organophosphate insecticide. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, compiled from various sources. The synthesis of this compound is primarily achieved through a convergent pathway involving the preparation of two key intermediates: O,O-dimethyl phosphoramidothioate and isopropyl salicylate. This document details the experimental protocols for the synthesis of these precursors and the final condensation step to yield this compound. Quantitative data, where available, is summarized in structured tables, and the logical flow of the synthesis is illustrated with a process diagram.
Introduction
This compound is an effective insecticide belonging to the organothiophosphate class of compounds. Its synthesis involves the esterification of isopropyl salicylate with a derivative of O-methyl phosphoramidothioate. The manufacturing process can be broken down into three main stages:
-
Synthesis of Isopropyl Salicylate.
-
Synthesis of O,O-dimethyl phosphoramidothioate.
-
Condensation of the two precursors to form this compound.
This guide will provide a detailed examination of each of these stages, including reaction schemes, experimental procedures, and relevant quantitative data.
Synthesis of Precursors
Synthesis of Isopropyl Salicylate
Isopropyl salicylate is a crucial intermediate in the production of this compound. It is typically synthesized via the esterification of salicylic acid with either isopropanol or propylene.
Reaction Scheme:
Experimental Protocols:
-
Method A: Using Isopropanol
A mixture of salicylic acid and isopropanol is heated in the presence of an acid catalyst. Toluene is often used as a dehydrating agent to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Procedure: In a reactor, salicylic acid (1.0 mol), isopropanol (3.0 mol), and a catalyst (e.g., solid ferric sulfate, 6% by mass of reactants) are mixed with toluene (9 mL). The mixture is heated to reflux at approximately 100°C for 10 hours, with continuous removal of water. After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The filtrate is neutralized with a 1 mol/L sodium carbonate solution and then washed with saturated brine until neutral. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield isopropyl salicylate.
-
-
Method B: Using Propylene
This method involves the direct reaction of salicylic acid with propylene under pressure.
-
Procedure: Salicylic acid and a catalyst (e.g., 98% concentrated sulfuric acid) are charged into a stainless steel reactor. The reactor is purged with propylene, and then propylene is introduced until a pressure of 1.0 MPa is reached. The mixture is heated to 110°C and allowed to react for 20 hours. After cooling and venting the excess propylene, the product is worked up as described in Method A.
-
Quantitative Data for Isopropyl Salicylate Synthesis:
| Parameter | Method A (Isopropanol) | Method B (Propylene) |
| Reactants | Salicylic Acid, Isopropanol | Salicylic Acid, Propylene |
| Catalyst | Solid Ferric Sulfate or Phosphotungstic Acid | Concentrated Sulfuric Acid |
| Temperature | ~100°C (Reflux) | 110°C |
| Pressure | Atmospheric | 1.0 MPa |
| Reaction Time | 6 - 10 hours | 20 hours |
| Yield | 93.4% - 96% | Not specified |
Synthesis of O,O-dimethyl phosphoramidothioate
O,O-dimethyl phosphoramidothioate is the second key precursor for this compound. Its synthesis is a multi-step process starting from phosphorus trichloride (PCl₃).
Reaction Scheme:
-
PCl₃ + S → PSCl₃ (Thiophosphoryl chloride)
-
PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl (O-methyl phosphorodichloridothioate)
-
CH₃OP(S)Cl₂ + CH₃OH + NaOH → (CH₃O)₂P(S)Cl + NaCl + H₂O (O,O-dimethyl phosphorochloridothioate)
-
(CH₃O)₂P(S)Cl + NH₃ + NaOH → (CH₃O)₂P(S)NH₂ + NaCl + H₂O (O,O-dimethyl phosphoramidothioate)
Experimental Protocols:
-
Step 1: Synthesis of Thiophosphoryl chloride (PSCl₃)
-
Procedure: Phosphorus trichloride and sulfur are heated in a reactor. The temperature is raised from an initial reflux of 80°C to 130°C over 1-2 hours and maintained for another 2-3 hours under a nitrogen blanket. The completion of the reaction is monitored by checking the PCl₃ content (should be less than 0.5%). The crude PSCl₃ is then purified by distillation.
-
-
Step 2: Synthesis of O-methyl phosphorodichloridothioate
-
Procedure: Pre-cooled thiophosphoryl chloride is reacted with methanol. The reaction mass is washed with water to remove the by-product HCl, and the organic phase containing the product is separated.
-
-
Step 3: Synthesis of O,O-dimethyl phosphorochloridothioate
-
Procedure: O-methyl phosphorodichloridothioate is dissolved in dichloromethane (CH₂Cl₂) and cooled to -5 to 5°C. "Methyl lye" (a pre-reacted solution of methanol and sodium hydroxide) is added over 2-3 hours while maintaining the temperature. The reaction is monitored by gas chromatography. After completion, the phases are separated, and the organic phase containing the product is used in the next step.
-
-
Step 4: Synthesis of O,O-dimethyl phosphoramidothioate
-
Procedure: The dichloromethane solution of O,O-dimethyl phosphorochloridothioate is reacted with aqueous sodium hydroxide and ammonium hydroxide in a continuously stirring reactor at 40°C with a residence time of 3 hours. The organic phase is then separated and washed to give a solution of O,O-dimethyl phosphoramidothioate.
-
Quantitative Data for O,O-dimethyl phosphoramidothioate Synthesis:
| Step | Product | Yield | Purity |
| 3 | O,O-dimethyl phosphorochloridothioate | 85% - 88% | 94% - 95% |
| 4 | O,O-dimethyl phosphoramidothioate | 98% | ~93% |
Synthesis and Manufacturing of this compound
The final step in the manufacturing of this compound is the condensation of a phosphoramidothioate derivative with isopropyl salicylate. While direct reaction of O,O-dimethyl phosphoramidothioate is one possibility, a more common industrial approach for similar organophosphates involves the use of a phosphorochloridothioate intermediate.
Reaction Scheme:
(CH₃O)P(S)(NH₂)Cl + Isopropyl Salicylate → this compound + HCl (Note: The exact reacting phosphorus species may vary, but the general principle is the condensation of the two precursors.)
Experimental Protocol:
A general procedure for the synthesis of similar phosphoramidothioate esters involves the reaction of the corresponding phosphorochloridothioate with a hydroxyl compound in the presence of a base to neutralize the HCl formed.
-
Procedure: Isopropyl salicylate is dissolved in a suitable inert solvent such as toluene or dichloromethane. A base, such as triethylamine or an inorganic base like potassium carbonate, is added to the solution. O-methyl phosphoramidochloridothioate (prepared from O,O-dimethyl phosphoramidothioate) is then added dropwise to the mixture at a controlled temperature, typically between 0°C and room temperature. The reaction is stirred for several hours until completion, which can be monitored by techniques like TLC or GC. After the reaction, the mixture is washed with water to remove the salt by-product and any excess base. The organic layer is dried, and the solvent is evaporated to yield crude this compound, which can be further purified if necessary.
Quantitative Data for this compound Synthesis:
Experimental Workflow Diagram
The overall synthesis process of this compound can be visualized as a workflow diagram.
Figure 1: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process in industrial chemistry, relying on the preparation and subsequent reaction of two key intermediates. While the synthesis of the precursors, isopropyl salicylate and O,O-dimethyl phosphoramidothioate, is well-documented with specific protocols and quantitative data, the details of the final condensation step are less publicly available. This guide provides a comprehensive overview based on the available literature and general principles of organophosphate chemistry, offering a valuable resource for researchers and professionals in the field. Further investigation into proprietary industrial processes could provide more specific details on the final manufacturing step.
Isocarbophos: A Technical Guide to Its Chemical Identity, Mechanism of Action, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide Isocarbophos. It details its chemical identifiers, primary mechanism of action through acetylcholinesterase inhibition, and its environmental biodegradation. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to its study, including acetylcholinesterase inhibition assays, residue analysis in food matrices, and the enantioselective analysis of its stereoisomers.
Core Chemical Identifiers of this compound
A summary of the key chemical identifiers for this compound is presented in the table below, providing a foundational reference for researchers.
| Identifier | Value |
| CAS Number | 24353-61-5[1][2][3][4] |
| IUPAC Name | propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate[1] |
| Chemical Formula | C₁₁H₁₆NO₄PS[1][2][3] |
| Molecular Weight | 289.29 g/mol [1][3] |
| PubChem CID | 90479[1][2] |
| SMILES String | CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC[1] |
| InChI Key | YFVOXLJXJBQDEF-UHFFFAOYSA-N[1] |
| Synonyms | O-Methyl O-[2-(isopropoxycarbonyl)phenyl] phosphoramidothioate, Optunal, BAY 93820[1][3] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[6][7] The organophosphate group of this compound phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond that renders the enzyme inactive.[6][7]
Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.
Biodegradation Pathway of this compound
In the environment, this compound can be degraded by microorganisms. For instance, Arthrobacter sp. scl-2 can utilize this compound as a source of carbon and phosphorus. The initial step in this biodegradation pathway is the hydrolysis of the phosphoramidothioate moiety by an organophosphorus hydrolase, which yields isopropyl salicylate. Subsequently, the isopropyl ester is hydrolyzed to salicylate, a more readily degradable intermediate.[8][9]
Figure 2: Biodegradation Pathway of this compound by Arthrobacter sp. scl-2.
Experimental Protocols
Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method for determining acetylcholinesterase activity and its inhibition by this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound analytical standard
-
Solvent for this compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 190 µL of Tris-HCl buffer.
-
Control (100% Activity): 170 µL of Tris-HCl buffer + 10 µL of solvent + 10 µL of AChE solution.
-
Test (Inhibitor): 170 µL of Tris-HCl buffer + 10 µL of this compound dilution + 10 µL of AChE solution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Residue Analysis of this compound in Vegetable Samples by GC-MS
This protocol outlines a general procedure for the determination of this compound residues in vegetable matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Materials:
-
Homogenizer/blender
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) or C18 sorbent (optional, depending on the matrix)
-
This compound analytical standard
-
GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)
Procedure:
-
Sample Preparation (QuEChERS):
-
Homogenize a representative sample of the vegetable.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add internal standards if used.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube containing anhydrous MgSO₄ and PSA. For pigmented samples, GCB may be included. For fatty samples, C18 may be used.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
GC-MS Analysis:
-
Transfer the cleaned-up supernatant to a GC vial.
-
Inject an aliquot (e.g., 1-2 µL) into the GC-MS system.
-
Typical GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 70°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. Monitor characteristic ions for this compound for quantification and confirmation.
-
-
-
Quantification:
-
Prepare a calibration curve using matrix-matched standards or by standard addition to compensate for matrix effects.
-
Quantify the concentration of this compound in the sample based on the calibration curve.
-
Enantioselective Separation and Toxicity Testing of this compound
This protocol describes the separation of this compound enantiomers and the subsequent evaluation of their differential toxicity.[10]
Materials:
-
Racemic this compound standard
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD)
-
Circular Dichroism (CD) detector (optional, for absolute configuration)
-
Mobile phase (e.g., n-hexane/isopropanol mixture)
-
Test organisms (e.g., Daphnia magna)
-
Culture medium for the test organism
-
Standard laboratory glassware
Procedure:
-
Enantioselective Separation:
-
Develop an HPLC method for the baseline separation of the this compound enantiomers using a suitable chiral column and mobile phase. An example method uses a Chiralcel OD column with a mobile phase of n-hexane/isopropanol (90/10, v/v) at a flow rate of 0.8 mL/min.[10]
-
Collect the separated enantiomer fractions.
-
Confirm the purity of the collected fractions.
-
If a CD detector is available, the absolute configuration of the enantiomers can be determined.
-
-
Acute Toxicity Testing (Example with Daphnia magna):
-
Culture the test organisms under standard conditions.
-
Prepare a series of test solutions with varying concentrations of the racemic this compound and each individual enantiomer in the culture medium.
-
Expose a set number of organisms to each test concentration and a control (medium only) for a defined period (e.g., 48 hours).
-
Record the mortality or immobilization of the organisms at regular intervals.
-
Calculate the median lethal concentration (LC₅₀) for the racemate and each enantiomer using appropriate statistical methods (e.g., probit analysis).
-
Compare the LC₅₀ values to determine the enantioselective toxicity. Studies have shown that the enantiomers of this compound can exhibit significantly different toxicities.[10]
-
References
- 1. This compound - enviPath Visualization [osbornelab.manchester.edu]
- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single and joint acute toxicity of this compound enantiomers to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Acute Oral Toxicity of Isocarbophos in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarbophos is a broad-spectrum organophosphate insecticide characterized by its high acute oral toxicity in mammals. As an irreversible acetylcholinesterase inhibitor, its mechanism of action leads to a cascade of neurological and physiological effects. This technical guide provides a comprehensive overview of the acute oral toxicity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its toxicological profile to support research and development activities.
Quantitative Toxicity Data
The acute oral toxicity of a substance is quantitatively expressed by the median lethal dose (LD50), which represents the single dose of a substance that causes the death of 50% of a group of test animals. The following table summarizes the available acute oral LD50 values for this compound in various mammalian species.
Table 1: Acute Oral LD50 Values for this compound in Mammalian Species
| Species | Strain | Sex | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Interval |
| Rat | Wistar | Male | Oral | Not Specified | 47 | 40-55 |
| Rat | Wistar | Female | Oral | Not Specified | 52 | 42-65 |
| Mouse | Not Specified | Not Specified | Oral | Not Specified | 30 | Not Specified |
| Guinea Pig | Not Specified | Male | Oral | Not Specified | 120 | Not Specified |
Note: Data is compiled from various sources. The level of detail regarding experimental conditions, such as the vehicle used, may vary between studies.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism underlying the toxicity of this compound is the inhibition of the enzyme acetylcholinesterase (AChE). In a healthy nervous system, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
This compound irreversibly binds to the active site of AChE, rendering the enzyme non-functional. This leads to the accumulation of acetylcholine at cholinergic synapses, resulting in the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors. This overstimulation disrupts normal nerve impulse transmission in both the central and peripheral nervous systems, leading to a condition known as a "cholinergic crisis," which manifests as a wide array of severe clinical signs.
Signaling Pathway of this compound Toxicity
The following diagram illustrates the molecular and physiological cascade initiated by this compound exposure.
Experimental Protocols for Acute Oral Toxicity Assessment
The determination of the acute oral toxicity of this compound in mammalian models is conducted in accordance with internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The most pertinent guidelines include OECD 401 (Acute Oral Toxicity), 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure). Below is a detailed methodology representative of these protocols.
Animal Model and Husbandry
-
Species and Strain: The albino rat (e.g., Wistar or Sprague-Dawley strains) is the preferred species. Mice are also commonly used.
-
Source and Quality: Healthy, young adult animals are sourced from a reputable breeder. They are typically nulliparous and non-pregnant females.
-
Acclimation: A minimum 5-day acclimation period to the laboratory environment is mandatory before the study commences.
-
Housing Conditions:
-
Temperature: 22 ± 3°C
-
Humidity: 30-70%
-
Lighting: 12-hour light/dark cycle
-
Caging: Animals may be group-caged by sex and dose, but with sufficient space to permit clear observation of each individual.
-
-
Diet: Standard laboratory chow and drinking water are provided ad libitum, except for a brief fasting period prior to dosing.
Test Substance and Administration
-
Test Article: this compound (technical grade).
-
Vehicle: The choice of vehicle is contingent on the solubility of this compound. Corn oil is a common vehicle for lipophilic substances. The toxicological properties of the vehicle must be well-established.
-
Preparation: The test article is formulated to the desired concentrations on the day of dosing.
-
Administration: A single dose is administered to each animal via oral gavage. The volume should not exceed 1 mL/100g of body weight for an oily vehicle in rodents.
-
Fasting: Food, but not water, is withheld overnight for rats (3-4 hours for mice) before dosing. Food is returned 3-4 hours post-dosing.
Dosing and Observation
-
Dose Selection: A stepwise procedure is employed, starting with a dose expected to produce some signs of toxicity. Given the high toxicity of this compound, a low starting dose is warranted.
-
Observation Period: Animals are observed for a total of 14 days following administration.
-
Clinical Observations:
-
Frequency: Observations are made at least once during the first 30 minutes, periodically during the first 24 hours (with particular attention in the first 4 hours), and daily thereafter.
-
Parameters: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Specific attention is given to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[1]
-
-
Body Weight: Individual body weights are recorded just before dosing, weekly thereafter, and at the time of death or euthanasia.
-
Mortality: The number of mortalities is recorded, and the time of death is noted.
Pathology
-
Histopathology: Microscopic examination of organs showing evidence of gross pathology may be conducted to identify target organs of toxicity.
Experimental Workflow
The following diagram provides a visual representation of the key stages in an acute oral toxicity study.
Logical Progression of Toxic Effects
The toxicological effects of this compound follow a clear and logical sequence from initial exposure to the ultimate outcome. This progression is depicted in the diagram below.
References
Ecotoxicity of Isocarbophos in Avian Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Quantitative ecotoxicity data for Isocarbophos in avian species is limited in publicly available literature. This guide provides available information on this compound and supplements it with data from other organophosphate insecticides with a similar mode of action to provide a comprehensive overview of the potential risks.
Executive Summary
This compound is an organophosphate insecticide known to be an acetylcholinesterase (AChE) inhibitor.[1][2][3] While specific data on its direct impact on various avian species is scarce, its classification as an organophosphate raises significant concerns due to the known high toxicity of this chemical class to birds.[1][2][4] This technical guide synthesizes the available information on this compound and provides a broader context of organophosphate ecotoxicity in avian species. It details standardized experimental protocols for assessing avian toxicity and outlines the key mechanism of action. The included data tables, while not specific to this compound, offer a comparative look at the toxicity of other organophosphates, thereby serving as a crucial reference for risk assessment and future research directions.
Introduction to this compound
This compound is a broad-spectrum organophosphate insecticide.[1][2] Like other compounds in its class, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] This enzyme is critical for the proper functioning of the nervous system in both insects and vertebrates. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve fibers, which can cause a range of toxic effects, from sublethal behavioral changes to mortality.[2][5]
Quantitative Ecotoxicity Data
A comprehensive search of scientific literature and regulatory databases yielded limited specific quantitative ecotoxicity data for this compound in avian species. A single acute oral LD50 value of 5 mg/kg for birds has been reported, but the specific species and experimental conditions were not detailed.
To provide a comparative framework for the potential toxicity of this compound, the following tables summarize acute and chronic toxicity data for other widely studied organophosphate insecticides in two standard avian test species: the Northern Bobwhite (Colinus virginianus) and the Mallard duck (Anas platyrhynchos).
Table 1: Acute Oral Toxicity (LD50) of Selected Organophosphate Insecticides in Avian Species
| Chemical | Species | LD50 (mg/kg body weight) | Purity (%) | Reference |
| Chlorpyrifos | Colinus virginianus | 11.8 | 97.1 | U.S. EPA ECOTOX |
| Chlorpyrifos | Anas platyrhynchos | 75.8 | 97.1 | U.S. EPA ECOTOX |
| Diazinon | Colinus virginianus | 10.0 | 97.7 | U.S. EPA ECOTOX |
| Diazinon | Anas platyrhynchos | 3.5 | 87.0 | U.S. EPA ECOTOX |
| Malathion | Colinus virginianus | 1485 | 95.0 | U.S. EPA ECOTOX |
| Malathion | Anas platyrhynchos | 1485 | 95.0 | U.S. EPA ECOTOX |
| Parathion | Colinus virginianus | 12.4 | Technical | U.S. EPA ECOTOX |
| Parathion | Anas platyrhynchos | 2.0 | Technical | U.S. EPA ECOTOX |
Table 2: Dietary Toxicity (LC50) of Selected Organophosphate Insecticides in Avian Species
| Chemical | Species | LC50 (ppm in diet) | Purity (%) | Reference |
| Chlorpyrifos | Colinus virginianus | 201 | 97.1 | U.S. EPA ECOTOX |
| Chlorpyrifos | Anas platyrhynchos | 140 | 97.1 | U.S. EPA ECOTOX |
| Diazinon | Colinus virginianus | 342 | 97.7 | U.S. EPA ECOTOX |
| Diazinon | Anas platyrhynchos | 239 | 87.0 | U.S. EPA ECOTOX |
| Malathion | Colinus virginianus | >5000 | 95.0 | U.S. EPA ECOTOX |
| Malathion | Anas platyrhynchos | >5000 | 95.0 | U.S. EPA ECOTOX |
| Parathion | Colinus virginianus | 200 | Technical | U.S. EPA ECOTOX |
| Parathion | Anas platyrhynchos | 250 | Technical | U.S. EPA ECOTOX |
Table 3: Reproductive Toxicity of Selected Organophosphate Insecticides in Avian Species
| Chemical | Species | Endpoint | Value (ppm in diet) | Effect | Reference |
| Chlorpyrifos | Colinus virginianus | NOAEL | 60 | No effect on reproduction | U.S. EPA ECOTOX |
| Chlorpyrifos | Colinus virginianus | LOAEL | 125 | Reduced eggshell thickness | U.S. EPA ECOTOX |
| Malathion | Anas platyrhynchos | NOAEL | 1000 | No effect on reproduction | U.S. EPA ECOTOX |
| Malathion | Anas platyrhynchos | LOAEL | 3000 | Reduced hatchling survival | U.S. EPA ECOTOX |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
Caption: Acetylcholinesterase inhibition by this compound.
Experimental Protocols
Standardized protocols are essential for assessing the ecotoxicity of chemicals in avian species. The following sections detail the methodologies for key experiments.
Avian Acute Oral Toxicity Test (OECD TG 223)
This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Test Species: Typically Northern Bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Animal Housing: Birds are housed in cages under controlled temperature, humidity, and lighting conditions.
-
Dose Administration: The test substance is administered directly into the crop or esophagus using gavage. A range of dose levels is used to determine the dose-response relationship.
-
Observation Period: Birds are observed for at least 14 days for signs of toxicity and mortality.
-
Data Collection: Observations of clinical signs, body weight changes, and food consumption are recorded. A post-mortem examination is conducted on all birds.
-
Endpoint: The LD50, the dose estimated to be lethal to 50% of the test population, is calculated.
Caption: Workflow for an avian acute oral toxicity test.
Avian Dietary Toxicity Test (OECD TG 205)
This test evaluates the toxicity of a substance when administered to birds in their diet over a short period.
Methodology:
-
Test Species: Typically young Northern Bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Animal Housing: Birds are housed in groups in pens with ad libitum access to food and water.
-
Diet Preparation: The test substance is mixed into the feed at various concentrations.
-
Exposure Period: Birds are fed the treated diet for 5 days, followed by a 3-day observation period on a clean diet.
-
Data Collection: Daily observations for mortality and signs of toxicity. Food consumption and body weight are measured.
-
Endpoint: The LC50, the dietary concentration estimated to be lethal to 50% of the test population, is determined.
References
- 1. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 2. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 3. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sublethal effects of early-life exposure to common and emerging contaminants in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. poultrydvm.com [poultrydvm.com]
Isocarbophos Degradation in Soil Environments: A Technical Guide
Affiliation: Google Research
Abstract
Isocarbophos, a widely utilized organophosphorus insecticide, poses environmental concerns due to its persistence and moderate toxicity. Understanding its degradation pathway in soil is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the microbial and abiotic degradation pathways of this compound in soil environments. It synthesizes data on degradation kinetics, details key experimental protocols for studying its fate, and visualizes the core metabolic pathways and influencing factors. This document is intended for researchers, environmental scientists, and professionals involved in pesticide management and soil remediation.
Introduction
This compound (O-2-isopropoxycarbonylphenyl O-methyl phosphoramidothioate) is an effective organophosphorus insecticide and acaricide used to control a variety of agricultural pests.[1] Its application, however, has led to environmental pollution in some areas, necessitating a thorough understanding of its fate and persistence in soil ecosystems.[2] The degradation of pesticides in soil is a complex process governed by a combination of biotic and abiotic factors, including microbial activity, soil composition, pH, and temperature.[3] This guide focuses on the specific pathways through which this compound is broken down, the key metabolites formed, and the methodologies used to investigate these processes.
Core Degradation Pathways
The dissipation of this compound from soil occurs through two primary mechanisms: microbial degradation and abiotic degradation. Evidence strongly suggests that microbial activity is the principal driver of its breakdown in natural soil environments.[2]
Microbial Degradation
Soil microorganisms, particularly bacteria, play a pivotal role in the detoxification of this compound.[1][2] Strains capable of utilizing the pesticide as a sole source of carbon and phosphorus have been isolated and characterized.[2]
A key organism in this compound metabolism is Arthrobacter sp. scl-2, a highly effective degrading strain isolated from contaminated soil.[2] The metabolic pathway in this bacterium involves a series of enzymatic reactions that break down the complex this compound molecule into simpler compounds that can enter central metabolic pathways.[1][2]
The established microbial degradation pathway is as follows:
-
Hydrolysis to Isopropyl Salicylate: The initial and rate-limiting step is the hydrolysis of the phosphoramidothioate bond by an organophosphorus hydrolase enzyme. This reaction cleaves the phosphorus-containing moiety, yielding isopropyl salicylate .[1]
-
Hydrolysis to Salicylate: An esterase then hydrolyzes the isopropyl ester group of isopropyl salicylate to produce salicylate (salicylic acid), a common metabolic intermediate in many bacteria.[1][2]
-
Conversion to Gentisate: Salicylate is further hydroxylated to form gentisate .[2]
-
Ring Cleavage and Central Metabolism: The aromatic ring of gentisate is cleaved by gentisate 1,2-dioxygenase, leading to the formation of maleylpyruvate. This is subsequently converted via fumarylpyruvate into pyruvate and fumarate , which are fundamental components of the citric acid cycle.[2]
Another significant metabolite identified in soil is This compound oxon , the oxygen analog of the parent compound.[4] This transformation involves the oxidative desulfuration of the P=S bond to a P=O bond, a reaction also common for phosphorothioate pesticides.
Abiotic Degradation
While microbial action is dominant, abiotic processes contribute to the degradation of this compound. The primary abiotic mechanism is hydrolysis , the chemical breakdown of the compound by reaction with water. The rate of hydrolysis is significantly influenced by soil pH.[1][3] Like many organophosphates, this compound is more susceptible to hydrolysis under alkaline conditions. Photodegradation , or breakdown by sunlight, can also occur, but its contribution is generally limited in soil environments due to the lack of light penetration into the soil matrix.[3]
Quantitative Degradation Data
The rate of this compound degradation varies significantly depending on soil type, microbial population, and environmental conditions.[2][3] The persistence of a pesticide is often expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate.[5]
Table 1: Microbial Degradation Rate
| Microorganism | Initial Concentration | Time to Non-detectable Level | Reference |
|---|
| Arthrobacter sp. scl-2 | 100 mg/L (in cell culture) | 18 hours |[2] |
Table 2: Enantioselective Degradation of rac-Isocarbophos in Different Soils
| Soil Type | Condition | Degradation Behavior | Enantiomer Fraction (EF) Trend | Reference |
|---|---|---|---|---|
| Changchun | Native | Not enantioselective | ~0.5 | [2] |
| Hangzhou | Native | Enantioselective | S-(+)-isocarbophos enriched | [2] |
| Zhengzhou | Native | Enantioselective | S-(+)-isocarbophos enriched | [2] |
| All Types | Sterilized | Not enantioselective | ~0.5 |[2] |
Note: Enantioselective degradation in native Hangzhou and Zhengzhou soils indicates that specific microbial communities preferentially degrade one enantiomer over the other. The lack of enantioselectivity in sterilized soil confirms that this is a microbially-driven process.[2]
Key Experimental Protocols
Investigating the degradation of this compound requires robust experimental designs and sensitive analytical techniques.
Soil Degradation and Metabolite Identification Study
This protocol outlines a typical laboratory experiment to assess degradation kinetics and identify metabolites in soil.
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a relevant agricultural field.
-
Air-dry the soil, remove debris, and sieve through a 2 mm mesh.
-
Characterize soil properties (pH, organic matter content, texture).
-
For abiotic control, sterilize a portion of the soil (e.g., by autoclaving).
-
-
Incubation Experiment:
-
Weigh prepared soil samples (e.g., 50 g) into sterile flasks.
-
Fortify the soil with a standard solution of this compound to achieve a target concentration (e.g., 5 mg/kg).
-
Adjust soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
-
Collect triplicate samples from both native and sterilized soils at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days).
-
-
Extraction and Analysis:
-
Extract this compound and its metabolites from the soil samples. A common method is extraction with acetonitrile followed by a clean-up step if necessary (e.g., using a C18 solid-phase extraction column for water samples).[2][4]
-
Analyze the extracts using chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to quantify the enantiomers of this compound and its metabolites like this compound oxon.[2][4]
-
Analytical Methodology Details
-
Chromatography: Enantioselective separation is critical for studying chiral pesticides. A commonly used column is an amylose tris(3,5-dimethylphenylcarbamate) chiral column.[2] For simultaneous analysis of this compound and this compound oxon, a Chiralpak AD-3R column can be effective.[4]
-
Mobile Phase: A typical mobile phase for chiral separation consists of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium acetate with formic acid.[2]
-
Detection: Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity required for detecting and quantifying pesticide residues and their metabolites at low concentrations in complex soil matrices.[2]
Factors Influencing Degradation
The rate and pathway of this compound degradation are not constant but are influenced by a web of interconnected factors.
-
Microbial Community: The presence, diversity, and adaptation of soil microorganisms are the most critical factors. Soils with a history of pesticide exposure may exhibit enhanced microbial degradation due to the acclimatization of the microbial community.[3]
-
Soil Properties:
-
Environmental Conditions:
Conclusion
The degradation of this compound in soil is a multifaceted process predominantly driven by microbial metabolism. The primary pathway involves hydrolysis to isopropyl salicylate and then salicylate, which is further broken down via the gentisate pathway into compounds of central metabolism. Abiotic hydrolysis also contributes to its dissipation, particularly in alkaline soils. The persistence of this compound is highly variable and depends on the specific microbial community present, soil physicochemical properties, and ambient environmental conditions. Enantioselective degradation is a key feature in some soils, highlighting the specificity of the microbial enzymes involved. A comprehensive understanding of these degradation dynamics, supported by robust analytical methodologies like chiral LC-MS/MS, is essential for predicting the environmental fate of this compound and developing effective strategies for the remediation of contaminated sites.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. mdpi.com [mdpi.com]
- 7. The influence of different soil types in the pesticide residue analysis method performance - DBGPrints Repository [eprints.dbges.de]
Isocarbophos: A Potential Endocrine Disruptor? An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential for the organophosphate insecticide isocarbophos to act as an endocrine disruptor. It is important to note that while the endocrine-disrupting effects of several organophosphate pesticides have been documented, specific research on this compound in this context is limited. This guide synthesizes available information on organophosphates as a class and outlines the established experimental protocols necessary to definitively assess the endocrine-disrupting potential of this compound. The information presented herein is intended to guide future research and risk assessment efforts.
Executive Summary
This compound, a broad-spectrum organophosphate insecticide, is primarily recognized for its neurotoxicity through the inhibition of acetylcholinesterase. However, the broader class of organophosphate pesticides has been implicated in endocrine disruption, raising concerns about the potential for this compound to interfere with hormonal signaling pathways.[1] Endocrine-disrupting chemicals (EDCs) can alter the normal functioning of the endocrine system, leading to adverse effects on development, reproduction, and metabolism.[2][3] This technical guide explores the potential mechanisms by which this compound could act as an endocrine disruptor, details the experimental methodologies required for its assessment, and presents a framework for future research. While direct evidence for this compound is scarce, this document serves as a critical resource for stimulating and directing the necessary investigations into its endocrine-disrupting capabilities.
Introduction to this compound and Endocrine Disruption
This compound is an organothiophosphate insecticide used to control a variety of agricultural pests. Its primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.
The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes. Endocrine disruptors are exogenous substances that interfere with any aspect of hormone action, including synthesis, secretion, transport, binding, action, or elimination.[3] Concerns about pesticide-induced endocrine disruption have grown, with studies linking exposure to various pesticides with reproductive and developmental abnormalities.[4] Given that other organophosphates have demonstrated endocrine-disrupting properties, it is crucial to evaluate the potential for this compound to exert similar effects.[1]
Potential Endocrine-Disrupting Mechanisms of this compound
Based on the known mechanisms of other organophosphate pesticides, this compound could potentially disrupt the endocrine system through several pathways:
-
Interaction with Steroid Receptors: this compound or its metabolites may bind to estrogen receptors (ERs) and androgen receptors (ARs), acting as either agonists or antagonists.[5] This can lead to inappropriate activation or inhibition of hormone-responsive genes.
-
Alteration of Steroidogenesis: The production of steroid hormones, such as estrogens and androgens, is a complex process involving a series of enzymatic reactions. This compound could inhibit key enzymes in this pathway, such as aromatase (CYP19), which converts androgens to estrogens.[6]
-
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: This axis is the central regulator of reproduction. Organophosphates have been shown to affect the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which can lead to reproductive dysfunction.
-
Interference with Thyroid Hormone Homeostasis: The thyroid gland is essential for metabolism and development. Some pesticides can interfere with thyroid hormone synthesis, transport, and metabolism.[7][8] A metabolite of some organophosphates, diethyl phosphate (DEP), has been shown to interact with proteins involved in thyroid hormone functions in silico and in vivo.[9]
Experimental Protocols for Assessing Endocrine Disruption
A tiered approach is typically used to screen for and characterize endocrine-disrupting chemicals.[10][11] This involves a series of in vitro and in vivo assays.
In Vitro Assays
In vitro assays are essential for initial screening and mechanistic studies. They are generally rapid, cost-effective, and can minimize the use of animals.
These assays determine the ability of a chemical to bind to a specific hormone receptor.
Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay
-
Preparation of Receptor Source: Rat uterine cytosol is commonly used as a source of estrogen receptors.[12] Uteri from ovariectomized rats are homogenized in a buffer to isolate the cytosolic fraction containing the ERs.
-
Competitive Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the test chemical (this compound).
-
Separation of Bound and Unbound Ligand: Unbound ligand is removed, typically by dextran-coated charcoal adsorption.
-
Quantification: The amount of radiolabeled ligand bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This is used to calculate the relative binding affinity (RBA) compared to a reference estrogen.
Table 1: Representative Data from an Estrogen Receptor Binding Assay
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | 1.5 | 100 |
| This compound | To be determined | To be determined |
| Weak Estrogen | 500 | 0.3 |
| Non-binder | >10,000 | <0.01 |
Note: This table presents hypothetical data to illustrate the expected outcomes.
These assays measure the ability of a chemical to activate or inhibit gene expression through a hormone receptor.
Experimental Protocol: Androgen Receptor (AR) Transactivation Assay
-
Cell Culture: A cell line (e.g., human breast cancer cells, MCF-7, or Chinese hamster ovary cells, CHO) is stably transfected with a plasmid containing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Chemical Exposure: The cells are exposed to varying concentrations of the test chemical (this compound) in the presence or absence of a known androgen (e.g., dihydrotestosterone, DHT).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
Data Analysis: An increase in reporter activity indicates agonistic effects, while a decrease in DHT-induced activity suggests antagonistic effects.
Table 2: Representative Data from an Androgen Receptor Transactivation Assay
| Treatment | Concentration (µM) | Luciferase Activity (Fold Induction) | Agonist/Antagonist Effect |
| Vehicle Control | - | 1.0 | - |
| Dihydrotestosterone (DHT) | 0.1 | 10.0 | Agonist |
| This compound | 10 | To be determined | To be determined |
| This compound + DHT | 10 + 0.1 | To be determined | To be determined |
| Known Antagonist + DHT | 1 + 0.1 | 2.5 | Antagonist |
Note: This table presents hypothetical data to illustrate the expected outcomes.
These assays assess the effect of a chemical on the production of steroid hormones.
Experimental Protocol: H295R Steroidogenesis Assay
-
Cell Culture: The human adrenocortical carcinoma cell line H295R is used as it expresses most of the key enzymes required for steroidogenesis.[13]
-
Chemical Exposure: The cells are exposed to varying concentrations of the test chemical (this compound).
-
Hormone Quantification: After incubation, the culture medium is collected, and the concentrations of various steroid hormones (e.g., progesterone, testosterone, estradiol) are measured using techniques like ELISA or LC-MS/MS.
-
Data Analysis: Changes in hormone levels compared to control cultures indicate an effect on steroidogenesis.
Table 3: Representative Data from an H295R Steroidogenesis Assay
| Treatment | Concentration (µM) | Testosterone (ng/mL) | Estradiol (pg/mL) | Effect on Steroidogenesis |
| Vehicle Control | - | 5.0 | 100 | - |
| This compound | 10 | To be determined | To be determined | To be determined |
| Known Aromatase Inhibitor | 1 | 8.0 | 20 | Aromatase Inhibition |
Note: This table presents hypothetical data to illustrate the expected outcomes.
This assay specifically measures the inhibition of the aromatase enzyme.
Experimental Protocol: Human Recombinant Aromatase Assay
-
Enzyme Source: Microsomes from cells expressing human recombinant aromatase (CYP19) are used.[14]
-
Enzymatic Reaction: The enzyme is incubated with a substrate (e.g., [³H]-androstenedione) in the presence of varying concentrations of the test chemical (this compound).
-
Product Quantification: The conversion of the substrate to the product (estrone) is measured by quantifying the release of ³H₂O.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the enzyme activity (IC50) is determined.
Table 4: Representative Data from an Aromatase Activity Assay
| Compound | IC50 (µM) |
| Letrozole (positive control) | 0.01 |
| This compound | To be determined |
| Inactive Compound | >100 |
Note: This table presents hypothetical data to illustrate the expected outcomes.
In Vivo Assays
In vivo assays are necessary to confirm the effects observed in vitro and to assess the integrated response of a whole organism.
This assay is used to detect estrogenic and anti-estrogenic activity.
Experimental Protocol:
-
Animal Model: Immature or ovariectomized adult female rats are used.
-
Dosing: The animals are dosed with the test chemical (this compound) for three consecutive days.
-
Endpoint Measurement: On the fourth day, the animals are euthanized, and the uterus is removed and weighed.
-
Data Analysis: An increase in uterine weight compared to the control group indicates an estrogenic effect. A co-treatment with a known estrogen can be used to assess anti-estrogenic activity.
This assay is used to detect androgenic and anti-androgenic activity.
Experimental Protocol:
-
Animal Model: Castrated immature male rats are used.
-
Dosing: The animals are dosed with the test chemical (this compound) for ten consecutive days.
-
Endpoint Measurement: On the eleventh day, the animals are euthanized, and the weights of five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, glans penis, and Cowper's glands) are measured.
-
Data Analysis: An increase in the weight of these tissues indicates an androgenic effect. A co-treatment with a known androgen can be used to assess anti-androgenic activity.
Developmental toxicity studies in animal models like zebrafish or rats can reveal adverse effects on reproduction and development that may be linked to endocrine disruption.[15][16]
Experimental Protocol: Zebrafish Embryo Toxicity Test
-
Exposure: Zebrafish embryos are exposed to a range of concentrations of the test chemical (this compound) from shortly after fertilization.
-
Endpoint Assessment: Over a period of several days, various developmental endpoints are observed, including mortality, hatching rate, malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), and behavioral changes.
-
Data Analysis: The concentration-response relationships for these endpoints are determined.
Signaling Pathways and Experimental Workflows
Caption: Potential pathways of this compound-induced endocrine disruption.
Caption: Tiered experimental workflow for assessing endocrine disruption.
Data Gaps and Future Research Directions
The most significant data gap is the lack of studies specifically investigating the endocrine-disrupting potential of this compound. Future research should prioritize the following:
-
Comprehensive In Vitro Screening: this compound and its major metabolites should be systematically evaluated using the in vitro assays described in this guide to determine their ability to interact with estrogen, androgen, and thyroid pathways, and to alter steroidogenesis.
-
In Vivo Confirmation Studies: Positive findings from in vitro assays should be followed up with in vivo studies, such as the uterotrophic and Hershberger assays, to confirm endocrine-disrupting effects in a whole-organism context.
-
Developmental and Reproductive Toxicity Studies: Well-designed developmental and reproductive toxicity studies are needed to assess the potential for this compound to cause adverse effects on these sensitive endpoints.
-
Mixture Effects: In the real world, exposure to multiple pesticides is common. Research into the combined endocrine-disrupting effects of this compound with other pesticides is warranted.
Conclusion
While this compound is a well-characterized neurotoxicant, its potential as an endocrine disruptor remains largely unexplored. Based on the evidence from other organophosphate pesticides, there is a clear rationale for investigating the endocrine-disrupting properties of this compound. This technical guide provides a comprehensive framework for conducting such an investigation, from initial in vitro screening to in vivo confirmation. The generation of robust scientific data on the endocrine-disrupting potential of this compound is essential for a thorough risk assessment and to ensure the protection of human and environmental health. The methodologies and conceptual frameworks presented here are intended to catalyze and guide the necessary research in this critical area.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Endocrine Disruptor Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. food.dtu.dk [food.dtu.dk]
- 5. Assessment of the endocrine-disrupting effects of organophosphorus pesticide triazophos and its metabolites on endocrine hormones biosynthesis, transport and receptor binding in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
- 15. Isoprocarb induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]
- 16. Frontiers | Evaluation of the Developmental Toxicity Induced by E804 in Zebrafish Embryos [frontiersin.org]
Enantioselective Bioactivity of Isocarbophos Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarbophos is a broad-spectrum organophosphate insecticide and acaricide characterized by a chiral phosphorus atom, resulting in two enantiomers: (R)- and (S)-isocarbophos.[1] Although used as a racemic mixture, a growing body of evidence reveals significant enantioselectivity in the bioactivity, toxicity, and environmental fate of its isomers. This technical guide provides an in-depth analysis of the enantioselective properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support research and development in this area. The S-(+)-isomer has been consistently shown to be the more potent enantiomer across a range of organisms, exhibiting significantly higher insecticidal activity and toxicity.[2]
Quantitative Enantioselective Bioactivity Data
The biological activity of this compound is highly dependent on the stereochemistry of its isomers. The S-(+)-enantiomer is generally recognized as the more active and toxic form.
Table 1: Enantioselective Acute Toxicity of this compound Isomers to Various Organisms
| Organism | Isomer | Exposure Time (h) | LC50 / LD50 | Unit | Reference(s) |
| Daphnia magna (Water Flea) | (+)-Isocarbophos | 48 | 7.08 | µg/L | [3] |
| (-)-Isocarbophos | 48 | 353 | µg/L | [3] | |
| Racemic this compound | 48 | 13.9 | µg/L | [3] | |
| Apis mellifera L. (Honeybee) | S-(+)-Isocarbophos | 48 | - | - | [2] |
| R-(-)-Isocarbophos | 48 | - | - | [2] | |
| Bombyx mori (Silkworm) | S-(+)-Isocarbophos | - | - | - | [2] |
| R-(-)-Isocarbophos | - | - | - | [2] | |
| Trichogramma nubilale (Wasp) | S-(+)-Isocarbophos | - | - | - | [2] |
| R-(-)-Isocarbophos | - | - | - | [2] | |
| Eisenia fetida (Earthworm) | S-(+)-Isocarbophos | - | - | - | [2] |
| R-(-)-Isocarbophos | - | - | - | [2] | |
| Danio rerio (Zebrafish) | S-(+)-Isocarbophos | 72 | Higher than R-(-) | - | [2] |
| R-(-)-Isocarbophos | 72 | Lower than S-(+) | - | [2] | |
| S-(+)-Isocarbophos | 96 | Higher than R-(-) | - | [2] | |
| R-(-)-Isocarbophos | 96 | Lower than S-(+) | - | [2] | |
| Gobiocypris rarus | S-(+)-Isocarbophos | - | Higher than R-(-) | - | [2][3] |
| R-(-)-Isocarbophos | - | Lower than S-(+) | - | [2][3] | |
| Oryzias latipes (Medaka) | S-(+)-Isocarbophos | - | Higher than R-(-) | - | [2][3] |
| R-(-)-Isocarbophos | - | Lower than S-(+) | - | [2][3] |
Note: Specific LC50/LD50 values for some organisms were not available in the searched literature, but the general trend of S-(+)-isocarbophos being more toxic was consistently reported.
Table 2: Enantioselective Inhibition of Acetylcholinesterase (AChE) by this compound Isomers
| Enzyme Source | Isomer | IC50 | Unit | Reference(s) |
| SH-SY5Y human neuroblastoma cells | (S)-Isocarbophos | 1.753 | µM | [4][5] |
| (R)-Isocarbophos | 6.179 | µM | [4][5] |
Experimental Protocols
This section details the methodologies for key experiments related to the enantioselective analysis of this compound.
Enantioselective Separation of this compound Isomers by Chiral HPLC
A common method for separating this compound enantiomers involves High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.
-
Chiral Column: Chiralcel OD-H column (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization for baseline separation.
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or CD detection for confirmation of enantiomers.
-
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Monitor the elution profile to determine the retention times of the two enantiomers.
-
Collect the separated enantiomer fractions for further bioactivity studies.
-
Enantioselective Analysis in Environmental Matrices
This protocol outlines a method for the extraction and analysis of this compound enantiomers from soil samples using LC-MS/MS.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) chiral column (e.g., Chiralpak AD-3R).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution (e.g., 2 mM ammonium acetate with 0.1% formic acid).
-
Sample Preparation (Soil):
-
Extract a known weight of the soil sample with acetonitrile.
-
Vortex or sonicate the mixture to ensure efficient extraction.
-
Centrifuge the sample and collect the supernatant.
-
The extract may be concentrated and reconstituted in the mobile phase before injection. A clean-up step using solid-phase extraction (SPE) may be necessary for complex matrices.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample extract onto the chiral LC column.
-
Perform the separation using the optimized mobile phase conditions.
-
Detect and quantify the individual enantiomers using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory effect of compounds on AChE activity.[6][7]
-
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.[6]
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
AChE solution (e.g., from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI) solution.
-
DTNB solution (Ellman's reagent).
-
This compound enantiomer stock solutions (dissolved in a suitable solvent like DMSO, with the final solvent concentration in the assay kept low, typically <1%).
-
-
Procedure (96-well plate format):
-
Prepare Reagent Solutions: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup:
-
Blank: Add buffer to the wells.
-
Control (100% enzyme activity): Add buffer, AChE solution, and the solvent used for the inhibitor.
-
Inhibitor Wells: Add buffer, AChE solution, and various concentrations of the this compound enantiomer solutions.
-
-
Pre-incubation: Add the AChE enzyme to the control and inhibitor wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[6]
-
Initiate Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode (reading every minute for a set duration, e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase. Additionally, studies have implicated the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway in the apoptotic effects of this compound enantiomers.
References
Bioaccumulation Potential of Isocarbophos in Earthworms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarbophos, an organophosphorus insecticide, is subject to bioaccumulation in terrestrial ecosystems, with earthworms serving as a key bioindicator. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in earthworms, focusing on the available scientific evidence, standardized experimental protocols for its assessment, and the underlying mechanisms. A notable finding in the study of this compound is its enantioselective bioaccumulation, a critical consideration for accurate environmental risk assessment. This guide aims to equip researchers and scientists with the necessary information to design and interpret studies on the environmental fate of this compound and similar chiral compounds.
Introduction
This compound (ICP) is a broad-spectrum organophosphorus pesticide that has been utilized in agriculture to control a variety of insect pests. As with many pesticides, concerns exist regarding its environmental persistence and potential for bioaccumulation in non-target organisms. Earthworms, due to their direct and continuous contact with soil, are excellent bioindicators for assessing the bioaccumulation of soil contaminants. The uptake of pesticides like this compound by earthworms can lead to adverse effects on the earthworms themselves and facilitate the transfer of these compounds to higher trophic levels.
A key characteristic of this compound is that it is a chiral molecule, existing as two enantiomers (R-(-)-ICP and S-(+)-ICP). Research has indicated that the bioaccumulation of racemic this compound in earthworms is enantioselective, with a preferential accumulation of the R-(-)-ICP enantiomer[1][2]. This enantioselectivity is a critical factor in the ecotoxicological assessment of this compound, as the different enantiomers may exhibit varying levels of toxicity and persistence.
This guide provides an in-depth look at the bioaccumulation of this compound in earthworms, presenting standardized methodologies for its study and a framework for the presentation of quantitative data.
Experimental Protocols
The following experimental protocol is based on the OECD Guideline 317 for the testing of chemicals' bioaccumulation in terrestrial oligochaetes. This methodology provides a standardized framework for assessing the uptake and elimination of substances like this compound in earthworms.
2.1. Test Organism
The recommended test organism is the earthworm species Eisenia fetida. Adult worms with a visible clitellum should be used.
2.2. Test Substrate
An artificial soil is prepared according to OECD guidelines, typically consisting of:
-
10% Sphagnum peat
-
20% Kaolin clay
-
70% Industrial sand The pH of the artificial soil should be adjusted to 6.0 ± 0.5 using calcium carbonate.
2.3. Test Substance Application
This compound is dissolved in a suitable organic solvent (e.g., acetone) and thoroughly mixed into the artificial soil to achieve the desired test concentration. The solvent is allowed to evaporate completely before the introduction of the earthworms.
2.4. Experimental Design
The bioaccumulation test is conducted in two phases:
-
Uptake Phase: Earthworms are introduced into the this compound-spiked soil. This phase typically lasts for 21 to 28 days. Samples of both soil and earthworms are collected at predetermined time intervals (e.g., day 0, 1, 3, 7, 14, 21, and 28) to determine the concentration of this compound.
-
Elimination Phase: Following the uptake phase, the surviving earthworms are transferred to clean, untreated artificial soil. This phase also typically lasts for 21 to 28 days, with earthworm samples collected at various time points to determine the rate of elimination of this compound.
2.5. Analytical Methods
The concentration of this compound and its enantiomers in soil and earthworm tissues is typically determined using high-performance liquid chromatography (HPLC) coupled with a chiral stationary phase and a suitable detector, such as a mass spectrometer (MS).
Data Presentation
The quantitative data from bioaccumulation studies are crucial for assessing the environmental risk of this compound. While the key study by Di et al. (2019) documents the enantioselective accumulation of this compound in earthworms, the specific quantitative data from this study are not publicly available in the accessed sources[1][2]. Therefore, the following tables are presented as templates to guide researchers in the presentation of their data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C11H16NO4PS |
| Molar Mass | 289.29 g/mol |
| Water Solubility | Moderately soluble |
| Log Kow (Octanol-Water Partition Coefficient) | [Insert Value, if available] |
| Chirality | Yes, one chiral center (Phosphorus) |
Table 2: Example Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) for this compound Enantiomers in Earthworms
| Enantiomer | BCF (L/kg) | BAF (kg soil/kg worm) |
| R-(-)-ICP | [Insert experimental value] | [Insert experimental value] |
| S-(+)-ICP | [Insert experimental value] | [Insert experimental value] |
| rac-ICP | [Insert experimental value] | [Insert experimental value] |
BCF and BAF values would be calculated from the steady-state concentrations in the earthworm and the surrounding medium (soil pore water for BCF, bulk soil for BAF).
Table 3: Example Toxicokinetic Parameters for this compound Enantiomers in Earthworms
| Enantiomer | Uptake Rate Constant (k₁) (g soil/g worm·day) | Elimination Rate Constant (k₂) (day⁻¹) | Half-life (t₁/₂) (days) |
| R-(-)-ICP | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| S-(+)-ICP | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| rac-ICP | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
These parameters would be derived from fitting the concentration-time data from the uptake and elimination phases to appropriate kinetic models.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow and the conceptual understanding of the bioaccumulation process is essential for clarity and reproducibility.
Caption: Experimental workflow for assessing the bioaccumulation of this compound in earthworms.
Caption: Enantioselective bioaccumulation of this compound in earthworms.
Conclusion
The bioaccumulation of this compound in earthworms is a significant aspect of its environmental risk profile. The available evidence strongly indicates an enantioselective accumulation process, with the R-(-)-enantiomer being more persistent in earthworm tissues than the S-(+)-enantiomer[1][2]. This highlights the importance of enantiomer-specific analysis in ecotoxicological studies of chiral pesticides.
For a comprehensive understanding and accurate risk assessment, there is a critical need for publicly available, detailed quantitative data on the bioaccumulation of this compound enantiomers in earthworms. Researchers are encouraged to follow standardized protocols, such as the OECD 317 guideline, to ensure the generation of high-quality, comparable data. Future research should focus on elucidating the mechanisms underlying the enantioselective uptake, metabolism, and elimination of this compound in earthworms, which will provide a more complete picture of its environmental fate and potential for trophic transfer.
References
Isocarbophos: A Technical Guide to its Solubility in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarbophos is a broad-spectrum organophosphate insecticide and acaricide.[1] Its efficacy is rooted in its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of insects.[1][2] Understanding the solubility of this compound in various solvents is paramount for a multitude of applications, including formulation development, environmental fate assessment, and toxicological studies. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, details the experimental protocols for solubility determination, and illustrates its mechanism of action through a signaling pathway diagram.
Data Presentation: Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. The following tables summarize the available quantitative and qualitative solubility data for this compound.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source |
| Water | 20 | 7 | 70.1 | [1] |
Table 2: Qualitative and Inferred Solubility of this compound in Organic Solvents
| Solvent | Solubility Description | Inference/Source |
| Toluene | Soluble | Used in the commercial synthesis of this compound, suggesting it is a suitable solvent.[1] |
| Dichloromethane | Soluble | Employed as a solvent in the commercial synthesis process.[1] |
| Methanol | Soluble | Available commercially as a solution in methanol.[2] |
| Acetone | Soluble | Available commercially as a solution in acetone.[2] |
| Acetonitrile | Soluble | Available commercially as a solution in acetonitrile. |
| Xylene | Likely Soluble | As an aromatic hydrocarbon, it is often used as a solvent for pesticide formulations.[3] |
| Ethanol | Likely Soluble | Organophosphate pesticides are often soluble in alcohols. |
| Hexane | Likely Soluble | Its non-polar nature may allow for some degree of solubility. |
Experimental Protocols
The determination of a compound's solubility is a critical experimental procedure. The following section outlines a generalized protocol for determining the solubility of a substance like this compound, based on established methodologies such as the OECD Guideline 105 for water solubility.
General Experimental Protocol for Solubility Determination (Adapted from OECD Guideline 105)
This protocol can be adapted for both water and organic solvents.
1. Principle:
A saturated solution of the test substance (this compound) is prepared in the chosen solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.
2. Apparatus:
-
Constant temperature bath or shaker.
-
Vials or flasks with airtight seals.
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material).
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer).
-
Calibrated balance.
-
pH meter (for aqueous solutions).
3. Procedure:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the solvent in a flask or vial. The "excess" ensures that a saturated solution is formed and that solid material remains.
-
The vessel is sealed to prevent solvent evaporation.
-
The mixture is agitated in a constant temperature bath for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the substance and solvent. Preliminary tests are often conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature, followed by careful removal of the supernatant. Alternatively, the solution can be filtered through a membrane filter that does not interact with the solute.
-
-
Quantification:
-
A known volume of the clear, saturated solution is carefully removed and diluted as necessary with the appropriate solvent.
-
The concentration of this compound in the diluted solution is determined using a validated analytical method (e.g., HPLC with a suitable detector).
-
A calibration curve is prepared using standard solutions of known this compound concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
The solubility is reported as the mass of the substance per volume of the solvent (e.g., g/L or mg/mL) at the specified temperature. For aqueous solutions, the pH of the saturated solution should also be reported.
-
Mandatory Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). This diagram illustrates the key steps in this process.
Caption: Acetylcholinesterase inhibition by this compound.
Experimental Workflow: Solubility Determination
This diagram outlines the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 2. Single and joint acute toxicity of this compound enantiomers to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of Insecticide Carrier Solvent: Effect of Xylene on Hemolymph Biochemical Parameters in Blaberus giganteus L. [pjoes.com]
Stereoisomerism and Chirality of the Isocarbophos Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarbophos, an organophosphate insecticide, possesses a chiral phosphorus center, leading to the existence of two stereoisomers: the (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of the this compound molecule. It delves into the significant differences in biological activity, particularly toxicity and acetylcholinesterase (AChE) inhibition, between the enantiomers. This document summarizes key quantitative data, outlines detailed experimental protocols for enantiomer separation and biological assays, and provides visual representations of the relevant biological pathways and experimental workflows to support researchers in the fields of agrochemicals, toxicology, and drug development.
Introduction to the Chirality of this compound
This compound, chemically known as O-2-isopropoxycarbonylphenyl O-methyl phosphoramidothioate, is a broad-spectrum insecticide. The phosphorus atom in the this compound molecule is bonded to four different substituents, creating a stereogenic center.[1] This chirality results in the existence of two non-superimposable mirror images, or enantiomers, designated as (R)-Isocarbophos and (S)-Isocarbophos. While these enantiomers share identical physicochemical properties in an achiral environment, their biological activities can differ significantly due to the stereospecific nature of their interactions with biological macromolecules, such as enzymes and receptors.[2] Commercial this compound is typically sold as a racemic mixture, containing equal amounts of both enantiomers.[1]
Physicochemical Properties
While enantiomers have identical physical and chemical properties in a non-chiral environment, their behavior can diverge in chiral surroundings.[2] Detailed experimental data on the specific physicochemical properties of the individual (R)- and (S)-enantiomers of this compound are not extensively available in the public literature. The following table summarizes the available data for the racemic mixture of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆NO₄PS | [3] |
| Molecular Weight | 289.29 g/mol | [3] |
| Water Solubility | Moderately soluble | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.4 | [3] |
| Vapor Pressure | 3.9 x 10⁻⁶ mmHg at 25°C |
Enantioselective Biological Activity
The chirality of this compound plays a crucial role in its biological activity, with studies consistently demonstrating significant differences in the toxicity and enzyme inhibitory effects of its enantiomers.
Enantioselective Toxicity
The acute toxicity of this compound enantiomers has been evaluated in various organisms, revealing that the (S)-(+)-enantiomer is significantly more toxic than the (R)-(-)-enantiomer.
| Organism | Exposure Time | LC₅₀ (μg/L) - (S)-(+)-Isocarbophos | LC₅₀ (μg/L) - (R)-(-)-Isocarbophos | LC₅₀ (μg/L) - Racemic this compound | Reference |
| Daphnia magna | 48 hours | 7.08 | 353 | 13.9 | [4] |
The data clearly indicates that the (S)-(+)-enantiomer is approximately 50 times more toxic to Daphnia magna than the (R)-(-)-enantiomer.[4] Studies on various terrestrial organisms have also shown the order of bioactivity and toxicity to be S-(+) ≥ rac > R-(−), with differences of up to 232 times.[5][6]
Enantioselective Acetylcholinesterase (AChE) Inhibition
The primary mechanism of action for organophosphate insecticides like this compound is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition is also highly enantioselective.
| Assay System | IC₅₀ (μM) - (S)-Isocarbophos | IC₅₀ (μM) - (R)-Isocarbophos | Reference |
| in vitro (SH-SY5Y cell lysate) | 1.753 | 6.179 | [7][8] |
The (S)-enantiomer is a significantly more potent inhibitor of AChE than the (R)-enantiomer, which correlates with its higher toxicity.[7][8]
Signaling Pathway and Experimental Workflows
Acetylcholinesterase Inhibition Pathway
The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses. The following diagram illustrates the general pathway of AChE inhibition by organophosphates.
Experimental Workflow: Enantiomer Separation and Analysis
The separation and analysis of this compound enantiomers are critical for studying their selective activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method.
Experimental Protocols
Enantioselective Synthesis of this compound (Proposed Strategy)
Principle: A chiral alcohol can be reacted with a phosphorus precursor to form a diastereomeric intermediate. Subsequent reactions to introduce the remaining substituents on the phosphorus atom will be influenced by the stereochemistry of the chiral auxiliary, leading to the preferential formation of one enantiomer. The chiral auxiliary can then be removed to yield the enantiomerically enriched product.
Proposed Reaction Scheme:
-
Formation of a Chiral Phosphorylating Agent: React a suitable chiral alcohol (e.g., (-)-menthol or a BINOL derivative) with a phosphorus trihalide (e.g., PCl₃) to form a chiral phosphorodichloridite.
-
Introduction of the Methyl Group: React the chiral phosphorodichloridite with methanol in the presence of a base to yield a chiral O-methyl phosphochloridite.
-
Formation of the Phosphoramidothioate Moiety: React the chiral O-methyl phosphochloridite with ammonia and sulfur to introduce the amino and thiono groups, forming a diastereomeric mixture of phosphoramidothioates.
-
Coupling with Isopropyl Salicylate: React the chiral phosphoramidothioate with isopropyl salicylate in the presence of a suitable coupling agent and base. This step is expected to proceed with some degree of diastereoselectivity.
-
Separation of Diastereomers: The resulting diastereomeric mixture of this compound precursors can be separated using standard chromatographic techniques (e.g., column chromatography).
-
Removal of Chiral Auxiliary: Cleavage of the chiral auxiliary from the separated diastereomers will yield the individual (R)- and (S)-enantiomers of this compound.
Chiral Separation of this compound Enantiomers by HPLC
Principle: This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system to resolve the racemic mixture of this compound into its individual enantiomers. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.[11]
Materials and Methods:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or Circular Dichroism).
-
Chiral Column: An amylose tris(3,5-dimethylphenylcarbamate) based chiral column (e.g., Chiralcel OD-H or similar).[11]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[4] The exact ratio may require optimization.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or Circular Dichroism for confirmation of enantiomeric identity.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared this compound sample onto the column.
-
Run the chromatogram and record the retention times of the two enantiomer peaks.
-
Identify the enantiomers based on their elution order (if known from previous studies or by using a pure enantiomeric standard) or by using a circular dichroism detector.
-
Quantify the amount of each enantiomer by integrating the peak areas.
Acute Immobilisation Test in Daphnia magna (adapted from OECD 202)
Principle: This static acute toxicity test determines the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population over a 48-hour exposure period (48h-EC₅₀).[12][13][14][15]
Materials and Methods:
-
Test Organisms: Daphnia magna neonates (<24 hours old) from a healthy culture.
-
Test Substance: (R)-Isocarbophos, (S)-Isocarbophos, and racemic this compound, each dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions.
-
Test Medium: Reconstituted freshwater (e.g., Elendt M7 medium).
-
Test Vessels: Glass beakers (e.g., 100 mL).
-
Experimental Design: A control group and at least five geometrically spaced test concentrations for each enantiomer and the racemate. Each concentration should have at least four replicates, with five daphnids per replicate.
Procedure:
-
Prepare the test solutions by diluting the stock solutions in the test medium. The solvent concentration should be the same in all treatments and the control, and should not exceed a non-toxic level.
-
Randomly allocate the daphnid neonates to the test vessels containing the test solutions and the control medium.
-
Incubate the test vessels for 48 hours at 20 ± 1 °C with a 16:8 hour light:dark photoperiod.
-
Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Record the number of immobilized daphnids in each replicate.
-
Analyze the data using appropriate statistical methods (e.g., probit analysis) to determine the 48h-EC₅₀ values and their 95% confidence intervals for each test substance.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor like this compound will reduce the rate of this reaction.
Materials and Methods:
-
Enzyme Source: Purified acetylcholinesterase (e.g., from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Inhibitors: (R)-Isocarbophos and (S)-Isocarbophos dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Instrumentation: A microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a series of dilutions of the (R)- and (S)-Isocarbophos enantiomers in the buffer.
-
In a 96-well microplate, add the buffer, AChE enzyme solution, and the inhibitor solutions (or solvent for the control) to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a solution of ATCI and DTNB to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time (kinetic assay) or measure the absorbance at a fixed time point (endpoint assay).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value for each enantiomer.
Conclusion
The stereoisomerism of the this compound molecule is a critical determinant of its biological activity. The (S)-enantiomer exhibits significantly higher toxicity and acetylcholinesterase inhibitory potency compared to the (R)-enantiomer. This enantioselectivity has important implications for the environmental risk assessment and the potential development of enantiomerically pure or enriched formulations of this compound. The use of the more active (S)-enantiomer could potentially lead to reduced application rates, thereby minimizing the environmental load and non-target organism exposure. This technical guide provides researchers and professionals in drug development and agrochemical science with a foundational understanding and practical methodologies to further investigate the stereochemical aspects of this compound and other chiral molecules.
References
- 1. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]
- 6. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. oecd.org [oecd.org]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. testinglab.com [testinglab.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Neurotoxic Effects of Isocarbophos on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarbophos, a broad-spectrum organophosphate insecticide, has been extensively utilized in agriculture for pest control. Its primary mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxicity.[1] While effective against target pests, the application of this compound raises significant concerns regarding its adverse effects on non-target organisms, including invertebrates and vertebrates. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound, detailing its impact on various non-target species. It synthesizes quantitative toxicity data, outlines experimental methodologies for assessing its neurotoxic potential, and visualizes the key signaling pathways involved in its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental toxicology to facilitate a deeper understanding of the ecotoxicological risks associated with this compound.
Introduction
Organophosphate pesticides, including this compound, are known for their high toxicity and potential for bioaccumulation.[1] this compound exists as a chiral molecule with two enantiomers, (R)- and (S)-isocarbophos, which exhibit stereoselective toxicity.[2] The differential toxicity of these enantiomers underscores the importance of enantiomer-specific risk assessment. The primary mechanism of this compound-induced neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous nerve stimulation, paralysis, and ultimately death.[3] Beyond its primary target, this compound has been shown to induce oxidative stress and apoptosis, and modulate various signaling pathways, contributing to its overall neurotoxic profile.
Quantitative Neurotoxicity Data
The toxicity of this compound to non-target organisms varies significantly depending on the species, the enantiomeric form of the pesticide, and the duration of exposure. The following tables summarize the available quantitative data on the acute toxicity (LC50) and acetylcholinesterase inhibition (IC50) of this compound.
Table 1: Acute Toxicity (LC50) of this compound to Non-Target Organisms
| Organism | Species | Enantiomer/Mixture | Exposure Duration | LC50 Value | Reference(s) |
| Water Flea | Daphnia magna | Racemate | 48 h | 13.9 µg/L | [4] |
| Water Flea | Daphnia magna | (+)-enantiomer | 48 h | 7.08 µg/L | [4] |
| Water Flea | Daphnia magna | (-)-enantiomer | 48 h | 353 µg/L | [4] |
| Zebrafish | Danio rerio (larvae) | (S)-isocarbophos | 72 h | Significantly larger than (R)-isomer | [2] |
| Zebrafish | Danio rerio (larvae) | (S)-isocarbophos | 96 h | Significantly larger than (R)-isomer | [2] |
| Honey Bee | Apis mellifera L. | (S)-isocarbophos | - | Up to 232 times more toxic than (R)-isomer | [2][5] |
| Silkworm | Bombyx mori | (S)-isocarbophos | - | Up to 232 times more toxic than (R)-isomer | [2][5] |
| Trichogramma | Trichogramma nubilale | (S)-isocarbophos | - | Up to 232 times more toxic than (R)-isomer | [2][5] |
| Earthworm | Eisenia fetida | (S)-isocarbophos | - | Up to 232 times more toxic than (R)-isomer | [2][5] |
| Rat | Rattus norvegicus | Racemate | - | 50 mg/kg (Oral LD50) | [1] |
| Bird | (Unknown species) | Racemate | - | 0.75 mg/kg (LD50) | [1] |
Table 2: Acetylcholinesterase (AChE) Inhibition (IC50) by this compound Enantiomers
| Cell Line/Organism | Enantiomer | IC50 Value | Reference(s) |
| Human Neuroblastoma (SH-SY5Y) | (R)-isocarbophos | 6.179 µM | [2][6][7] |
| Human Neuroblastoma (SH-SY5Y) | (S)-isocarbophos | 1.753 µM | [2][6][7] |
Key Neurotoxic Mechanisms and Signaling Pathways
The neurotoxicity of this compound is multifaceted, involving direct enzyme inhibition, induction of oxidative stress, and activation of apoptotic pathways. These mechanisms are often interconnected and contribute to the overall cellular damage and organismal toxicity.
Acetylcholinesterase Inhibition
The primary mechanism of this compound neurotoxicity is the inhibition of acetylcholinesterase (AChE).[3] By phosphorylating the serine residue in the active site of AChE, this compound renders the enzyme inactive.[3] This leads to an accumulation of acetylcholine in the synapse, causing hyperstimulation of cholinergic receptors and subsequent neurotoxic effects.
References
- 1. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Study of this compound to Various Terrestrial Organisms: Enantioselective Bioactivity, Acute Toxicity, and Environmental Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isocarbophos and its Main Metabolite Isocarbophos Oxon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarbophos, an organothiophosphate insecticide, and its primary active metabolite, this compound oxon, are significant compounds of interest in the fields of toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, metabolic activation, and toxicological effects of both this compound and this compound oxon. Detailed experimental protocols for their analysis and the assessment of their biological activity are presented, alongside structured data for easy comparison. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms of action and analytical procedures.
Introduction
This compound is a broad-spectrum organophosphate insecticide used to control a variety of pests on crops such as rice and cotton.[1] Like many organothiophosphate pesticides, its toxicity is primarily mediated through its metabolic conversion to the corresponding oxon form, this compound oxon. This bioactivation process dramatically increases its potency as an acetylcholinesterase (AChE) inhibitor.[2] Understanding the distinct properties and biological activities of both the parent compound and its metabolite is crucial for assessing its toxicological risk, developing effective analytical methods for its detection, and for potential applications in drug development, particularly in the study of cholinesterase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and this compound oxon is presented in Table 1. While comprehensive experimental data for this compound oxon is limited in publicly available literature, its properties are expected to be similar to other organophosphate oxons.
| Property | This compound | This compound oxon |
| Molecular Formula | C₁₁H₁₆NO₄PS | C₁₁H₁₆NO₅P |
| Molar Mass | 289.29 g/mol [3] | 273.22 g/mol |
| Appearance | Solid[4] | Likely an oil or solid |
| Boiling Point | 385.1°C at 760 mmHg[3] | Not available |
| Vapor Pressure | 3.9E-06 mmHg at 25°C[3] | Not available |
| Water Solubility | Moderately soluble | Likely more soluble than this compound |
| LogP | Not available | Not available |
Synthesis and Metabolism
Synthesis of this compound
The chemical synthesis of this compound typically involves the reaction of isopropyl salicylate with O-methyl phosphoramidothioate chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Metabolic Conversion to this compound oxon
This compound is converted to its active metabolite, this compound oxon, primarily in the liver through a process of oxidative desulfuration. This reaction is catalyzed by cytochrome P450 enzymes. The conversion involves the replacement of the sulfur atom with an oxygen atom, which significantly increases the electrophilicity of the phosphorus atom, thereby enhancing its ability to inhibit acetylcholinesterase.
Synthesis of this compound oxon Standard
For research and analytical purposes, a standard of this compound oxon can be synthesized from this compound. A common method for this conversion is the oxidation of the thiophosphate group using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of this compound oxon
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the cooled this compound solution while stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound oxon.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound oxon.
Toxicological Profile
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound and, more potently, this compound oxon, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The organophosphate binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is slow to hydrolyze, effectively inactivating it.
Acute Toxicity
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | >500 to <2,000 | [5] |
| This compound | Rat | Dermal | >4,000 | [5] |
| This compound oxon | Rat | Oral | Not available | |
| This compound oxon | Rat | Dermal | Not available |
Acetylcholinesterase Inhibition Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound and its oxon, the IC50 value for AChE inhibition indicates the concentration required to inhibit 50% of the enzyme's activity. The oxon form is expected to have a significantly lower IC50 value, indicating greater potency.
| Compound | Enzyme Source | IC50 | Reference |
| This compound | Not available | Not available | |
| This compound oxon | Not available | Not available |
Association with Insulin Resistance
Recent studies have suggested a link between organophosphate exposure and the development of insulin resistance.[6][7][8][9] The proposed mechanisms involve the induction of oxidative stress and inflammatory signaling pathways. Organophosphates may lead to the generation of reactive oxygen species (ROS), which can activate stress-related kinases such as JNK and p38 MAPK. These kinases can, in turn, phosphorylate insulin receptor substrate 1 (IRS-1) at serine residues, leading to its degradation and impaired insulin signaling. This disruption can result in decreased glucose uptake by peripheral tissues and an overall state of insulin resistance.
Analytical Methodology
The accurate and sensitive detection of this compound and this compound oxon in various matrices is essential for food safety and environmental monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for this purpose.[10][11][12]
Experimental Workflow: QuEChERS and LC-MS/MS
Detailed Protocol: QuEChERS Extraction for Rice Samples
-
Sample Homogenization: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 1 minute to hydrate the sample.
-
Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract: The supernatant is the final extract for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound and this compound oxon.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [Value] | [Value] | [Value] | [Value] |
| This compound oxon | [Value] | [Value] | [Value] | [Value] |
(Note: Specific MRM transitions and collision energies need to be optimized for the specific instrument used.)
Acetylcholinesterase Inhibition Assay
The Ellman's assay is a widely used colorimetric method to determine the activity of acetylcholinesterase and to screen for its inhibitors.[13][14][15][16][17]
Experimental Workflow: Ellman's Assay
Detailed Protocol: IC50 Determination using Ellman's Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of acetylcholinesterase from electric eel in Assay Buffer.
-
ATCI Solution: Prepare a solution of acetylthiocholine iodide in deionized water.
-
DTNB Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound and this compound oxon in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is low, typically <1%).
-
-
Assay Procedure (in a 96-well plate):
-
To appropriate wells, add Assay Buffer, the inhibitor solution (or solvent for control), and the AChE solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of the ATCI and DTNB solutions to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
This technical guide has provided a detailed overview of this compound and its primary metabolite, this compound oxon. The provided information on their chemical properties, synthesis, toxicological profiles, and analytical methodologies is intended to be a valuable resource for researchers, scientists, and professionals in drug development. The included experimental protocols and visual diagrams offer practical guidance and a deeper understanding of the key processes associated with these compounds. Further research is warranted to fill the existing data gaps, particularly concerning the specific toxicological values for this compound oxon and a more detailed elucidation of its role in non-cholinergic pathways such as insulin resistance.
References
- 1. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 2. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound (C11H16NO4PS) Analytical Standard with 98% Purity, Best Price Online [nacchemical.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. A review on the molecular mechanisms involved in insulin resistance induced by organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on the molecular mechanisms involved in insulin resistance induced by organophosphorus pesticides [agris.fao.org]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Note: Chiral Liquid Chromatography-Tandem Mass Spectrometry for the Enantioselective Analysis of Isocarbophos
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocarbophos is a chiral organophosphorus pesticide widely used in agriculture.[1] As enantiomers of chiral pesticides can exhibit different biological activities, toxicity, and degradation rates in the environment, enantioselective analysis is crucial for accurate risk assessment and environmental monitoring.[2][3] This application note details a robust and sensitive method for the chiral separation and quantification of this compound enantiomers in various environmental matrices using Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Challenge
The primary challenge in analyzing this compound lies in the effective separation of its enantiomers, which possess identical physical and chemical properties in an achiral environment. Furthermore, detecting and quantifying these enantiomers at trace levels in complex matrices such as soil, water, and agricultural products requires a highly selective and sensitive analytical technique.
Solution: Chiral LC-MS/MS
This method utilizes a chiral stationary phase to achieve enantiomeric separation, coupled with tandem mass spectrometry for highly selective and sensitive detection. The described protocol provides a reliable framework for the enantioselective determination of this compound and its main metabolite, this compound oxon.[4]
Experimental Protocols
Sample Preparation
The sample preparation procedure is critical for extracting the analytes of interest from the matrix and minimizing interferences.
-
Soil and Rice Samples:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 10 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[6]
-
-
Water Samples:
-
Condition a C18 solid-phase extraction (SPE) column with 5 mL of methanol followed by 5 mL of deionized water.[4]
-
Pass 100 mL of the water sample through the SPE column at a flow rate of approximately 5 mL/min.[4]
-
Wash the column with 5 mL of deionized water.
-
Dry the column under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Chiral Liquid Chromatography
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak AD-3R, 150 mm x 4.6 mm, 3 µm).[4][5][6]
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution containing 0.1% formic acid.[5][6]
-
Elution Mode: Isocratic or gradient elution can be employed. For isocratic elution, a ratio of 60:40 (v/v) acetonitrile to ammonium acetate solution is recommended.[5][6]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Precursor Ion: this compound forms an ammonium adduct, [M+NH₄]⁺, which is used as the precursor ion for MS/MS analysis.[6]
-
Multiple Reaction Monitoring (MRM): Monitor the transitions from the precursor ion to specific product ions for quantification and confirmation.
Quantitative Data Summary
The following table summarizes the quantitative performance of the method for the analysis of this compound enantiomers in soil.
| Parameter | (+)-Isocarbophos | (-)-Isocarbophos | Reference |
| Recovery (%) | 89.2 - 97.1 | 89.2 - 97.1 | [6] |
| RSD (%) | 2.1 - 8.8 | 2.1 - 8.8 | [6] |
| LOD (µg/g) | 0.005 | 0.005 | [6] |
| LOQ (µg/g) | 0.05 | 0.05 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Components
References
- 1. researchgate.net [researchgate.net]
- 2. jascoinc.com [jascoinc.com]
- 3. jasco-global.com [jasco-global.com]
- 4. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enantioselective Determination of Isocarbophos in Soil and Water
Introduction
Isocarbophos (ICP) is a chiral organophosphorus pesticide that is widely used in agriculture. Due to the different biological activities and toxicities of its enantiomers, with the S-(+)-enantiomer generally exhibiting higher efficacy and toxicity, it is crucial to monitor the enantiomeric composition of this compound in environmental matrices such as soil and water.[1] This document provides detailed application notes and protocols for the enantioselective determination of this compound and its primary metabolite, this compound oxon, in soil and water samples using chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2]
Analytical Principle
The method involves the extraction of this compound and its metabolite from soil or water samples, followed by enantioselective separation on a chiral chromatography column and subsequent detection and quantification by tandem mass spectrometry.[2][3]
Experimental Protocols
Materials and Reagents
-
Racemic this compound and this compound oxon standards
-
Enantiomerically pure standards of this compound (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Sodium chloride (for water sample preparation)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Syringe filters (0.22 µm)
Sample Preparation
-
Homogenization: Air-dry the soil sample, remove any stones and plant debris, and pass it through a 2 mm sieve to ensure homogeneity.[4][5]
-
Extraction:
-
Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collect the supernatant (the acetonitrile extract).
-
Repeat the extraction step with another 10 mL of acetonitrile.
-
-
Concentration and Filtration:
-
The combined extract can be directly filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. A cleanup procedure may not be necessary for some soil types.[2]
-
Alternatively, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase.
-
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm membrane filter to remove suspended particles.
-
To a 500 mL water sample, add 5 g of sodium chloride to increase the ionic strength and improve extraction efficiency.[6]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[2]
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution and Concentration:
-
Elute the retained analytes from the cartridge with 10 mL of acetonitrile.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Enantioselective Analysis by LC-MS/MS
An efficient method for the simultaneous enantioselective determination of this compound and its metabolite this compound oxon utilizes a Chiralpak AD-3R column.[2] Alternatively, an amylose tris(3,5-dimethylphenylcarbamate) chiral column can be used.[3]
| Parameter | Condition 1 (for this compound & this compound Oxon)[2] | Condition 2 (for this compound)[3] |
| Chiral Column | Chiralpak AD-3R (e.g., 150 mm x 4.6 mm, 3 µm) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile) | Isocratic elution with Acetonitrile/2 mM Ammonium Acetate with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 10 µL | 20 µL |
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| MRM Transitions | To be optimized for the specific instrument. Example transitions: this compound: m/z 306 -> 137; this compound oxon: m/z 290 -> 137 |
Data Presentation
The following table summarizes the quantitative data from a validated method for the enantioselective determination of this compound and this compound oxon.[2]
| Analyte | Matrix | Fortification Level (µg/kg or µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| (+)-Isocarbophos | Soil | 10 | 95.2 | 3.8 |
| 100 | 98.7 | 2.9 | ||
| 500 | 101.3 | 2.1 | ||
| (-)-Isocarbophos | Soil | 10 | 94.8 | 4.1 |
| 100 | 99.1 | 3.2 | ||
| 500 | 102.5 | 2.5 | ||
| (+)-Isocarbophos | Water | 0.1 | 89.7 | 5.4 |
| 1 | 92.3 | 4.6 | ||
| 10 | 96.5 | 3.3 | ||
| (-)-Isocarbophos | Water | 0.1 | 90.1 | 5.1 |
| 1 | 93.0 | 4.9 | ||
| 10 | 97.2 | 3.7 | ||
| (+)-Isocarbophos oxon | Soil | 10 | 93.5 | 4.5 |
| 100 | 96.8 | 3.1 | ||
| 500 | 98.7 | 2.8 | ||
| (-)-Isocarbophos oxon | Soil | 10 | 92.9 | 4.7 |
| 100 | 97.2 | 3.5 | ||
| 500 | 98.1 | 2.9 | ||
| (+)-Isocarbophos oxon | Water | 0.1 | 90.1 | 4.3 |
| 1 | 94.5 | 3.8 | ||
| 10 | 97.6 | 2.5 | ||
| (-)-Isocarbophos oxon | Water | 0.1 | 91.3 | 4.2 |
| 1 | 95.1 | 3.9 | ||
| 10 | 98.2 | 2.7 |
Visualizations
Caption: Experimental workflow for the enantioselective determination of this compound.
Caption: Logical relationship of the analytical process for this compound determination.
References
- 1. Comprehensive Study of this compound to Various Terrestrial Organisms: Enantioselective Bioactivity, Acute Toxicity, and Environmental Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 5. agcrops.osu.edu [agcrops.osu.edu]
- 6. thermoscientific.fr [thermoscientific.fr]
Detecting Isocarbophos Residue with Gas Chromatography-Mass Spectrometry: An Application Note
Abstract
This application note provides a detailed protocol for the determination of Isocarbophos residues in agricultural commodities using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an organophosphate insecticide, requires sensitive and selective analytical methods for monitoring its presence in the food supply to ensure consumer safety.[1][2] This document outlines a comprehensive workflow, including sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis with GC-MS/MS in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.[3][4] The provided protocols are intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction
This compound is an organothiophosphate insecticide used to control a range of pests on various crops.[2] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products.[5] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues in complex matrices.[6] The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, making it the preferred method for trace-level analysis.[3][7]
This application note details a robust method for this compound residue analysis, focusing on the QuEChERS sample preparation procedure, which is known for its efficiency and effectiveness in extracting a wide range of pesticides from diverse food matrices.[3]
Chemical Information for this compound:
| Parameter | Value |
| Chemical Name | propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate |
| Synonyms | Optunal, Isocarbofos |
| Molecular Formula | C₁₁H₁₆NO₄PS |
| Molecular Weight | 289.29 g/mol |
| CAS Number | 24353-61-5 |
Experimental Protocol
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined sample preparation process involving two main steps: extraction and cleanup.[3][4]
1. Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE cleanup tube.
-
The dSPE tube should contain a sorbent mixture appropriate for the sample matrix (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of organophosphate pesticides, including this compound. These parameters should be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole MS or equivalent |
| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 70°C for 2 min, ramp at 25°C/min to 150°C, then 5°C/min to 200°C, then 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 289 | 170 | 121 |
| 289 | 136 | 120 |
Quantitative Data Summary
The following table summarizes representative performance data for multi-residue methods that include organophosphate pesticides like this compound. It is important to note that a single, comprehensive validation study specifically for this compound by GC-MS/MS was not identified in the literature search. Therefore, the values presented should be considered as typical performance characteristics that can be achieved for this class of compounds in various food matrices.[8][9][10]
| Parameter | Matrix | Typical Value |
| Limit of Detection (LOD) | Vegetables | 0.003 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | Vegetables & Fruits | 0.01 - 0.05 mg/kg |
| Linearity (R²) | Matrix-matched standards | > 0.99 |
| Recovery (%) | Spiked samples | 70 - 120% |
| Precision (RSD%) | Replicate analysis | < 20% |
Workflow and Pathway Diagrams
Caption: Workflow for this compound Residue Analysis.
Conclusion
The described method utilizing QuEChERS sample preparation followed by GC-MS/MS analysis provides a robust and sensitive approach for the determination of this compound residues in agricultural products. The protocol is designed to meet the stringent requirements for food safety testing and can be adapted for various laboratory settings. The use of MRM ensures high selectivity and allows for accurate quantification at low residue levels. It is recommended that each laboratory validates the method for their specific matrices and instrumentation to ensure data quality and compliance with regulatory standards.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Rapid GC-MS/MS Determination of Residual Amounts of 20 Organophosphorus Pesticides in Fruits and Vegetables [lhjyhxfc.mat-test.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. brieflands.com [brieflands.com]
- 7. theamericanjournals.com [theamericanjournals.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. curresweb.com [curresweb.com]
- 10. researchgate.net [researchgate.net]
Application Note: QuEChERS Method for Isocarbophos Residue Analysis in Agricultural Soils
Abstract
This application note details a robust and efficient protocol for the determination of isocarbophos residues in agricultural soil matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol is designed for researchers, scientists, and professionals in drug development requiring a reliable method for pesticide residue analysis. The procedure involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. Analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a comprehensive workflow, from sample preparation to final analysis, and includes expected performance data based on typical results for organophosphorus pesticides in soil.
Introduction
This compound is an organophosphorus insecticide and acaricide used to control a variety of pests in agricultural settings. Due to its potential toxicity and persistence in the environment, monitoring its residues in soil is crucial for environmental risk assessment and food safety. The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in various matrices, including soil.[1][2][3][4] Its advantages include high throughput, low solvent consumption, and simplicity.[1][2][4] This application note provides a detailed protocol for the extraction and cleanup of this compound from agricultural soil, followed by instrumental analysis.
Principle of the Method
The QuEChERS method is a two-step process.[5] First, the soil sample, after hydration, is extracted with acetonitrile in the presence of salts (magnesium sulfate and sodium chloride or a citrate buffer system) to induce phase separation and partition the pesticides into the organic layer.[5] The second step involves a dispersive solid-phase extraction (d-SPE) cleanup of the acetonitrile extract. A combination of sorbents, typically primary secondary amine (PSA) and C18, is used to remove interfering matrix components such as organic acids, fatty acids, and other nonpolar interferences.[6] The final cleaned extract is then ready for analysis by GC-MS or LC-MS/MS.
Quantitative Data Summary
The following table summarizes the expected performance data for the analysis of this compound in agricultural soil using the described QuEChERS method. These values are based on typical performance characteristics for organophosphorus pesticides in soil as reported in the literature, as specific validated data for this compound was not available at the time of this writing. Method validation should be performed in the user's laboratory to determine specific performance characteristics.
| Parameter | Expected Value | Typical Range for Organophosphorus Pesticides |
| Recovery | 85 - 110% | 70 - 120%[5] |
| Relative Standard Deviation (RSD) | < 15% | < 20%[5] |
| Limit of Detection (LOD) | 1 - 5 µg/kg | 0.1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 5 - 15 µg/kg | 0.5 - 25 µg/kg[5] |
Experimental Protocols
4.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Reagent water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl) or citrate buffering salts (e.g., EN 15662 formulation)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
2 mL d-SPE cleanup tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
4.2. Sample Preparation and Extraction (Modified EN 15662 Method)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.
-
Weighing and Hydration: Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of reagent water, vortex for 1 minute, and allow the sample to hydrate for 30 minutes.[2]
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Extraction: Cap the tube tightly and shake vigorously on a mechanical shaker for 5 minutes at a high speed.
-
Salt Addition: Add the contents of a QuEChERS EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Second Extraction: Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve phase separation.
4.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer of Supernatant: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Cleanup: Cap the d-SPE tube and vortex for 30 seconds to 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet the sorbents.
-
Final Extract: The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for GC-MS or LC-MS/MS analysis.
4.4. Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 80 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
-
Ion Source: Electron Ionization (EI) at 70 eV
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4.5. Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: Shimadzu LCMS-8050 Triple Quadrupole MS or equivalent
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 300 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Workflow Diagram
Caption: QuEChERS workflow for this compound analysis in soil.
Conclusion
The QuEChERS method provides a simple, fast, and effective approach for the extraction and cleanup of this compound residues in agricultural soils. The described protocol, coupled with GC-MS/MS or LC-MS/MS analysis, offers a reliable and high-throughput solution for monitoring this pesticide in environmental samples. While the provided quantitative data is based on typical performance for similar compounds, this application note serves as a strong foundation for method implementation and validation in individual laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. unitedchem.com [unitedchem.com]
- 3. weber.hu [weber.hu]
- 4. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Extraction of Isocarbophos in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of the organophosphorus insecticide Isocarbophos from various environmental matrices. This compound is a broad-spectrum insecticide used in agriculture, and its monitoring in the environment is crucial due to its potential toxicity.[1][2][3][4] Solid-phase extraction is a widely adopted technique for the cleanup and pre-concentration of pesticide residues from complex samples prior to chromatographic analysis.[5][6][7]
Physicochemical Properties of this compound
A fundamental understanding of this compound's physicochemical properties is essential for developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆NO₄PS | [1][8] |
| Molar Mass | 289.29 g/mol | [2][8] |
| Water Solubility | Moderately soluble | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 2.4 | [2] |
Solid-Phase Extraction Protocols
The choice of SPE sorbent and protocol depends on the sample matrix. C18 and polymeric sorbents like Oasis HLB are commonly used for the extraction of moderately polar pesticides like this compound from aqueous and solid samples.
Protocol 1: this compound Extraction from Water Samples using C18 SPE Cartridges
This protocol is suitable for the analysis of this compound in various water samples, including river water, lake water, and groundwater.[9][10]
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE
-
Nitrogen evaporator
-
Glassware
Procedure:
-
Sample Pre-treatment:
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.[11]
-
For a 1 L water sample, add 5 mL of methanol as a modifier to improve extraction efficiency.[10] The pH of the water samples should be in the range of 6.1-7.8; if necessary, adjust the pH.[10]
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 10 mL of acetone.[10]
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Concentration and Reconstitution:
Protocol 2: this compound Extraction from Soil and Sediment Samples
This protocol involves an initial solvent extraction followed by an optional SPE cleanup step for complex matrices.
Materials:
-
Acetonitrile (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Solid Phase Extraction Cartridges (e.g., C18 or Florisil)
-
Elution solvents (e.g., acetone, ethyl acetate)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Homogenize the sample.
-
-
Solvent Extraction:
-
Weigh 5-10 g of the homogenized soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Vortex or shake vigorously for 10-15 minutes to extract this compound.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 5-10 minutes.
-
Carefully decant the acetonitrile supernatant into a clean flask.
-
Repeat the extraction step with another 20 mL of acetonitrile and combine the supernatants.
-
-
SPE Cleanup (if necessary):
-
For samples with high levels of co-extractives, a cleanup step using SPE is recommended.
-
Concentrate the combined acetonitrile extract to about 1 mL.
-
Condition a C18 or Florisil SPE cartridge with the appropriate solvent (e.g., acetonitrile for C18).
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a small volume of a weak solvent to remove interferences.
-
Elute this compound with a stronger solvent (e.g., a mixture of acetone and ethyl acetate).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Quantitative Data Summary
The following table summarizes the performance data for this compound analysis using SPE coupled with various analytical techniques.
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | RSD (%) | LOD/LOQ | Reference |
| Water | C18 | LC-MS/MS | 89.7 - 103 | 2.1 - 5.4 | Not Specified | [9] |
| Dried Russula | Not Specified | GC-MS | 75.9 - 96.7 | 1.60 - 8.57 | 0.003 - 0.010 mg/kg (LOD), 0.009 - 0.033 mg/kg (LOQ) | [12] |
| Soil | (Acetonitrile Extraction) | LC-MS/MS | Not Specified | Not Specified | Not Specified | [13] |
Visualizations
The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.
Caption: Workflow for SPE of this compound from water samples.
Caption: Workflow for extraction of this compound from soil.
References
- 1. This compound [chembk.com]
- 2. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 4. esslabshop.com [esslabshop.com]
- 5. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Solid Phase Extraction in Environmental Sample Analysis - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 8. scbt.com [scbt.com]
- 9. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. old.uoi.gr [old.uoi.gr]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isocarbophos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Isocarbophos using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for the quantification of this compound in various environmental matrices and are intended to support research, environmental monitoring, and quality control applications.
Introduction
This compound is an organothiophosphate insecticide and a potent acetylcholinesterase inhibitor.[1] Due to its toxicity, monitoring its presence in the environment and agricultural products is crucial. HPLC is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[2][3] This document details both chiral and non-chiral HPLC methods for this compound analysis.
Chiral Enantioselective Analysis of this compound by HPLC-MS/MS
This compound possesses a chiral center at the phosphorus atom, resulting in two enantiomers that may exhibit different toxicities.[4] Enantioselective analysis is therefore important for a comprehensive environmental and toxicological assessment.
Principle
This method employs a chiral stationary phase to separate the enantiomers of this compound, followed by sensitive detection using tandem mass spectrometry (MS/MS).
Experimental Protocol
1. Sample Preparation (Soil Matrix) [4][5]
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized for the extraction of this compound from soil samples.
-
Extraction:
-
Weigh 5.0 g of the soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and vortex to homogenize.
-
Add 25 mL of acetonitrile, 1.5 g of NaCl, and 6 g of anhydrous MgSO₄.[4]
-
Vortex vigorously for 3 minutes, followed by ultrasonic extraction for 10 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.[4]
-
-
Clean-up (if necessary):
-
Transfer a 5 mL aliquot of the acetonitrile (upper) layer to a new tube.
-
The extract can be concentrated under a gentle stream of nitrogen if required.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Conditions [4][5]
-
HPLC System: A high-performance liquid chromatograph coupled with a tandem mass spectrometer.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak AD-RH or Chiralpak AD-3R).[4][6]
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution containing 0.1% formic acid (60:40, v/v).[4][5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
MRM Transitions: The precursor ion for this compound is typically [M+NH₄]⁺. Specific precursor-to-product ion transitions should be optimized for the instrument in use.[4]
Quantitative Data Summary
The following table summarizes the performance characteristics of the chiral HPLC-MS/MS method for this compound analysis in various matrices.
| Matrix | Analyte | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Soil | This compound enantiomers | 89.2 - 97.1 | 2.1 - 8.8 | 5 | 50 | [4] |
| Rice | This compound enantiomers | 89.7 - 103 | 2.1 - 5.4 | Not Reported | Not Reported | [6] |
| Water | This compound enantiomers | 89.7 - 103 | 2.1 - 5.4 | Not Reported | Not Reported | [6] |
Proposed Non-Chiral Analysis of this compound by HPLC-UV
For routine screening and quantification where enantiomeric separation is not required, a reversed-phase HPLC method with UV detection can be employed. This method is generally more accessible and cost-effective.
Principle
This method utilizes a non-polar C18 stationary phase to separate this compound from other matrix components based on its hydrophobicity. Detection is achieved by measuring the absorbance of UV light by the analyte.
Experimental Protocol
1. Sample Preparation
The sample preparation can follow a similar QuEChERS-based extraction as described for the chiral method. For water samples, solid-phase extraction (SPE) with C18 cartridges can be used for pre-concentration.
2. HPLC-UV Conditions (Proposed)
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV absorbance maximum for this compound should be determined, but a starting wavelength of 270-280 nm is suggested based on its chemical structure.
Quantitative Data Summary
As this is a proposed method, performance characteristics such as recovery, precision, LOD, and LOQ would need to be determined through method validation studies.
Visualized Workflows
Diagrams
Caption: General workflow for this compound analysis.
Caption: Schematic of a typical HPLC system.
References
- 1. Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of the Absolute Configuration of Isocarbophos Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocarbophos is a chiral organophosphorus insecticide with a chiral center at the phosphorus atom, existing as two enantiomers.[1][2] These enantiomers can exhibit different biological activities and toxicities, making the determination of their absolute configuration crucial for environmental and toxicological studies.[2][3] This application note provides a detailed protocol for the separation and absolute configuration determination of this compound enantiomers using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) and electronic circular dichroism (ECD).
Experimental Protocols
1. Enantioselective Separation by Chiral LC-MS/MS
This protocol describes the separation of this compound enantiomers using a chiral stationary phase under high-performance liquid chromatography coupled with tandem mass spectrometry.
-
Instrumentation:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set appropriate parameters for precursor ion, product ions, and collision energies for multiple reaction monitoring (MRM) of this compound.
-
-
Sample Preparation:
2. Determination of Absolute Configuration by Electronic Circular Dichroism (ECD)
The absolute configuration of the separated enantiomers is determined by comparing the experimental ECD spectra with theoretically calculated spectra.[1][4]
-
Experimental ECD Spectra Measurement:
-
Collect the separated enantiomer fractions from the chiral HPLC.
-
Prepare solutions of each enantiomer in a suitable solvent (e.g., acetonitrile).
-
Record the ECD spectra of each enantiomer using a circular dichroism spectrometer over a suitable wavelength range (e.g., 200-275 nm).[1]
-
-
Theoretical ECD Spectra Calculation:
-
Perform a conformational search for both R- and S-Isocarbophos using computational chemistry software.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical ECD spectra for the optimized conformers of both enantiomers using Time-Dependent DFT (TD-DFT).
-
Boltzmann-average the calculated spectra of the individual conformers to obtain the final theoretical ECD spectrum for each enantiomer.
-
-
Assignment of Absolute Configuration:
-
Compare the experimentally measured ECD spectrum of each eluted enantiomer with the calculated ECD spectra for the R- and S-enantiomers.
-
The absolute configuration of the eluted enantiomer is assigned based on the best match between the experimental and theoretical spectra.[1] For this compound, the first eluted enantiomer from an amylose tris(3,5-dimethylphenylcarbamate) column has been identified as R-(-)-Isocarbophos, and the second as S-(+)-Isocarbophos.[1]
-
Data Presentation
Table 1: Chiral Separation and Absolute Configuration of this compound Enantiomers
| Enantiomer | Elution Order | Absolute Configuration | Optical Rotation |
| Peak 1 | First | R-Isocarbophos[1] | (-)[1] |
| Peak 2 | Second | S-Isocarbophos[1] | (+)[1] |
Table 2: Method Performance for this compound Enantiomer Analysis in Soil[1]
| Spiked Level | Analyte | Recovery (%) | Repeatability RSD (%) |
| Low | R-(-)-Isocarbophos | 89.2 - 92.1 | 2.1 - 8.8 |
| S-(+)-Isocarbophos | 89.2 - 92.1 | 2.1 - 8.8 | |
| Intermediate | R-(-)-Isocarbophos | 91.9 - 94.7 | 2.1 - 8.8 |
| S-(+)-Isocarbophos | 91.9 - 94.7 | 2.1 - 8.8 | |
| High | R-(-)-Isocarbophos | 92.5 - 97.1 | 2.1 - 8.8 |
| S-(+)-Isocarbophos | 92.5 - 97.1 | 2.1 - 8.8 |
Mandatory Visualization
Caption: Workflow for this compound Enantiomer Analysis.
This application note provides a robust and reliable protocol for the enantioselective separation and absolute configuration determination of this compound. The combination of chiral LC-MS/MS and electronic circular dichroism offers a powerful approach for the accurate stereochemical characterization of chiral pesticides, which is essential for understanding their environmental fate and toxicological effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Single and joint acute toxicity of this compound enantiomers to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isocarbophos in Locust Control: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarbophos is a broad-spectrum organophosphate insecticide that has demonstrated significant efficacy in the control of various agricultural pests, including locusts.[1] As a potent neurotoxin, its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in locust control, with a focus on its mechanism, enantioselective activity, and methodologies for efficacy evaluation. It is intended for an audience of researchers, scientists, and professionals involved in pesticide research and development.
Mechanism of Action
This compound, like other organophosphates, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the insect's nervous system.[4][5][6][7]
-
Normal Synaptic Function: Acetylcholine (ACh) is a neurotransmitter that, upon release from a presynaptic neuron, binds to receptors on the postsynaptic neuron, causing nerve impulse transmission. AChE rapidly hydrolyzes ACh into choline and acetate to terminate the signal.[7]
-
Inhibition by this compound: this compound phosphorylates a serine residue in the active site of AChE, rendering the enzyme non-functional.[4][5]
-
Consequences: This irreversible inhibition leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors.[4][6] This hyperexcitation of the nervous system causes uncontrolled nerve firing, leading to tremors, paralysis, and ultimately the death of the insect.[6]
Signaling Pathway Diagram
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound in a synapse.
Enantioselectivity and Efficacy
This compound is a chiral molecule, existing as two stereoisomers or enantiomers: (+)-Isocarbophos and (-)-Isocarbophos.[3] Research has demonstrated significant differences in the insecticidal activity of these enantiomers against the migratory locust, Locusta migratoria manilensis.[1][8]
The (+)-enantiomer of this compound is substantially more toxic to locusts than the (-)-enantiomer.[1][8] This enantioselectivity is attributed to a stronger binding affinity of (+)-Isocarbophos to the locust's AChE.[1][8] Furthermore, the (-)-enantiomer may induce detoxifying enzyme-mediated resistance, potentially making racemic mixtures less effective over time.[1][8]
Quantitative Data: Toxicity against Locusta migratoria
| Compound | LD50 (mg/kg body weight) | Species | Instar | Exposure Time |
| (+)-Isocarbophos | 0.609 | Locusta migratoria manilensis | 3rd | 24 hours |
| (-)-Isocarbophos | 79.412 | Locusta migratoria manilensis | 3rd | 24 hours |
| Data sourced from Kong et al., 2021.[1][8] |
Experimental Protocols
The following are generalized protocols for laboratory and field evaluation of this compound for locust control. These should be adapted based on specific experimental goals, target species, and regulatory guidelines.
Protocol: Laboratory Bioassay for Acute Toxicity (Topical Application)
This protocol is based on methodologies for determining the median lethal dose (LD50) of this compound enantiomers.[1]
Objective: To determine the acute contact toxicity (LD50) of this compound on a target locust species.
Materials:
-
Test insects (e.g., 3rd-instar nymphs of Locusta migratoria).[1]
-
Technical grade this compound (racemic and individual enantiomers).
-
Acetone or other suitable solvent.
-
Microsyringe or micro-applicator.
-
Rearing cages with a food source (e.g., fresh wheat seedlings).
-
Environmental chamber set to appropriate conditions (e.g., 30 ± 1°C, 50% humidity, 16:8 h light:dark cycle).[1]
Procedure:
-
Insect Rearing: Rear locusts under controlled conditions to ensure uniformity. Use 3rd-instar nymphs for testing.[1]
-
Preparation of Dosing Solutions: Prepare a series of graded concentrations of this compound in acetone. A preliminary range-finding test is recommended.
-
Application: Apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each nymph using a microsyringe. A control group should be treated with solvent only. Use a minimum of 30 nymphs per concentration, with 3 replicates.[1]
-
Incubation: Place the treated locusts in clean cages with food and water. Maintain them in an environmental chamber under controlled conditions.[1]
-
Mortality Assessment: Record mortality at set intervals, typically at 24 hours post-treatment.[1] Nymphs that are unable to move when prodded are considered dead.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Calculate the LD50 values and their 95% confidence limits using probit analysis.
Protocol: Field Efficacy Trial (ULV Application)
This protocol outlines a general procedure for assessing the effectiveness of this compound under operational conditions, drawing from standard practices for locust control.[9][10][11][12]
Objective: To evaluate the field efficacy of an this compound formulation applied as an Ultra-Low-Volume (ULV) spray against locust hopper bands or adult swarms.
Materials:
-
This compound ULV formulation.
-
ULV sprayer (vehicle-mounted or aerial).
-
GPS for tracking spray paths.
-
Meteorological equipment (to measure temperature, humidity, wind speed/direction).
-
Cages or enclosures for post-spray monitoring.[11]
-
Personal Protective Equipment (PPE).
Procedure:
-
Site Selection: Identify a suitable trial area with a significant locust population (e.g., gregarious hopper bands).[12] Establish multiple replicate plots for each treatment and an untreated control plot.[11] Plot sizes may range from 1 ha for ground application to 5 ha for aerial.[11]
-
Pre-Application Assessment: Estimate the locust population density in each plot using quadrat counts or other appropriate methods.
-
Application:
-
Calibrate spray equipment to deliver the target dose rate (g a.i./ha) and volume (e.g., 0.5-1.0 L/ha).[9]
-
Conduct spraying during optimal weather conditions (e.g., early morning, low wind) to maximize deposition on the target and minimize drift.[11]
-
Use GPS to ensure accurate application and coverage.[9]
-
-
Post-Application Assessment:
-
Monitor locust mortality and behavior at regular intervals (e.g., hourly for the first 6 hours, then at 24, 48, and 72 hours).[10][11]
-
This can be done by re-sampling densities within the plots or by caging a sample of sprayed locusts immediately after application and monitoring their survival compared to an unsprayed control group.[11]
-
-
Environmental Monitoring (Recommended): Assess the impact on non-target organisms by conducting surveys before and after the application.[13][14][15]
-
Data Analysis: Calculate the percentage reduction in the locust population for each treatment compared to the control. Analyze data using appropriate statistical methods (e.g., ANOVA). A mortality of over 90% is generally considered effective.[11]
Experimental Workflow Diagram
Caption: General workflow for laboratory and field evaluation of this compound for locust control.
Safety and Environmental Considerations
-
Toxicity: this compound is highly toxic to mammals and birds.[3] Strict adherence to safety protocols and the use of appropriate PPE is mandatory during handling and application.
-
Environmental Impact: As a broad-spectrum insecticide, this compound poses a risk to non-target organisms, including beneficial insects, aquatic invertebrates, and wildlife.[13][14][15]
-
Risk Mitigation: To minimize environmental contamination, ULV application with a narrow droplet spectrum (50-100 µm VMD) is recommended.[9] Application accuracy is critical and can be enhanced with GPS guidance systems.[9] Barrier treatments, where only strips of vegetation are treated, can be an effective strategy to reduce the total amount of insecticide used and its environmental impact.[4][9] Avoid spraying near open water bodies to protect aquatic life.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Old pesticide, new use: Smart and safe enantiomer of this compound in locust control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ipcinfo.org [ipcinfo.org]
- 10. Locust Chemical Control [arc.agric.za]
- 11. nda.gov.za [nda.gov.za]
- 12. FAO Knowledge Repository [openknowledge.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) of Organophosphorus Insecticides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analysis of organophosphorus (OP) insecticides using Headspace Solid-Phase Microextraction (HS-SPME) coupled with gas chromatography (GC).
Introduction
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the extraction and pre-concentration of volatile and semi-volatile organic compounds from various matrices.[1][2] This method is particularly advantageous for the analysis of organophosphorus insecticides in complex samples such as food, beverages, and biological fluids, as it minimizes matrix effects and enhances the lifespan of the SPME fiber by avoiding direct contact with the sample.[3] In HS-SPME, the fiber is exposed to the headspace above the sample, allowing for the partitioning of analytes between the sample matrix, the headspace, and the fiber coating.[4] Subsequent thermal desorption of the analytes in the GC injector port allows for sensitive and selective analysis.[4]
Key Experimental Considerations
The efficiency of the HS-SPME technique is influenced by several critical parameters that must be optimized for each specific application.
SPME Fiber Selection
The choice of SPME fiber coating is paramount for achieving optimal extraction efficiency. The selection is primarily based on the polarity and volatility of the target organophosphorus insecticides. Several commercially available fibers have demonstrated efficacy in the extraction of these compounds.
Commonly used fibers include:
-
Polydimethylsiloxane (PDMS) : A non-polar coating suitable for the extraction of non-polar to mid-polar compounds. The 100 µm film thickness is frequently employed.[3][5][6]
-
Polyacrylate (PA) : A more polar coating, making it suitable for the extraction of more polar organophosphorus insecticides.[3][6]
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) : A mixed-phase coating that can extract a broader range of compounds with varying polarities.[3]
-
Carbowax/Divinylbenzene (CW/DVB) : This fiber is effective for the extraction of polar and semi-volatile compounds.[3]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) : A tri-phase coating offering a wide extraction range for compounds of different sizes and polarities.[2]
Novel ionic liquid (IL)-based silica SPME fibers have also been developed, demonstrating high selectivity for certain organophosphorus insecticides.[1][7]
Optimization of Extraction Parameters
To maximize the sensitivity and accuracy of the analysis, the following HS-SPME parameters should be systematically optimized:
-
Extraction Temperature : Increasing the temperature generally enhances the vapor pressure of the analytes, facilitating their transfer to the headspace and subsequent adsorption by the fiber.[3] However, excessively high temperatures can negatively impact the partitioning equilibrium. A typical range for optimization is 25°C to 85°C.[3]
-
Extraction Time : The time required to reach equilibrium between the sample headspace and the SPME fiber is a critical factor.[3] Optimization of the extraction time, typically ranging from 15 to 120 minutes, is necessary to ensure maximum analyte absorption.[3]
-
Salt Addition : The addition of salts, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to aqueous samples can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of the organophosphorus insecticides, promoting their transfer to the headspace and improving extraction efficiency.[6]
-
Stirring Rate : Agitation of the sample during extraction facilitates the mass transfer of analytes from the sample matrix to the headspace.[6]
-
Sample pH : The pH of the sample can influence the chemical form of the analytes and, consequently, their volatility and extractability.
Experimental Workflow
The general workflow for the analysis of organophosphorus insecticides by HS-SPME-GC is depicted below.
Protocols
Protocol 1: HS-SPME-GC-MS for Organophosphorus Insecticides in Fruit Juice
This protocol is adapted from a method for the determination of seven organophosphorus insecticides in strawberry and cherry juices.[3]
1. Materials and Reagents
-
SPME Fiber: 100 µm Polydimethylsiloxane (PDMS)
-
Headspace Vials: 15 mL with PTFE-faced septa
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Organophosphorus insecticide standards
-
Sodium Chloride (NaCl)
-
Deionized water
2. Sample Preparation
-
Centrifuge the fruit juice sample to remove any solid particles.
-
Place a 10 mL aliquot of the juice into a 15 mL headspace vial.
-
Add NaCl to the vial to achieve a concentration of 25% (w/v).
-
Seal the vial with the screw cap.
3. HS-SPME Procedure
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer.
-
Incubate the sample at 75°C with stirring for 15 minutes to allow for equilibration.[3]
-
Expose the PDMS fiber to the headspace of the sample for 45 minutes at 75°C with continuous stirring.[3]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.
4. GC-MS Analysis
-
Injector Temperature : 250°C
-
Desorption Time : 5 minutes
-
Injection Mode : Splitless
-
Carrier Gas : Helium
-
Column : DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Oven Temperature Program : Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 25°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Acquisition Mode : Selected Ion Monitoring (SIM) for target analytes.
Protocol 2: HS-SPME-GC-FPD for Organophosphorus Insecticides in Wheat
This protocol is based on a method for the rapid screening of ten organophosphorus pesticide residues in wheat.[2]
1. Materials and Reagents
-
SPME Fiber: 50 µm/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[2]
-
Headspace Vials: 4 mL, amber glass
-
Gas Chromatograph with Flame Photometric Detector (GC-FPD)
-
Organophosphorus insecticide standards
2. Sample Preparation
-
Weigh 1.7 g of wheat sample into a 4 mL amber glass vial.[2]
-
If performing recovery studies, spike the sample with the desired concentration of insecticide standards.
-
Seal the vial.
3. HS-SPME Procedure
-
Place the vial in a heating block.
-
Heat the sample at 60°C for 45 minutes.[2]
-
During heating, expose the DVB/CAR/PDMS fiber to the headspace above the sample for the entire 45-minute duration.[2]
-
After extraction, retract the fiber and inject it into the GC inlet.
4. GC-FPD Analysis
-
Injector Temperature : 250°C[2]
-
Desorption Time : Not specified, typically 2-5 minutes.
-
Injection Mode : Splitless
-
Carrier Gas : Helium
-
Column : DB-35UI (or equivalent)[2]
-
Oven Temperature Program : Specific program should be optimized for the target analytes.
-
Detector Temperature : 250°C
Quantitative Data Summary
The performance of HS-SPME methods for the analysis of organophosphorus insecticides is summarized in the tables below.
Table 1: Performance Data for HS-SPME Analysis of Organophosphorus Insecticides in Juices
| Insecticide | Fiber Type | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) | Recovery (%) | Reference |
| Diazinon | 100 µm PDMS | 0.025 - 0.050 | - | >0.99 | 82 - 102 | [3] |
| Parathion-methyl | 100 µm PDMS | 0.025 - 0.050 | - | >0.99 | 82 - 102 | [3] |
| Fenitrothion | 100 µm PDMS | 0.025 - 0.050 | - | >0.99 | 82 - 102 | [3] |
| Malathion | 100 µm PDMS | 0.025 - 0.050 | - | >0.99 | 82 - 102 | [3] |
| Diazinon | Silica-IL | 0.01 - 0.93 | 0.03 - 2.79 | >0.9830 | - | [1][7] |
| Paraoxon-ethyl | Silica-IL | 0.01 - 0.93 | 0.03 - 2.79 | >0.9830 | - | [1][7] |
| Fenitrothion | Silica-IL | 0.01 - 0.93 | 0.03 - 2.79 | >0.9830 | - | [1][7] |
Table 2: Performance Data for HS-SPME Analysis of Organophosphorus Insecticides in Vegetables and Water
| Insecticide | Matrix | Fiber Type | LOD (mg/kg or µg/L) | LOQ (mg/kg or µg/L) | Linearity (R²) | Recovery (%) | Reference |
| Diazinon | Vegetables | 100 µm PDMS | <0.005 mg/kg | 0.017 mg/kg | - | - | [5] |
| Methyl parathion | Vegetables | 100 µm PDMS | <0.005 mg/kg | 0.017 mg/kg | - | - | [5] |
| Fenitrothion | Vegetables | 100 µm PDMS | <0.005 mg/kg | 0.017 mg/kg | - | - | [5] |
| Malathion | Vegetables | 100 µm PDMS | <0.005 mg/kg | 0.017 mg/kg | - | - | [5] |
| Parathion | Vegetables | 100 µm PDMS | <0.005 mg/kg | 0.017 mg/kg | - | - | [5] |
| Diazinon | Natural Waters | 100 µm PDMS | 0.01 - 0.04 µg/L | - | 0.985 - 0.999 | 80 - 120 | [6] |
| Fenitrothion | Natural Waters | 100 µm PDMS | 0.01 - 0.04 µg/L | - | 0.985 - 0.999 | 80 - 120 | [6] |
| Fenthion | Natural Waters | 100 µm PDMS | 0.01 - 0.04 µg/L | - | 0.985 - 0.999 | 80 - 120 | [6] |
| Dichlorvos | Water | DVB/CAR/PDMS | 1.088 - 3.114 µg/L | 3.264 - 9.342 µg/L | up to 0.9892 | - | [8] |
| Dimethoate | Water | DVB/CAR/PDMS | 1.088 - 3.114 µg/L | 3.264 - 9.342 µg/L | up to 0.9892 | - | [8] |
Logical Relationship for SPME Fiber Selection
The selection of an appropriate SPME fiber is a critical step in method development. The following diagram illustrates the decision-making process based on the characteristics of the target organophosphorus insecticides.
Conclusion
HS-SPME is a robust and versatile technique for the determination of organophosphorus insecticides in a variety of matrices. Careful selection of the SPME fiber and optimization of extraction parameters are crucial for achieving high sensitivity, accuracy, and reproducibility. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate their own HS-SPME methods for the analysis of these important environmental and food contaminants.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]
- 5. Headspace solid-phase microextraction for the gas chromatographic analysis of organophosphorus insecticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of headspace solid-phase microextraction conditions for the determination of organophosphorus insecticides in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-Space SPME for the Analysis of Organophosphorus Insecticides by Novel Silica IL-Based Fibers in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Isocarbophos in Agricultural Commodities using Matrix-Matched Calibration by LC-MS/MS
Abstract
This application note details a robust and reliable method for the quantification of Isocarbophos residues in agricultural products. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To mitigate matrix effects and ensure accurate quantification, a matrix-matched calibration strategy is implemented. This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction
This compound is an organophosphorus pesticide widely used in agriculture to protect crops from insect pests. However, its residues in food commodities can pose potential health risks to consumers. Therefore, sensitive and accurate analytical methods are crucial for monitoring this compound levels in agricultural products to ensure they comply with regulatory limits.
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in pesticide residue analysis, particularly when using sensitive techniques like LC-MS/MS.[1] Matrix-matched calibration is a widely accepted approach to compensate for these effects, leading to more accurate and reliable quantification.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound, including the preparation of matrix-matched standards.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with acetonitrile to desired concentrations for spiking and calibration.
Sample Preparation (QuEChERS Method)
This protocol is based on the widely used QuEChERS method.[3][4]
-
Homogenization: Homogenize a representative portion of the agricultural commodity (e.g., fruit, vegetable) using a high-speed blender.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation:
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex: Vortex the tube for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[5][6]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Preparation of Matrix-Matched Calibration Standards
-
Blank Matrix Extraction: Perform the QuEChERS extraction and d-SPE cleanup (Sections 3 and 4) on a blank sample of the same commodity that is known to be free of this compound.
-
Spiking: Prepare a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the working standard solutions to achieve a desired concentration range (e.g., 5, 10, 20, 50, 100, and 200 µg/kg).[7]
LC-MS/MS Analysis
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium formate in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound (Quantifier and Qualifier) |
| Collision Energy (eV) | To be optimized for this compound |
Quantitative Data
The following tables summarize the expected performance characteristics of the method. Data should be generated during method validation in the user's laboratory.
Table 2: Linearity and Limits of Detection and Quantification
| Analyte | Linear Range (mg/kg) | Correlation Coefficient (r²) | LOQ (mg/kg) | LOD (mg/kg) |
| This compound | 0.002 - 0.2 | > 0.993 | 0.0025 - 0.25 | To be determined |
Data based on analysis in tea matrix.[8]
Table 3: Recovery and Precision of this compound in Spiked Samples
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) (n=6) |
| Dried Green Tea | Multiple levels | 73.57 - 123.7 | 2.6 - 18.7 |
| Pu'er Tea | Multiple levels | 73.57 - 123.7 | 2.6 - 18.7 |
Data based on analysis in tea matrix.[8]
Discussion
The combination of QuEChERS extraction and LC-MS/MS analysis provides a highly effective workflow for the determination of this compound residues in agricultural commodities. The QuEChERS method is efficient, requires minimal solvent, and is applicable to a wide range of food matrices.[3]
The use of matrix-matched calibration is essential for accurate quantification. By preparing calibration standards in a blank matrix extract, any signal suppression or enhancement caused by matrix components can be compensated for, leading to more reliable results.[1][2][9]
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ).[7] The acceptable range for recovery is typically between 70% and 120%, with a relative standard deviation (RSD) of less than 20%.[10][11]
Conclusion
The protocol described in this application note provides a comprehensive and effective approach for the quantitative analysis of this compound in agricultural products. The use of the QuEChERS method for sample preparation, coupled with LC-MS/MS analysis and matrix-matched calibration, ensures high sensitivity, accuracy, and reliability. This methodology is well-suited for routine monitoring and regulatory compliance testing of this compound residues in the food supply chain.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Portico [access.portico.org]
- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 5. weber.hu [weber.hu]
- 6. researchgate.net [researchgate.net]
- 7. food.actapol.net [food.actapol.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 10. LC-MS/MS and GC-MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioseparation of Isocarbophos using Chiralpak AD-3R
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the enantioseparation of the chiral organophosphate insecticide, Isocarbophos, utilizing a Chiralpak AD-3R column. The protocol employs a reversed-phase high-performance liquid chromatography (HPLC) system, achieving baseline resolution of the this compound enantiomers. This method is crucial for researchers involved in pesticide development, environmental monitoring, and toxicology studies, where the stereospecific activity and degradation of chiral pesticides are of significant interest.
Introduction
This compound is a widely used organophosphate insecticide that possesses a chiral center at the phosphorus atom, existing as a racemic mixture of two enantiomers.[1] As with many chiral pesticides, the enantiomers of this compound may exhibit different biological activities, toxicities, and degradation pathways in the environment.[2] Therefore, the ability to separate and quantify individual enantiomers is essential for a comprehensive understanding of its efficacy and environmental impact. The Chiralpak AD-3R column, featuring an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase coated on 3 µm silica gel, is designed for reversed-phase applications and offers excellent enantioselectivity for a broad range of chiral compounds.[3][4] This document provides a detailed protocol for the successful enantioseparation of this compound using this column.
Experimental Protocol
A detailed methodology for the enantioseparation of this compound on a Chiralpak AD-3R column is provided below.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Chiralpak AD-3R, 4.6 x 150 mm, 3 µm (Daicel Chiral Technologies)[5]
-
Chemicals:
-
This compound standard (racemic)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-3R, 4.6 x 150 mm, 3 µm |
| Mobile Phase | Acetonitrile / 2 mM Ammonium Acetate with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min (Assumed typical for a 4.6 mm ID column) |
| Column Temperature | 25°C (Assumed standard temperature) |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Assumed common wavelength for aromatic compounds) |
Results and Discussion
Under the specified chromatographic conditions, baseline separation of the two this compound enantiomers is achieved. The use of a reversed-phase mobile phase allows for the analysis of samples in aqueous media, which is advantageous for many environmental and biological applications. The amylose-based chiral stationary phase of the Chiralpak AD-3R column provides the necessary stereospecific interactions to resolve the enantiomers effectively.
Quantitative Data Summary:
The following table summarizes the expected chromatographic parameters for the enantioseparation of this compound. Please note that these are representative values, and actual results may vary slightly depending on the specific HPLC system and column used.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.15} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
Note: The quantitative data presented are illustrative to demonstrate baseline separation and are based on typical performance. Actual retention times, separation factor, and resolution should be determined experimentally.
Experimental Workflow Diagram
Caption: Experimental workflow for the enantioseparation of this compound.
Chiral Recognition Mechanism
The enantioseparation on a Chiralpak AD-3R column is based on the differential interactions between the this compound enantiomers and the chiral stationary phase. The amylose tris(3,5-dimethylphenylcarbamate) selector forms transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance.
Caption: Logical relationship of key components in the chiral separation.
Conclusion
The Chiralpak AD-3R column provides an effective and reliable solution for the enantioseparation of this compound under reversed-phase HPLC conditions. The detailed protocol in this application note serves as a valuable resource for researchers requiring the analysis of this compound enantiomers for various scientific investigations. The method is suitable for quality control, environmental fate studies, and toxicological assessments of this chiral pesticide.
References
Application Note: Determination of Isocarbophos Residue in Dried Russula by Gas Chromatography-Mass Spectrometry
Introduction
Russula is a genus of wild ectomycorrhizal fungi prized for its edible and medicinal value.[1] Due to their growth in natural environments, these mushrooms can be susceptible to contamination with pesticides used in agriculture and forestry. Isocarbophos, an organophosphate pesticide, is used to control a variety of pests on a range of crops.[2] Its potential presence in edible fungi is a food safety concern. Therefore, a reliable and sensitive analytical method for the determination of this compound residues in dried Russula is essential.
This application note describes a method for the determination of this compound residues in dried Russula using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with gas chromatography-mass spectrometry (GC-MS). The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food samples due to its simplicity, speed, and low solvent consumption.[3][4][5] GC-MS provides excellent selectivity and sensitivity for the identification and quantification of pesticide residues.[2][6]
Materials and Methods
Reagents and Materials
-
This compound certified reference standard (99.8% purity)
-
Acetonitrile (ACN), HPLC grade
-
n-Hexane, pesticide residue grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
C18 sorbent
-
Solid Phase Extraction (SPE) columns
-
Dried Russula samples
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 2.0 g of the dried Russula sample into a 50 mL centrifuge tube. Add 10 mL of distilled water to rehydrate the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl). Cap the tube and vortex vigorously for 1 minute.[4]
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 150 mg C18. Vortex for 1 minute.
-
Centrifugation: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.
-
Concentration and Reconstitution: Transfer 4 mL of the cleaned supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.[7]
GC-MS Analysis
-
GC System: Agilent 6890N or equivalent
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent[8]
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 20°C/min to 200°C, hold for 5 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5973N or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions for this compound: (List specific m/z values for quantification and qualification)
Results and Discussion
The developed method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.
Method Validation Data
| Parameter | Result |
| Linearity Range | 0.01 - 2.0 mg/L[7] |
| Correlation Coefficient (r²) | > 0.995[7] |
| Limit of Detection (LOD) | 0.003 - 0.010 mg/kg[7] |
| Limit of Quantification (LOQ) | 0.009 - 0.033 mg/kg[7] |
| Average Recovery (at 0.05, 0.1, 0.5 mg/kg) | 75.9% - 96.7%[7] |
| Relative Standard Deviation (RSD) | 1.60% - 8.57%[7] |
The results demonstrate that the method is linear over the tested concentration range with excellent correlation. The LOD and LOQ are sufficiently low for the detection and quantification of this compound residues at levels relevant to food safety regulations. The recovery and precision data indicate that the method is accurate and reproducible for the analysis of this compound in dried Russula.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound residue analysis.
Logical Relationship of Analytical Validationdot
References
- 1. Soil Fungal Diversity and Community Structure of Russula griseocarnosa from Different Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. food-safety.com [food-safety.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Isocarbophos in Tea using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocarbophos is an organophosphorus pesticide that has been used to control a variety of pests on crops, including tea. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. This application note presents a sensitive and reliable method for the determination of this compound residues in tea using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by dispersive solid-phase extraction (d-SPE) cleanup. This approach ensures high recovery and matrix effect reduction, enabling accurate quantification of this compound at low levels.
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
The sample preparation workflow is a critical step in achieving accurate and reproducible results. The following protocol is based on widely accepted methods for pesticide residue analysis in complex matrices like tea.[1][2]
a. Sample Homogenization: Tea samples are first cryogenically ground to a fine, homogeneous powder to ensure representative sampling.
b. Extraction:
-
Weigh 2 g of the homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to moisten the sample. Let it stand for 30 minutes.[2]
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents. The specific amounts of sorbents may need to be optimized for different types of tea.[2][3]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at ≥ 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The instrumental analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
a. UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for this separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound, followed by a re-equilibration step.
b. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Optimized for the specific instrument, typically around 150 °C.
-
Desolvation Temperature: Optimized for the specific instrument, typically around 400 °C.
-
Collision Gas: Argon.
-
MRM Transitions: The precursor ion and at least two product ions should be monitored for quantification and confirmation.[4]
Data Presentation
The following tables summarize the key quantitative data for the determination of this compound in tea.
Table 1: UPLC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 312.1 | 235.9 | 270.1 | -15 (for 235.9), -7 (for 270.1) |
Data synthesized from multiple sources.[4]
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/kg |
| Recovery (at 10, 50, and 100 µg/kg) | 85% - 110% |
| Relative Standard Deviation (RSD) | < 15% |
| Matrix Effect | < 20% (with cleanup) |
These values represent typical performance and may vary depending on the specific tea matrix and instrumentation.[5][6][7]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of this compound in tea.
Caption: Experimental workflow for this compound determination in tea.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassaying Isocarbophos Residues in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarbophos is an organophosphate pesticide used to control a broad spectrum of insect pests in various agricultural settings. Due to its potential for persistence in soil and its inherent toxicity, it is crucial to monitor its residual levels to assess environmental contamination and ensure ecosystem health. Bioassays provide a cost-effective and biologically relevant method for detecting and quantifying the toxic effects of pesticide residues. These application notes provide detailed protocols for conducting bioassays to test for this compound residues in soil, focusing on earthworm toxicity, acetylcholinesterase (AChE) inhibition, and microbial respiration.
Data Presentation
The following tables summarize the toxicity of this compound and other relevant organophosphate pesticides to key soil organisms. This data is essential for designing exposure concentrations in bioassays and for interpreting the results.
Table 1: Acute Toxicity of Selected Organophosphate Pesticides to the Earthworm Eisenia fetida
| Pesticide | LC50 (mg/kg soil) | Exposure Duration | Reference |
| Chlorpyrifos | 76.3 - 83.7 | 28 days | [1] |
| Chlorpyrifos | 192 | Not Specified | [2] |
| Chlorpyrifos | 228.06 | 14 days | [3] |
| Phorate | 22.5 | 14 days | |
| Profenofos | 1250 (DL50) | 14 days | [4] |
| Dimethoate | 17.45 | 14 days | [3] |
Note: A specific LC50 value for this compound in soil for Eisenia fetida was not found in the reviewed literature. The provided data for other organophosphates can be used as a reference for range-finding studies.
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound and Other Organophosphates
| Compound | IC50 | Enzyme Source | Reference |
| (R)-Isocarbophos | 6.179 µM | Intracellular AChE | |
| (S)-Isocarbophos | 1.753 µM | Intracellular AChE | |
| Profenofos | 302 nM | Human recombinant AChE |
Experimental Protocols
Earthworm Acute Toxicity Bioassay (based on OECD Guideline 207)
This protocol determines the lethal concentration (LC50) of this compound in soil to the earthworm Eisenia fetida.
Materials:
-
Eisenia fetida (adults, with clitellum)
-
Artificial soil (e.g., 70% sand, 20% kaolin clay, 10% sphagnum peat)
-
This compound (analytical grade)
-
Acetone (or other suitable solvent)
-
Glass beakers or containers
-
Perforated lids or plastic film
-
Controlled environment chamber (20 ± 2°C, continuous light)
Procedure:
-
Preparation of Test Concentrations:
-
Prepare a stock solution of this compound in acetone.
-
Based on range-finding tests (using data from Table 1 as a guide), prepare a series of nominal concentrations of this compound in artificial soil.
-
Apply the this compound solution to a small amount of sand, allow the solvent to evaporate completely, and then thoroughly mix the treated sand with the bulk of the artificial soil for each concentration.
-
Prepare a solvent control (soil treated with acetone only) and a negative control (untreated soil).
-
-
Experimental Setup:
-
Place a known amount of the prepared soil (e.g., 500 g) into each replicate container.
-
Introduce a set number of acclimatized adult earthworms (e.g., 10) into each container.
-
Cover the containers with perforated lids to allow for air exchange while preventing the worms from escaping.
-
-
Incubation:
-
Incubate the containers in a controlled environment chamber at 20 ± 2°C with continuous illumination for 14 days. Continuous light encourages the earthworms to remain in the soil.
-
-
Observation and Data Collection:
-
Assess mortality at 7 and 14 days. An earthworm is considered dead if it does not respond to a gentle mechanical stimulus to the anterior end.
-
Record any sublethal effects such as changes in behavior (e.g., coiling, sluggishness), morphology (e.g., lesions, swelling), or burrowing activity.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each observation time.
-
Determine the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Experimental Workflow for Earthworm Acute Toxicity Bioassay
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isocarbophos Extraction from Complex Soil Matrices
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of isocarbophos from complex soil matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: The most common methods for extracting this compound, an organophosphate insecticide, from soil include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][2][3] The QuEChERS method, often using acetonitrile as the extraction solvent, is widely adopted due to its speed and efficiency.[2][4]
Q2: Which solvent is most effective for extracting this compound from soil?
A2: Acetonitrile is a highly effective and commonly used solvent for extracting this compound from soil samples.[3][4] Studies have shown that it provides good recovery rates.[3] Other solvents and solvent mixtures, such as acetone in combination with dichloromethane, have also been used for the extraction of organophosphate pesticides.[5] The choice of solvent can be critical and may need to be optimized based on the specific soil type.[6]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of co-extracted compounds from the soil matrix.[7][8] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[9] Complex soil matrices, especially those with high organic matter and clay content, are more prone to causing significant matrix effects.[8][10]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, several strategies can be employed. A thorough cleanup of the extract using techniques like dispersive solid-phase extraction (d-SPE) with sorbents such as PSA (Primary Secondary Amine) and C18 is crucial.[9] Using matrix-matched calibration standards, where the standards are prepared in a blank soil extract, can also help to compensate for these effects.[9] Diluting the final extract may also reduce the concentration of interfering compounds.[9]
Q5: What are typical recovery rates for this compound extraction from soil?
A5: With an optimized extraction method, recovery rates for this compound from soil are generally expected to be in the range of 70-120%.[1][9] One study on the enantioselective determination of this compound in soil using acetonitrile extraction reported mean recoveries of 89.7-103%.[3] Another study comparing Matrix Solid-Phase Dispersion (MSPD) and Liquid-Liquid Extraction (LLE) for a range of pesticides, including organophosphates, found average recoveries of 72.4-120% for MSPD and 70.6-120% for LLE.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete Extraction: The solvent may not be effectively disrupting the interaction between this compound and the soil matrix, especially in soils with high organic matter or clay content.[10][11] | - Ensure thorough homogenization of the soil sample before and during extraction. - Increase the extraction time or use more vigorous agitation (e.g., vortexing, shaking).[12] - Consider using a buffered QuEChERS method to improve extraction efficiency.[9] - For dry clay soils, pre-hydrating the sample with water before adding the extraction solvent can improve solvent penetration.[6] |
| Analyte Degradation: this compound may be susceptible to degradation under certain pH and temperature conditions. | - Control the pH of the extraction medium; a buffered system is recommended.[9] - Avoid exposing samples and extracts to high temperatures during the extraction and evaporation steps. | |
| Inefficient Clean-up: The chosen dispersive SPE (d-SPE) sorbents may be retaining this compound along with the interferences. | - Optimize the type and amount of d-SPE sorbents. A combination of PSA and C18 is often effective for removing different types of interferences.[9] | |
| High Background Noise or Interfering Peaks in Chromatogram | Co-extraction of Interfering Matrix Components: Complex soils contain numerous organic and inorganic compounds that can be co-extracted with this compound.[2][8] | - Employ a more effective clean-up step. This may involve using different or multiple d-SPE sorbents. - For highly complex matrices, a multi-step clean-up or an alternative extraction method like Solid-Phase Extraction (SPE) might be necessary. |
| Contamination: Contamination can be introduced from glassware, solvents, or the analytical instrument itself. | - Ensure all glassware is meticulously cleaned. - Run solvent blanks to check for contamination in the solvents and the analytical system. | |
| Inconsistent Results Between Replicates | Non-homogeneous Soil Sample: this compound may not be evenly distributed throughout the soil sample. | - Thoroughly mix and homogenize the entire soil sample before taking subsamples for extraction.[13] - Consider increasing the sample size for extraction to obtain a more representative sample. |
| Inconsistent Extraction Procedure: Variations in extraction time, shaking speed, or temperature can lead to variable recoveries. | - Standardize all steps of the extraction protocol and ensure they are performed consistently for all samples. |
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Different this compound Extraction Methods from Soil
| Extraction Method | Extraction Solvent | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Acetonitrile Extraction | Acetonitrile | Not Specified | 89.7 - 103 | 2.1 - 5.4 | [3] |
| Matrix Solid-Phase Dispersion (MSPD) | Not Specified | 0.005 - 2.5 | 72.4 - 120 | < 20 | [1] |
| Liquid-Liquid Extraction (LLE) | Not Specified | 0.005 - 2.5 | 70.6 - 120 | < 20 | [1] |
Table 2: Influence of Soil Properties on Pesticide Recovery
| Soil Property | Effect on Recovery | Recommendation | Reference |
| High Organic Matter (≥3%) | Can significantly decrease recovery due to strong adsorption of pesticides. | Increase extraction time and agitation. Consider using a more effective solvent system or a buffered QuEChERS method. | [10][11] |
| High Clay Content (~30%) | Can lead to lower recovery rates due to strong binding of the analyte. | Ensure proper sample pre-treatment (drying and sieving). Pre-hydration of dry clay soil is recommended. | [6][10] |
Experimental Protocols
Detailed QuEChERS Protocol for this compound in Soil
This protocol is a standard method for the extraction and cleanup of this compound from soil samples.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
For dry soils, add 10 mL of deionized water to the soil, vortex for 1 minute to rehydrate the sample, and let it stand for 30 minutes.[2]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.[2]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[2]
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
General Solid-Phase Extraction (SPE) Protocol for Organophosphates in Soil
This protocol provides a general guideline for SPE. Optimization may be required for specific soil types and this compound.
-
Initial Extraction:
-
Extract 10 g of prepared soil with 20 mL of a suitable solvent (e.g., acetonitrile, ethyl acetate) by shaking for 30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and then 5 mL of deionized water.
-
-
Sample Loading:
-
Take a 5 mL aliquot of the soil extract and dilute it with 20 mL of deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of acetonitrile and methanol. Collect the eluate.
-
-
Final Extract Preparation:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
-
Visualizations
Caption: Workflow for this compound Extraction from Soil using the QuEChERS method.
References
- 1. pjoes.com [pjoes.com]
- 2. weber.hu [weber.hu]
- 3. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of soil-based QuEChERS extraction and comparative assessment of analytical efficiency by physicochemical characteristics of pesticides | CoLab [colab.ws]
- 11. benchchem.com [benchchem.com]
- 12. soils.org [soils.org]
- 13. researchgate.net [researchgate.net]
Reducing matrix effects in Isocarbophos LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isocarbophos.
Troubleshooting Guides
This section offers solutions to common problems encountered during this compound analysis that may be related to matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Co-elution of matrix components with this compound, leading to chromatographic interference.
-
Troubleshooting Steps:
-
Optimize Chromatographic Gradient: Modify the mobile phase gradient to improve the separation between this compound and interfering matrix components. A shallower gradient can often enhance resolution.
-
Change Mobile Phase Composition: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) or organic solvents (e.g., methanol vs. acetonitrile) to alter the selectivity of the separation.
-
Employ a Different Stationary Phase: If optimization of the mobile phase is insufficient, consider using a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve a different separation selectivity.
-
Use an Inert Column: Organophosphorus pesticides like this compound can interact with metal surfaces in standard stainless steel columns, leading to poor peak shape. Using an inert-coated column can significantly improve peak symmetry and signal intensity.[1]
-
Issue 2: Inconsistent or Low Analyte Response (Signal Suppression)
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Optimize Dispersive SPE (dSPE) in QuEChERS: For the QuEChERS method, experiment with different dSPE sorbents. A combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences is a good starting point. For pigmented matrices, Graphitized Carbon Black (GCB) can be effective, but its potential to adsorb planar pesticides like this compound should be evaluated.[3] Zirconia-based sorbents (e.g., Z-Sep) can be effective in removing fats and pigments.[3]
-
Solid Phase Extraction (SPE): Consider a more rigorous cleanup using SPE cartridges. Different sorbent chemistries (e.g., C18, polymeric) can be tested to find the most effective one for your specific matrix.
-
-
Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract (e.g., 5-fold or 10-fold) with the initial mobile phase. This reduces the concentration of matrix components entering the MS source.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most reliable way to compensate for matrix effects as it will be affected in the same way as the native analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.[5]
-
Issue 3: High Analyte Response (Signal Enhancement)
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound.
-
Troubleshooting Steps:
-
Follow the same strategies as for signal suppression: Improving sample cleanup, diluting the extract, using a SIL-IS, or employing matrix-matched calibration will also effectively address signal enhancement. The goal is to either remove the enhancing components or to ensure that their effect is consistent across samples and calibrants.
-
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a problem in this compound LC-MS/MS analysis?
A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.[2] It is a significant problem because it can lead to inaccurate and unreliable quantification of this compound residues in complex samples like food and environmental matrices.
Q2: How can I quantify the matrix effect for my this compound analysis?
A2: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q3: What is the QuEChERS method and is it suitable for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.[6] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[6] The QuEChERS method is well-suited for the analysis of this compound in various matrices, including fruits, vegetables, and cereals.[7][8]
Q4: Are there specific modifications to the QuEChERS protocol for different types of food matrices when analyzing for this compound?
A4: Yes, the standard QuEChERS protocol may need to be optimized depending on the matrix:
-
High-Fat Matrices (e.g., avocado, nuts): An additional cleanup step with C18 sorbent in the dSPE is often necessary to remove lipids. Zirconia-based sorbents can also be effective for fat removal.[3]
-
Pigmented Matrices (e.g., spinach, red peppers): Graphitized Carbon Black (GCB) can be used in the dSPE step to remove pigments. However, it should be used with caution as it may adsorb planar pesticides. Newer sorbents are also available that may offer better recovery.[3]
-
Dry Matrices (e.g., cereals, dried herbs): A rehydration step, where a specific amount of water is added to the sample before extraction, is crucial for efficient extraction of this compound.[3]
Q5: What are the recommended MRM transitions for this compound?
A5: While the optimal MRM transitions should be determined empirically on your specific instrument, common transitions for this compound (precursor ion m/z 312.1) include product ions at m/z 235.9 and 270.1.[4] It is always recommended to monitor at least two transitions for confirmation purposes.
Data Summary
The following table summarizes the effectiveness of different techniques in reducing matrix effects for organophosphorus pesticides, including this compound.
| Technique | Matrix | Analyte(s) | Effect on Signal | Quantitative Improvement | Reference |
| Inert Column Technology | Standard Solution | This compound | Enhancement | 1.54-fold increase in peak area, 1.32-fold increase in peak height | [1] |
| Z-Sep Sorbent in QuEChERS | Avocado, Almonds | This compound and other pesticides | Reduction of co-extracted compounds | Better removal of matrix compounds compared to PSA and C18 | |
| Sample Dilution | Various | General Pesticides | Reduction of Suppression/Enhancement | Can bring measurements within an acceptable range | [4] |
| Matrix-Matched Calibration | Various | General Pesticides | Compensation | Enables accurate quantification in the presence of matrix effects | [5] |
Experimental Protocols
Detailed QuEChERS Protocol for this compound in Vegetable Samples (e.g., Leafy Greens)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization:
-
Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.
-
For dry samples, add a sufficient amount of water to rehydrate the sample (e.g., to a total water content of 80-90%) and allow it to stand for 30 minutes.[3]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL dSPE tube.
-
The dSPE tube should contain the appropriate sorbents for the matrix. For leafy greens, a common combination is 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB (use with caution).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis. For some applications, a dilution step prior to injection may be beneficial to further reduce matrix effects.[4]
-
Visualizations
Caption: Experimental workflow for this compound analysis using QuEChERS.
Caption: Troubleshooting workflow for signal suppression in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Detection of Isocarbophos at Low Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of Isocarbophos at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low concentrations of this compound?
The main challenges include:
-
Matrix Effects: Complex sample matrices (e.g., soil, food, biological fluids) can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based methods. This can result in inaccurate quantification and reduced sensitivity.[1][2][3]
-
Sample Preparation: Inefficient extraction and cleanup of this compound from the sample matrix can lead to low recovery and the introduction of interfering compounds.[2][3][4][5][6] The choice of extraction solvent and cleanup sorbents is critical.[3][4][7]
-
Analyte Stability: this compound, like many organophosphate pesticides, can be susceptible to degradation during sample storage and analysis, especially at varying temperatures and pH levels.[8][9][10][11]
-
Low Sensitivity of a Method: Some rapid detection methods, like conventional immunoassays, may lack the sensitivity required to detect this compound at the low concentrations stipulated by regulatory limits.[12]
Q2: Which analytical methods are most suitable for detecting trace levels of this compound?
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS) are the most widely used and sensitive methods for the determination of this compound at low concentrations.[1][13][14][15] Immunoassays, particularly those with signal enhancement techniques, can be used for rapid screening.[16][17][18]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
To mitigate matrix effects, consider the following strategies:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[19]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can help to compensate for signal suppression or enhancement.[7]
-
Improved Sample Cleanup: Employing effective cleanup steps during sample preparation, such as dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB), can remove interfering substances.[3][4]
-
Use of Internal Standards: The use of an isotopically labeled internal standard can help to correct for matrix-induced variations.[7]
Q4: What are the key considerations for this compound sample preparation?
The choice of sample preparation technique is crucial for accurate analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting pesticides, including this compound, from various food and environmental matrices.[1][4][7] Key considerations include the selection of the appropriate extraction solvent (e.g., acetonitrile) and cleanup sorbents based on the sample matrix.[4][7] For water samples, solid-phase extraction (SPE) is a common pre-concentration and cleanup technique.[20][21][22]
Q5: How can I ensure the stability of this compound in my samples and standards?
To maintain the integrity of this compound during storage and analysis:
-
Storage Temperature: Store samples and standard solutions at low temperatures, typically at -20°C or below, to minimize degradation.[8][9][10]
-
Light Protection: Store samples and standards in amber vials or in the dark to prevent photodegradation.[8]
-
pH Control: The pH of the sample and extraction solvent can influence the stability of organophosphate pesticides. Acidifying the sample can sometimes improve stability.[9]
-
Solvent Choice: The choice of solvent for storing standard solutions can impact stability. Some studies suggest that certain organic solvents may lead to faster degradation.[8][10]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix effects.[1][19] 2. Suboptimal ionization source parameters.[19] 3. Inefficient extraction and recovery of this compound.[1] 4. Non-optimized MS/MS parameters (e.g., collision energy).[19] | 1. Dilute the sample extract. 2. Use matrix-matched calibration standards.[7] 3. Optimize ESI source parameters (e.g., gas flow, temperature, voltage).[19] 4. Evaluate and optimize the sample preparation procedure for better recovery.[4] 5. Infuse an this compound standard to optimize MRM transitions and collision energies.[19] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column overload due to high sample concentration.[19] 2. Mismatch between the injection solvent and the mobile phase.[19][23] 3. Column contamination or degradation.[24] 4. Inappropriate mobile phase composition or gradient.[24] | 1. Dilute the sample or reduce the injection volume.[19] 2. Ensure the injection solvent is weaker than or similar to the initial mobile phase.[19][23] 3. Flush the column with a strong solvent or replace the column if necessary.[23][24] 4. Optimize the mobile phase composition and gradient profile.[24] |
| Retention Time Shifts | 1. Changes in mobile phase composition or pH.[24] 2. Column degradation or temperature fluctuations.[24] 3. Inconsistent flow rate.[24] | 1. Prepare fresh mobile phase and ensure accurate pH.[23][24] 2. Use a column thermostat to maintain a consistent temperature.[24] 3. Check the LC pump for any leaks or pressure fluctuations. |
GC-MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Low Recovery | 1. Inefficient extraction from the sample matrix.[15] 2. Degradation of this compound in the GC inlet. 3. Adsorption to active sites in the GC system. | 1. Optimize the extraction solvent and method (e.g., sonication time).[15] 2. Use a deactivated inlet liner and check the inlet temperature. 3. Condition the column and use a guard column. |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner and column. 2. Bake out the column according to the manufacturer's instructions. |
| Matrix Interference | 1. Co-elution of matrix components with this compound. | 1. Improve the sample cleanup procedure.[7] 2. Use a more selective GC column or optimize the temperature program for better separation. |
Immunoassay Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Low Sensitivity / High Limit of Detection (LOD) | 1. Low affinity of the antibody for this compound. 2. Insufficient signal generation.[12] 3. Matrix interference affecting the antibody-antigen binding.[16] | 1. Use a high-affinity monoclonal or polyclonal antibody specific to this compound. 2. Employ signal amplification strategies (e.g., enzyme-based, nanoparticle-based).[12] 3. Dilute the sample extract to minimize matrix effects.[16] 4. Optimize incubation times and temperatures. |
| False Positives / False Negatives | 1. Cross-reactivity of the antibody with other compounds.[18] 2. Non-specific binding to the assay components. 3. Inappropriate cutoff value determination.[25] | 1. Test the antibody for cross-reactivity against structurally similar pesticides. 2. Use blocking agents to reduce non-specific binding. 3. Establish a clear cutoff value based on a sufficient number of blank samples.[25] |
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound by Different Methods
| Analytical Method | Matrix | LOD | LOQ | Reference |
| Multicolor Immunoassay | Vegetables (Cucumber, Lettuce, Orange) | 4.6 ng/mL | - | [16] |
| Aptamer-based ELISA | Water | 0.05 ng/mL | - | [17] |
| GC-NPD | Soil | 0.1 - 10.4 µg/kg | - | [15] |
| GC/Q-TOF | Soil | 10 µg/L | - | [26] |
Table 2: Recovery of this compound from Spiked Samples
| Analytical Method | Matrix | Spiking Level | Recovery (%) | Reference |
| Multicolor Immunoassay | Vegetables | 0.1, 0.3, 1.0 mg/kg | 81.8 - 112.4 | [16] |
| Aptamer-based ELISA | Water | - | 84 - 97 | [17] |
| GC-NPD | Soil | - | 68.5 - 112.1 | [15] |
| GC/Q-TOF | Soil | 100 µg/kg | 91.7 | [26] |
Experimental Protocols
Detailed Methodology for this compound Detection in Soil by GC-MS
This protocol is a generalized procedure based on common practices for pesticide residue analysis in soil.[15][26]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to another tube.
-
Add 5 g of sodium chloride to the supernatant to induce phase separation.
-
Collect the upper acetonitrile layer.
-
-
Cleanup (d-SPE):
-
Transfer a portion of the acetonitrile extract to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 1 minute and centrifuge.
-
Take an aliquot of the cleaned extract for analysis.
-
-
GC-MS Analysis:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
Detailed Methodology for this compound Detection in Water by LC-MS/MS
This protocol is a generalized procedure based on common practices for pesticide residue analysis in water.[20][21][22][27]
-
Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute this compound with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for this compound.
-
Visualizations
Caption: Workflow for this compound detection in soil by GC-MS.
Caption: Troubleshooting low signal intensity in LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research [sciltp.com]
- 3. media.sciltp.com [media.sciltp.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. upload.wikimedia.org [upload.wikimedia.org]
- 9. Stability of pesticides stored on polymeric solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lateral flow assay applied to pesticides detection: recent trends and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. epa.gov [epa.gov]
- 22. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 24. zefsci.com [zefsci.com]
- 25. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 26. agilent.com [agilent.com]
- 27. ssi.shimadzu.com [ssi.shimadzu.com]
Improving the resolution of Isocarbophos enantiomers in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Isocarbophos enantiomers using chromatography.
Troubleshooting Guides & FAQs
Our troubleshooting guides are designed to provide solutions to common issues encountered during the enantioseparation of this compound.
Question: I am not seeing any separation of the this compound enantiomers. What are the initial steps to troubleshoot this issue?
Answer:
When no separation is observed, it is crucial to systematically review your chromatographic conditions. Here are the primary areas to investigate:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for achieving chiral separation. Polysaccharide-based CSPs are widely reported to be effective for this compound. Specifically, amylose and cellulose-based columns, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose triphenylcarbamate, have demonstrated successful enantioseparation of this compound.[1][2][3][4] If you are using a different type of CSP, consider switching to one of these recommended phases.
-
Mobile Phase Composition: The composition of the mobile phase plays a significant role in chiral recognition.
-
Normal-Phase Conditions: A common mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier like isopropanol.[2][4] The ratio of hexane to alcohol is a critical parameter to optimize.
-
Reversed-Phase Conditions: For reversed-phase chromatography, a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate with a formic acid additive, has been used successfully.[1]
-
-
Flow Rate: Ensure that the flow rate is appropriate for the column dimensions and particle size. A flow rate that is too high can lead to poor mass transfer and a lack of resolution.
-
Detection: Confirm that your detector is functioning correctly and is set to an appropriate wavelength for this compound.
Question: My resolution between the this compound enantiomers is poor (Rs < 1.5). How can I improve it?
Answer:
Improving suboptimal resolution involves fine-tuning your method parameters. Consider the following adjustments:
-
Mobile Phase Optimization:
-
Modifier Percentage (Normal-Phase): If you are using a normal-phase method (e.g., n-hexane/isopropanol), try decreasing the percentage of the alcohol modifier. A lower concentration of the polar modifier generally increases retention and can improve chiral recognition.
-
Aqueous/Organic Ratio (Reversed-Phase): In a reversed-phase system (e.g., acetonitrile/water), altering the ratio of the organic solvent to the aqueous buffer can impact resolution. Experiment with different gradients or isocratic compositions.[5]
-
Additives: The use of additives in the mobile phase can enhance enantioselectivity. For reversed-phase, small amounts of acids like formic acid are often used.[1] For normal-phase, additives are less common for this compound but can be explored.
-
-
Temperature: Temperature can have a significant effect on chiral separations.
-
Lowering the column temperature often increases the enantioselectivity, leading to better resolution. However, this may also increase analysis time and backpressure.[2]
-
Conversely, in some cases, increasing the temperature can improve peak shape and efficiency, which might contribute to better overall resolution. It is advisable to study a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
-
Flow Rate: Reducing the flow rate can enhance the interaction between the analyte and the chiral stationary phase, often leading to improved resolution.
Question: I am experiencing peak tailing or broad peaks. What could be the cause and how can I fix it?
Answer:
Peak asymmetry can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Mobile Phase Additives: In reversed-phase mode, adding a small amount of an acidic modifier like formic acid can help to suppress interactions with residual silanols on the silica support and improve peak shape.[1]
-
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes.
-
Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Column Replacement: If the column performance does not improve after washing, it may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening. Ensure that all connections are made correctly and that the tubing length is minimized.
Question: The retention times of my enantiomers are drifting. What should I do?
Answer:
Drifting retention times are typically indicative of a lack of system equilibration or changes in the mobile phase or column temperature.
-
System Equilibration: Ensure that the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using mobile phases with additives or when changing mobile phase compositions.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components.
-
Temperature Control: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can cause shifts in retention times.
-
Pump Performance: Check the performance of your HPLC pump to ensure it is delivering a consistent and accurate flow rate.
Quantitative Data Summary
The following table summarizes the chromatographic conditions and results from various studies on the chiral separation of this compound.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Resolution (Rs) | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/2 mM Ammonium Acetate with 0.1% Formic Acid (60:40, v/v) | Not Specified | Not Specified | Not Specified | Complete enantioseparation | [1] |
| Cellulose triphenylcarbamate | n-Hexane/Isopropanol (85:15, v/v) | 0.8 | Varied (0-40) | Not Specified | No separation at 40°C | [2] |
| Chiralpak AD-3R | Gradient Elution | Not Specified | 30 | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Chiral Separation of this compound using a Polysaccharide-Based CSP in Reversed-Phase Mode
This protocol is based on the method described by Zhang et al. (2012).[1]
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Chiral Column: An amylose tris(3,5-dimethylphenylcarbamate) based chiral column.
-
Mobile Phase Preparation:
-
Prepare a 2 mM ammonium acetate solution in water.
-
Add 0.1% (v/v) formic acid to the ammonium acetate solution.
-
The mobile phase consists of a mixture of acetonitrile and the prepared aqueous solution in a 60:40 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min (optimize for your column dimensions).
-
Column Temperature: Maintain a constant temperature, for example, 25°C.
-
Injection Volume: 5-20 µL.
-
Detection: Set the detector to an appropriate wavelength for this compound or use a mass spectrometer for more selective detection.
-
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent, preferably the mobile phase, to an appropriate concentration.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for developing and optimizing a method for the chiral separation of this compound enantiomers.
Caption: Workflow for Chiral Method Development of this compound.
References
- 1. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Direct enantiomeric separation of chiral pesticides by liquid chromatography on polysaccharide-based chiral stationary phases under reversed phase conditions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of HS-SPME parameters for Isocarbophos analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Headspace Solid-Phase Microextraction (HS-SPME) parameters for the analysis of Isocarbophos.
Troubleshooting Guide
This guide addresses common issues encountered during the HS-SPME analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Analyte Response (Poor Sensitivity) | Inappropriate SPME fiber coating. | Select a fiber with high affinity for organophosphorus pesticides. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for broad-range pesticide analysis.[1][2] Polydimethylsiloxane (PDMS) fibers have also shown good efficiency for organophosphorus insecticides.[3][4] |
| Sub-optimal extraction temperature. | Optimize the extraction temperature. Higher temperatures can increase the vapor pressure of this compound, enhancing its transfer to the headspace, but excessively high temperatures may lead to analyte degradation.[2] A typical range to investigate is 40-70°C.[5] | |
| Insufficient extraction time. | Increase the extraction time to allow for equilibrium to be reached between the sample, headspace, and SPME fiber. Optimization experiments should be conducted to determine the ideal time, often in the range of 20-60 minutes.[1][5] | |
| Matrix effects. | The sample matrix can significantly impact extraction efficiency.[6] For complex matrices, consider matrix modification, such as adjusting the pH or adding a salt. | |
| Incomplete desorption. | Ensure the desorption temperature and time in the GC inlet are sufficient to transfer all of the extracted this compound from the fiber to the column. A typical desorption temperature is 250°C.[5] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample volume, temperature, or extraction time. | Maintain precise control over all experimental parameters. Use a thermostated agitator for consistent temperature and stirring.[7] |
| Fiber variability or degradation. | Condition the fiber before each use as recommended by the manufacturer.[5] Replace the fiber if it is visibly damaged or after a certain number of uses, as performance can degrade over time.[8] | |
| "Memory effect" or carryover. | After desorption, bake the fiber in a separate clean port or in the injection port at a higher temperature for a few minutes to remove any residual analyte before the next extraction.[3] | |
| Peak Tailing or Broadening in Chromatogram | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a GC column suitable for pesticide analysis. |
| Incomplete or slow desorption. | Optimize desorption parameters (temperature and time) to ensure a sharp injection band. | |
| Extraneous Peaks in Chromatogram | Contamination from the sample matrix, vial, or septum. | Analyze a blank sample (matrix without the analyte) to identify potential sources of contamination. Use high-quality vials and septa. |
| Fiber bleeding. | Ensure the desorption temperature does not exceed the fiber's recommended maximum operating temperature. Condition new fibers properly before their first use. |
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is best for this compound analysis?
A1: While the ideal fiber can depend on the specific sample matrix, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for the analysis of a broad range of volatile and semi-volatile compounds, including organophosphorus pesticides.[1][2] Polydimethylsiloxane (PDMS) and Polyacrylate (PA) fibers have also been successfully used for organophosphorus insecticide analysis.[3][8] It is advisable to screen a few different fiber types to determine the best performance for your specific application.
Q2: How can I improve the extraction efficiency of this compound?
A2: Several parameters can be optimized to enhance extraction efficiency:
-
Extraction Temperature: Increasing the temperature generally increases the analyte's vapor pressure, facilitating its transfer to the headspace. A typical range to investigate is 40-70°C.[5]
-
Extraction Time: Ensure sufficient time is allowed for the analyte to reach equilibrium between the sample, headspace, and fiber. This is typically in the range of 20-60 minutes.[1][5]
-
Salt Addition: Adding a salt like NaCl or Na₂SO₄ can increase the ionic strength of the sample, which can "salt out" the analyte, driving it into the headspace and improving extraction efficiency.[7] However, in some cases, the salting-out effect can be detrimental to the recovery of organophosphorus pesticides.[6]
-
Agitation: Stirring or agitating the sample during extraction helps to facilitate the mass transfer of the analyte to the headspace.[7]
Q3: What are the optimal desorption conditions for this compound?
A3: The desorption temperature and time should be high enough and long enough to ensure the complete transfer of this compound from the SPME fiber to the GC column, but not so high as to cause thermal degradation of the analyte or the fiber coating. A common starting point for desorption is 250°C for 1-5 minutes in the GC injection port.[5]
Q4: How do I prevent carryover between samples?
A4: To prevent carryover, also known as the "memory effect," it is crucial to clean the fiber between analyses.[3] This is typically done by baking the fiber in the GC inlet or a dedicated conditioning station at a temperature slightly higher than the desorption temperature for a few minutes after each injection.
Q5: Can I use HS-SPME for quantitative analysis of this compound?
A5: Yes, HS-SPME can be used for quantitative analysis. However, for accurate and precise quantification, it is essential to carefully control all experimental parameters, including sample volume, extraction time and temperature, and desorption conditions. The use of an internal standard is highly recommended to compensate for any variations in the extraction and injection process. The method should be validated for linearity, accuracy, precision, and limits of detection and quantification.[1]
Experimental Protocols
General HS-SPME Workflow for this compound Analysis
This protocol provides a general starting point. Optimal conditions should be determined experimentally.
-
Sample Preparation:
-
Place a known volume or weight of the sample into a headspace vial.
-
If applicable, add an internal standard and any matrix modifiers (e.g., salt).
-
Immediately seal the vial with a septum cap.
-
-
Fiber Conditioning:
-
Before the first use, and as recommended by the manufacturer, condition the SPME fiber in the GC inlet at the specified temperature and time.
-
Before each extraction, pre-condition the fiber for a shorter period (e.g., 5 minutes at 250°C).[5]
-
-
Extraction:
-
Place the sealed sample vial in a thermostated agitator.
-
Allow the sample to equilibrate at the set extraction temperature for a predetermined time (e.g., 5-15 minutes).
-
Expose the conditioned SPME fiber to the headspace of the sample for the optimized extraction time (e.g., 20-60 minutes) while maintaining constant temperature and agitation.[1][5]
-
-
Desorption and GC Analysis:
-
Retract the fiber into its needle and withdraw it from the sample vial.
-
Immediately insert the fiber into the heated injection port of the gas chromatograph.
-
Expose the fiber for the optimized desorption time (e.g., 1-5 minutes at 250°C) to thermally desorb the trapped analytes onto the GC column.[5]
-
Start the GC run simultaneously with the injection.
-
-
Fiber Cleaning:
-
After desorption, keep the fiber in the hot injection port or move it to a conditioning station for a specified time to remove any residual compounds before the next analysis.
-
Data Presentation
Table of Optimized HS-SPME Parameters for Organophosphorus Pesticides (General Guidance)
| Parameter | Typical Range | Optimized Value Example | Reference(s) |
| SPME Fiber | DVB/CAR/PDMS, PDMS/DVB, PDMS, PA | DVB/CAR/PDMS | [1][2] |
| Extraction Temperature | 40 - 70 °C | 60 °C | [2][5] |
| Extraction Time | 20 - 60 min | 45 min | [2][5] |
| Equilibration Time | 5 - 20 min | 15 min | [9] |
| Agitation Speed | 250 - 800 rpm | 500 rpm | [1] |
| Salt Addition (NaCl) | 0 - 30% (w/v) | 1% | [1] |
| Desorption Temperature | 240 - 270 °C | 250 °C | [5] |
| Desorption Time | 1 - 5 min | 4 min | [5] |
Mandatory Visualization
Caption: Workflow for HS-SPME analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. old.uoi.gr [old.uoi.gr]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-Space SPME for the Analysis of Organophosphorus Insecticides by Novel Silica IL-Based Fibers in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Isocarbophos Gas Chromatography Analysis
Welcome to the technical support center for Isocarbophos gas chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the gas chromatography (GC) analysis of this compound?
The most prevalent issues in this compound GC analysis are typically related to matrix effects and active sites within the GC system.[1][2][3] These can manifest as poor peak shape (tailing), inaccurate quantification, and reduced sensitivity.[4] Co-elution with other organophosphorus compounds can also be a significant interference.[5][6]
Q2: What is the "matrix effect" and how does it interfere with this compound analysis?
The matrix effect is the alteration of an analyte's response due to co-extracted components from the sample matrix.[2][7] In GC analysis of pesticides like this compound, this can lead to either signal enhancement or suppression, resulting in inaccurate quantitative results.[2][7] For example, matrix components can mask active sites in the GC inlet, reducing analyte degradation and leading to a higher than expected response (matrix-induced enhancement).[2] Conversely, complex matrices can contaminate the system, leading to signal suppression.[8]
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for organophosphate pesticides like this compound is often caused by interactions with active sites in the GC system or suboptimal chromatographic conditions.[3][4]
-
Active Sites: These are reactive surfaces, such as exposed silanol groups in the injector liner or on the column, that can adsorb the analyte.[4]
-
Poor Column Installation: An improperly cut or installed column can create dead volumes and turbulence, leading to peak tailing.[9][10]
-
Solution: Ensure the column is cut cleanly at a right angle and installed at the correct height in the inlet, following the manufacturer's instructions.[10]
-
-
Suboptimal Conditions: Incorrect inlet temperature or carrier gas flow rate can cause poor peak shape.[4]
-
Solution: Optimize the inlet temperature (a starting point of 250 °C is common for organophosphates) and ensure the carrier gas flow rate is optimal for your column dimensions.[4]
-
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
This guide provides a systematic approach to identifying and overcoming matrix effects in your this compound analysis.
Step 1: Identify the Presence of Matrix Effects
-
Prepare a calibration curve in a pure solvent and another in a blank matrix extract (matrix-matched calibration).
-
Compare the slopes of the two calibration curves. A significant difference indicates the presence of matrix effects.
Step 2: Implement Solutions
Based on the nature of the interference, one or more of the following strategies can be employed:
-
Matrix-Matched Calibration: This is a common approach to compensate for matrix effects.[11] However, it can be laborious if analyzing various sample types.[7]
-
Sample Dilution: If the instrument has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[7]
-
Use of Analyte Protectants: Adding compounds that are more active than the analyte of interest can mask the active sites in the GC system, improving the response of the target analyte.[1]
-
Enhanced Sample Cleanup: Implementing more rigorous cleanup procedures can remove a larger portion of the interfering matrix components.
Guide 2: Systematic Troubleshooting of Peak Tailing
Use the following decision tree to diagnose the cause of peak tailing in your this compound chromatogram.
Caption: Troubleshooting decision tree for peak tailing.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation and Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and agricultural samples.[12][13]
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)
-
Dispersive solid-phase extraction (dSPE) tubes with appropriate sorbents (e.g., PSA, C18)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of ACN.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (ACN layer) to a dSPE tube.
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC analysis.
Caption: QuEChERS sample preparation workflow.
Quantitative Data Summary
The following table summarizes typical parameters for this compound analysis by GC-MS. Note that these values can vary depending on the specific instrument, column, and matrix.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.003 - 0.010 mg/kg | [14] |
| Limit of Quantification (LOQ) | 0.009 - 0.033 mg/kg | [14] |
| Recovery | 75.9% - 96.7% | [14] |
| Linearity (r²) | > 0.995 | [14] |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal conditions and procedures should be validated for your specific application and laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 3. analysis.rs [analysis.rs]
- 4. benchchem.com [benchchem.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. epa.gov [epa.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Isocarbophos and Metabolite Stability in Stored Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of isocarbophos and its primary metabolites during sample storage. Ensuring the integrity of analytical samples is critical for accurate experimental outcomes. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary metabolites of this compound I should be concerned about during storage?
A1: The primary degradation products of this compound that can form during storage are isopropyl salicylate, salicylate, and this compound oxon.[1] It is crucial to monitor both the parent compound and these metabolites to get a complete picture of the analyte's stability in your samples.
Q2: What is the recommended storage temperature for samples containing this compound?
A2: For long-term storage, it is strongly recommended to keep samples at or below -20°C.[1] Storing samples in a freezer at this temperature helps to minimize the degradation of this compound and its metabolites. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but validation is necessary.
Q3: I am seeing a rapid decline in this compound concentration in my samples even when stored at -20°C. What could be the issue?
A3: Several factors could contribute to the degradation of this compound, even under frozen conditions:
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Sample Matrix: The composition of your sample matrix (e.g., soil type, water pH, presence of enzymes in biological tissues) can significantly influence stability. Homogenizing samples can sometimes release enzymes that accelerate degradation.
-
Repeated Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your samples. Aliquot samples into smaller volumes if you need to perform multiple analyses over time.
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Exposure to Light: Protect your samples from light, as photochemical degradation can occur. Use amber vials or store samples in the dark.
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Container Material: Ensure you are using appropriate storage containers (e.g., glass vials with PTFE-lined caps) to prevent adsorption of the analytes to the container walls.
Q4: How long can I store my samples before analysis?
A4: The maximum storage duration depends on the sample matrix and storage conditions. It is essential to conduct a storage stability study for your specific matrix and conditions. As a general guideline, samples should be analyzed as soon as possible after collection. If storage is necessary, a validated stability study will provide the data to support the acceptable storage period.
Q5: My analytical results for this compound and its metabolites are inconsistent. What should I check?
A5: Inconsistent results can stem from several sources:
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Sample Homogeneity: Ensure your samples are thoroughly homogenized before taking an aliquot for extraction.
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Extraction Efficiency: Verify the efficiency of your extraction method for both the parent compound and its metabolites. The recovery of each analyte should be consistent and within an acceptable range (typically 70-120%).
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Calibration Standards: Check the stability of your calibration standards. Prepare fresh standards regularly and store them under appropriate conditions.
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Instrument Performance: Regularly check the performance of your analytical instrument (e.g., GC-MS, LC-MS/MS) to ensure it is functioning correctly.
Quantitative Data on Storage Stability
While specific quantitative data for this compound storage stability is limited in publicly available literature, the following table provides a general overview of expected stability for organophosphorus pesticides based on available studies and regulatory guidelines. It is crucial to perform your own validation for your specific experimental conditions.
| Analyte | Matrix | Storage Temperature | Duration | Expected Recovery (%) | Reference |
| This compound | Soil | -20°C | 30 days | > 85 | General Guidance |
| Water (pH 7) | 4°C | 7 days | > 90 | General Guidance | |
| Water (pH 7) | -20°C | 30 days | > 90 | General Guidance | |
| Biological Tissue (homogenized) | -20°C | 30 days | Variable, potential for enzymatic degradation | General Guidance | |
| This compound Oxon | Biological Matrix | -20°C | 30 days | Likely similar to parent compound | General Guidance |
| Isopropyl Salicylate | Fortified Solution | Room Temperature | 48 hours | > 99.5 | General Guidance |
| Fortified Solution | 4°C | 7 days | > 95 | General Guidance |
Note: This table is for illustrative purposes. Actual stability will vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol: Storage Stability Study of this compound and its Metabolites in Soil
This protocol outlines a general procedure for conducting a storage stability study of this compound and its metabolites in a soil matrix.
1. Sample Preparation and Fortification:
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Obtain a representative blank soil sample that is free of this compound and its metabolites.
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Homogenize the soil sample thoroughly.
-
Fortify a known amount of the homogenized soil with a standard solution of this compound, this compound oxon, and isopropyl salicylate to achieve a desired concentration (e.g., 1 µg/g).
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Prepare a sufficient number of fortified samples to be analyzed at various time points (e.g., Day 0, 7, 14, 30, 60, and 90).
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Also prepare a set of unfortified (blank) soil samples to serve as controls.
2. Storage:
-
Store the fortified and blank soil samples in appropriate containers (e.g., amber glass vials with PTFE-lined caps) at -20°C in the dark.
3. Sample Extraction (QuEChERS Method):
-
At each time point, retrieve the required number of stored samples.
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
The supernatant is ready for analysis.
5. Analytical Method (LC-MS/MS):
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound, this compound oxon, and isopropyl salicylate.
6. Data Analysis:
-
Calculate the concentration of each analyte at each time point using a calibration curve prepared with matrix-matched standards.
-
Determine the percentage of recovery for each analyte at each time point relative to the initial concentration at Day 0.
-
Plot the percentage of recovery versus storage time to assess the stability of each compound.
Visualizations
Caption: Experimental workflow for a typical storage stability study.
Caption: Degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Poor Isocarbophos Recovery in QuEChERS Extraction
Welcome to the technical support center for troubleshooting QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction of Isocarbophos. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to poor analyte recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery in QuEChERS challenging?
A1: this compound is a broad-spectrum organophosphorus insecticide.[1] Its recovery during QuEChERS extraction can be challenging due to its susceptibility to degradation, particularly through hydrolysis of the O-methyl phosphoramidothioate moiety to form isopropyl salicylate.[2][3] This degradation is influenced by the pH of the extraction environment. Additionally, matrix effects from complex samples can interfere with its accurate quantification.[4][5][6]
Q2: What is the optimal pH for extracting this compound?
A2: this compound is prone to alkaline hydrolysis.[7][8] Therefore, maintaining a slightly acidic to neutral pH (typically between 5.0 and 7.0) during extraction is crucial to minimize degradation and improve recovery. Buffered QuEChERS methods, such as those using acetate or citrate buffers, are often employed to control the pH.[3][9]
Q3: Which d-SPE sorbent is best for cleaning up this compound extracts?
A3: The choice of dispersive solid-phase extraction (d-SPE) sorbent depends on the sample matrix.
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Primary Secondary Amine (PSA): Commonly used to remove organic acids, fatty acids, and sugars.[5][8]
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C18 (Octadecylsilane): Effective for removing nonpolar interferences like fats and oils.[5][8]
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Graphitized Carbon Black (GCB): Used for removing pigments like chlorophyll and carotenoids.[5][8] However, GCB can also adsorb planar molecules, potentially leading to the loss of some pesticides.
For this compound, a combination of PSA and C18 is often a good starting point for many matrices. The use of GCB should be evaluated carefully, especially in highly pigmented samples, to balance cleanup efficiency with the potential for analyte loss.
Q4: How do matrix effects impact this compound analysis?
A4: Matrix effects occur when co-extracted compounds from the sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer source, leading to either signal suppression or enhancement.[4][6] This can result in inaccurate quantification and seemingly poor recovery. The extent of matrix effects depends on the complexity of the sample matrix and the cleanliness of the final extract.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving poor recovery of this compound.
Issue 1: Consistently Low Recovery Across All Sample Types
This often points to a fundamental problem with the analytical method or standards.
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Potential Cause 1: Degradation of this compound Standard.
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Troubleshooting Step: Prepare a fresh stock solution of this compound and re-run the analysis. Store stock solutions at the recommended temperature and protect them from light.
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Potential Cause 2: Incorrect Instrument Calibration.
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Troubleshooting Step: Verify the calibration curve using freshly prepared standards. Ensure the concentration range of your calibration standards brackets the expected concentration of this compound in your samples.
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Potential Cause 3: Suboptimal Extraction Conditions.
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Troubleshooting Step: Review your QuEChERS protocol. Ensure the correct solvent (acetonitrile is commonly used for this compound), salt concentrations, and shaking times are being employed.[10]
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Issue 2: Poor Recovery in Specific Sample Matrices
This suggests that matrix-specific factors are affecting the extraction efficiency or analyte stability.
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Problem: Lipids and fats are co-extracted with this compound, leading to matrix effects and potential analyte loss during cleanup.
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Troubleshooting Workflow:
Troubleshooting workflow for high-fat matrices. -
Detailed Steps:
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Increase C18 in d-SPE: C18 is effective at removing lipids.[5][8] Increase the amount of C18 in your d-SPE tube or use a pre-packed tube with a higher C18 content.
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Optimize Acetonitrile to Sample Ratio: For very fatty samples, a higher ratio of acetonitrile to sample may be necessary to improve the partitioning of this compound into the organic phase.
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Consider a Freeze-Out Step: After the initial extraction and centrifugation, place the acetonitrile extract in a freezer (-20°C or lower) for a few hours. Lipids will precipitate and can be removed by centrifugation or filtration, leading to a cleaner extract before d-SPE.
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-
Problem: Pigments like chlorophyll can interfere with the analysis and cause matrix effects.
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Troubleshooting Workflow:
Troubleshooting workflow for high-pigment matrices. -
Detailed Steps:
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Introduce GCB in d-SPE: Graphitized Carbon Black (GCB) is highly effective at removing chlorophyll.[5][8] Start with a small amount (e.g., 7.5-15 mg per mL of extract) in combination with PSA.
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Optimize GCB Amount: While GCB is an excellent cleanup sorbent for pigments, it can also adsorb planar pesticides. If you observe low recovery after introducing GCB, try reducing the amount used.
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Evaluate Alternative Sorbents: Sorbents like Z-Sep® or other proprietary carbon-based materials may offer a better balance between pigment removal and analyte recovery for certain challenging matrices.
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Problem: The low pH of the sample itself can affect the extraction efficiency and potentially the stability of pH-sensitive pesticides.
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Troubleshooting Workflow:
Troubleshooting workflow for acidic matrices. -
Detailed Steps:
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Use a Buffered QuEChERS Method: Employ a buffered QuEChERS method, such as the EN 15662 (citrate buffer) or AOAC 2007.01 (acetate buffer) method, to maintain a stable pH during extraction.[9]
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Monitor pH of Extract: After the initial extraction and centrifugation, check the pH of the acetonitrile layer. The target is typically between 5.0 and 5.5.
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Adjust pH if Necessary: If the pH is too low, a small amount of a suitable buffering agent can be added during the d-SPE step to bring it into the optimal range.
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Data Presentation
The following table summarizes the expected impact of different troubleshooting strategies on this compound recovery. Actual recovery improvements will vary depending on the specific matrix and experimental conditions.
| Issue | Matrix Type | Troubleshooting Strategy | Expected Impact on this compound Recovery | Key Sorbent(s) |
| Matrix Effects | High-Fat (e.g., Avocado, Nuts) | Increase C18 amount in d-SPE | Significant Improvement | C18, PSA |
| Add a freeze-out step | Moderate to Significant Improvement | - | ||
| Pigment Interference | High-Chlorophyll (e.g., Spinach) | Add GCB to d-SPE | Moderate Improvement (risk of analyte loss) | GCB, PSA |
| Use alternative sorbents (e.g., Z-Sep®) | Moderate to Significant Improvement | Z-Sep®, PSA | ||
| pH-Related Degradation | Acidic (e.g., Citrus Fruits) | Use a buffered QuEChERS method | Significant Improvement | - |
| Adjust pH of the final extract | Moderate Improvement | - |
Experimental Protocols
Recommended Buffered QuEChERS Protocol for this compound in a Moderately Complex Matrix (e.g., Tomato)
This protocol is a general guideline and may require optimization for your specific sample type and instrumentation.
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Sample Preparation:
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Homogenize the sample using a high-speed blender.
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Extraction:
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Add 10 mL of acetonitrile to the tube.
-
Add the appropriate internal standards.
-
Add a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate (for buffering at pH 5.0-5.5).
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Cap the tube and shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain 150 mg MgSO₄ and 50 mg PSA. For matrices with moderate fat content, also include 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
-
Analysis:
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Take the supernatant and transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis.
-
If necessary, add a small amount of a weak acid (e.g., formic acid) to the final extract to ensure the stability of this compound during analysis.
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By systematically addressing these potential issues, you can significantly improve the recovery of this compound in your QuEChERS extractions and achieve more accurate and reliable results.
References
- 1. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wexer-store.com [wexer-store.com]
- 8. specartridge.com [specartridge.com]
- 9. gcms.cz [gcms.cz]
- 10. Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing solvent usage in Isocarbophos sample preparation
Welcome to the Technical Support Center for minimizing solvent usage in Isocarbophos sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common solvent reduction techniques.
Quick Links to Methods
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique that significantly reduces solvent consumption compared to traditional methods.[1][2][3] It involves a two-step process: an initial extraction and salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Troubleshooting Guide: QuEChERS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: Inadequate shaking or vortexing. For dry samples, insufficient hydration can lead to poor extraction efficiency.[4][5] | Ensure vigorous shaking for the recommended time (e.g., 1 minute).[6] For samples with low water content (<80%), add an appropriate amount of water and allow the sample to hydrate for at least 30 minutes before adding the extraction solvent.[5] |
| Analyte Adsorption to d-SPE Sorbent: The chosen d-SPE sorbent may be too strong for the analyte of interest. Graphitized carbon black (GCB), for instance, can adsorb planar pesticides.[5] | Reduce the amount of d-SPE sorbent.[7] If GCB is being used, consider a sorbent mixture with less or no GCB, or switch to an alternative like C18.[5] | |
| pH-dependent Degradation: this compound may be sensitive to the pH of the extraction medium. | Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH.[2] | |
| High Variability in Results (Poor RSDs) | Inconsistent Sample Homogenization: Non-uniform sample leads to variable analyte concentrations in subsamples. | Ensure the initial sample is thoroughly homogenized. For solid samples, grinding to a fine, consistent powder is recommended.[7] |
| Inconsistent Shaking/Vortexing: Manual shaking can introduce variability. | Use a mechanical shaker for a standardized time and speed.[7] | |
| Formation of Salt Agglomerates: If salts are not dispersed quickly, they can clump, leading to incomplete phase separation. | Shake the tube immediately and vigorously after adding the extraction salts.[7] | |
| Matrix Effects (Signal Suppression or Enhancement in LC-MS/MS) | Co-extraction of Interfering Compounds: The cleanup step may not be sufficient to remove all matrix components that interfere with ionization.[8][9] | Optimize d-SPE: Use a combination of sorbents (e.g., PSA and C18) to target a wider range of interferences.[5] Dilute the Final Extract: Diluting the extract can reduce the concentration of matrix components, thereby minimizing their effect.[10] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same preparation procedure to compensate for matrix effects.[10] |
FAQs: QuEChERS
Q1: Why is acetonitrile the most common extraction solvent in QuEChERS?
A1: Acetonitrile is effective for extracting a wide range of pesticides, including both polar and non-polar compounds.[11] It is also immiscible with water in the presence of high salt concentrations, which allows for the "salting-out" effect crucial to the QuEChERS method.[11] Furthermore, it results in fewer co-extracted lipids and pigments compared to other solvents like ethyl acetate.[12]
Q2: When should I use a buffered QuEChERS method?
A2: Buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) are recommended when analyzing pH-sensitive pesticides.[2] The buffers help to maintain a stable pH during the extraction process, preventing the degradation of analytes like this compound that may be unstable under acidic or basic conditions.
Q3: My sample matrix is high in fat. How should I modify the QuEChERS procedure?
A3: For high-fat matrices, it is advisable to include C18 in your d-SPE cleanup step, as it is effective at removing non-polar interferences like lipids.[5] You may also consider a freezing step before centrifugation to precipitate some of the fats.
Experimental Protocol: QuEChERS (Modified EN 15662 Method)
-
Sample Homogenization: Homogenize the sample to a consistent particle size. For solid samples, grinding is recommended.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If required, add an internal standard.
-
Cap the tube and shake vigorously for 1 minute.[6]
-
Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and an appropriate sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
Analysis: The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with the mobile phase.
Workflow Diagram: QuEChERS
Solid-Phase Extraction (SPE)
SPE is a technique that uses a solid sorbent to selectively adsorb either the analyte of interest or interfering compounds from a liquid sample.[13] It is a powerful tool for sample cleanup and concentration and uses significantly less solvent than traditional liquid-liquid extraction.
Troubleshooting Guide: SPE
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inappropriate Sorbent: The chosen sorbent may not have a strong enough affinity for this compound. | Select a sorbent based on the analyte's polarity. For moderately non-polar organophosphates like this compound, a reversed-phase sorbent like C18 is often a good starting point. |
| Analyte Breakthrough: The sample is loaded too quickly, or the sorbent is overloaded. | Decrease the flow rate during sample loading.[14] If overloading is suspected, use a larger SPE cartridge or dilute the sample. | |
| Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent. | Increase the strength or volume of the elution solvent.[14] Consider a different solvent with a higher affinity for the analyte. | |
| Poor Reproducibility | Inconsistent Flow Rates: Variable flow rates during loading, washing, and elution lead to inconsistent interactions with the sorbent. | Use a vacuum manifold or an automated SPE system to maintain consistent flow rates. |
| Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, analyte retention can be compromised. | Ensure the sorbent bed remains wetted with the conditioning solvent until the sample is loaded. | |
| Interferences in Final Extract | Ineffective Wash Step: The wash solvent is too weak to remove matrix interferences, or it is too strong and is co-eluting the analyte. | Optimize the wash solvent. It should be strong enough to remove interferences but not so strong that it elutes the analyte of interest.[14] |
| Co-elution of Interferences: The elution solvent is too strong and is eluting both the analyte and strongly retained interferences. | Use a more selective elution solvent or a multi-step elution with solvents of increasing strength. |
FAQs: SPE
Q1: How do I choose the right SPE sorbent for this compound?
A1: this compound is a moderately non-polar organophosphorus pesticide. Therefore, a reversed-phase SPE mechanism is typically suitable. C18 (octadecylsilane) is the most common choice for this type of analyte. Normal-phase sorbents like silica or Florisil could also be used if the sample is dissolved in a non-polar solvent.
Q2: What is the purpose of the conditioning step in SPE?
A2: The conditioning step wets the sorbent and activates it to ensure consistent interaction with the analyte. For reversed-phase sorbents, this typically involves passing an organic solvent (like methanol) followed by water or a buffer through the cartridge.
Q3: Can I reuse SPE cartridges?
A3: SPE cartridges are generally designed for single use to avoid cross-contamination and ensure reproducibility. While some robust polymeric sorbents may be reusable after a thorough cleaning and regeneration procedure, it is generally not recommended for trace analysis.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Conditioning:
-
Pass 3-5 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 3-5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated aqueous sample onto the cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 mL of deionized water or a weak organic-aqueous mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum.
-
Elute the this compound with a small volume (e.g., 1-2 mL) of a suitable organic solvent like acetonitrile or ethyl acetate.
-
-
Post-Elution: The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.
Workflow Diagram: Solid-Phase Extraction
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[15] Analytes partition onto the fiber coating and are then thermally desorbed in the injector of a gas chromatograph.[15]
Troubleshooting Guide: SPME
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity/Recovery | Inappropriate Fiber Coating: The polarity of the fiber coating may not be suitable for this compound. | Select a fiber with appropriate polarity. For semi-volatile organophosphates, a polydimethylsiloxane (PDMS) or PDMS/divinylbenzene (DVB) fiber is often effective. |
| Suboptimal Extraction Conditions: Extraction time, temperature, and agitation are not optimized. | Increase extraction time to ensure equilibrium is reached. Optimize the extraction temperature; higher temperatures can increase the volatility of the analyte but may decrease the partition coefficient. Ensure consistent and effective agitation (stirring or sonication). | |
| Matrix Effects: High salt concentrations or organic matter in the sample can affect the partitioning of the analyte onto the fiber.[16] | Optimize the sample's ionic strength by adding salt (salting-out effect). For complex matrices, consider headspace SPME to reduce direct contact of the fiber with interferences. | |
| Poor Reproducibility | Inconsistent Extraction Time and Temperature: Small variations in these parameters can lead to significant differences in the amount of analyte extracted. | Use an automated SPME system for precise control over extraction time and temperature. |
| Fiber Damage or Contamination: The fiber coating can be damaged by aggressive matrices or contaminated with non-volatile residues. | Visually inspect the fiber for damage. If contamination is suspected, bake the fiber at the recommended temperature for an extended period. Replace the fiber if it is damaged. | |
| Carryover | Incomplete Desorption: The desorption time or temperature in the GC inlet is insufficient to transfer all the analyte from the fiber to the column. | Increase the desorption time and/or temperature. Ensure the GC inlet is at the optimal temperature for the analytes and the fiber. |
FAQs: SPME
Q1: What is the difference between direct immersion and headspace SPME?
A1: In direct immersion SPME, the fiber is placed directly into the liquid sample. In headspace SPME, the fiber is exposed to the vapor phase above the sample.[15] Headspace SPME is generally preferred for complex matrices as it protects the fiber from non-volatile interferences and can improve sensitivity for volatile and semi-volatile analytes.[15]
Q2: How do I optimize SPME extraction parameters?
A2: Key parameters to optimize include fiber coating, extraction time, temperature, sample pH, ionic strength (salt addition), and agitation.[15] A systematic approach, such as a design of experiments (DOE), can be used to efficiently find the optimal conditions.
Q3: How long do SPME fibers last?
A3: The lifespan of an SPME fiber depends on the sample matrix and the operating conditions. With proper care and use in relatively clean matrices, a fiber can last for 50-100 extractions. In complex or dirty samples, the lifespan will be shorter.
Experimental Protocol: Headspace SPME
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Sample Preparation: Place a known volume of the liquid sample (or a solid sample with added water) into a headspace vial. Add a magnetic stir bar and a specific amount of salt (e.g., NaCl) to increase the ionic strength.
-
Extraction:
-
Place the vial in a heating block or water bath set to the optimized temperature.
-
Expose the SPME fiber to the headspace above the sample for the optimized extraction time while stirring.
-
-
Desorption:
-
Retract the fiber into the needle and immediately insert it into the hot inlet of a gas chromatograph.
-
Expose the fiber for a set time to thermally desorb the trapped analytes onto the GC column.
-
-
Analysis: Start the GC run to separate and detect the analytes.
Workflow Diagram: Headspace SPME
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized liquid-liquid extraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample.[17] This creates a cloudy solution with a very large surface area for rapid analyte transfer into the extraction solvent.
Troubleshooting Guide: DLLME
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Inappropriate Extraction or Disperser Solvent: The chosen solvents do not provide good partitioning for this compound or are not effectively dispersed. | The extraction solvent should have a high affinity for the analyte and be denser than water (e.g., chlorobenzene, tetrachloroethylene).[17][18] The disperser solvent must be miscible with both the extraction solvent and the aqueous sample (e.g., acetonitrile, methanol, acetone).[17] |
| Suboptimal Solvent Volumes: The volumes of the extraction and disperser solvents are not optimized. | Optimize the volumes of both solvents. A smaller volume of extraction solvent generally leads to a higher enrichment factor, but may be difficult to handle. | |
| Insufficient Extraction Time: The time for partitioning is too short. | While DLLME is very fast, ensure that the cloudy solution is formed and that there is sufficient contact time (e.g., vortexing for 1-4 minutes).[17][19] | |
| Poor Reproducibility | Inconsistent Injection Speed: The speed of injection of the solvent mixture affects the formation of the cloudy state. | Use a syringe to inject the solvent mixture rapidly and consistently. |
| Variable Centrifugation: Inconsistent centrifugation speed or time can affect the collection of the sedimented phase. | Use a fixed centrifugation speed and time for all samples (e.g., 4000 rpm for 5 minutes).[20] | |
| No Sedimented Phase or Very Small Volume | Extraction Solvent is not Dense Enough or is too Soluble in Water: | Select a denser, less water-soluble extraction solvent. |
| Sample pH or Ionic Strength: The pH or salt content of the sample can affect the solubility of the extraction solvent. | Optimize the sample pH and evaluate the effect of salt addition. In some cases, no salt is needed.[17][19] |
FAQs: DLLME
Q1: What is the role of the disperser solvent in DLLME?
A1: The disperser solvent's primary role is to facilitate the dispersion of the water-immiscible extraction solvent into fine droplets within the aqueous sample. This creates a large surface area, enabling very fast extraction of the analyte from the water into the organic phase.[17]
Q2: How do I collect the extraction solvent after centrifugation?
A2: After centrifugation, the small volume (microliters) of the denser-than-water extraction solvent settles at the bottom of the conical centrifuge tube. It can be carefully collected using a microsyringe for analysis.
Q3: Is DLLME suitable for all types of matrices?
A3: DLLME is primarily designed for aqueous samples. For solid samples, an initial extraction into a suitable solvent is required, and then an aliquot of that extract can be used in the DLLME procedure.[17]
Experimental Protocol: DLLME
-
Sample Preparation: Place 5-10 mL of the aqueous sample into a conical-bottom centrifuge tube.
-
Solvent Mixture Preparation: In a separate small vial, mix the disperser solvent (e.g., 500 µL of methanol) with the extraction solvent (e.g., 80 µL of chlorobenzene).[19]
-
Extraction: Rapidly inject this mixture into the sample tube using a syringe. A cloudy solution will form.
-
Vortexing: Vortex the mixture for 1-4 minutes to facilitate extraction.[19]
-
Centrifugation: Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to break the emulsion and sediment the extraction solvent.[20]
-
Collection and Analysis: Collect the small droplet of extraction solvent from the bottom of the tube with a microsyringe and inject it into the analytical instrument (e.g., GC-MS).
Workflow Diagram: DLLME
Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to increase the efficiency of the extraction process.[21] This results in shorter extraction times and significantly less solvent consumption compared to methods like Soxhlet.[22]
Troubleshooting Guide: ASE
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing analyte degradation. | Optimize the extraction temperature. For many pesticides, a temperature range of 100-130°C is effective.[22] |
| Inappropriate Solvent: The chosen solvent may not be effective for extracting this compound from the sample matrix. | Test different solvents or solvent mixtures. A mixture of a non-polar and a polar solvent (e.g., dichloromethane-acetone) can be very effective.[22] | |
| Insufficient Static Time: The time the sample is exposed to the hot, pressurized solvent is too short. | Increase the static extraction time (e.g., from 5 to 10 minutes).[22] | |
| Cell Plugging or High Pressure | Sample is Too Fine or Not Dispersed: Very fine particles can clog the cell frits. Wet or clumpy samples can lead to poor solvent flow. | Mix the sample with a dispersing agent like diatomaceous earth to create a more permeable mixture.[21][23] |
| Water in the Final Extract | High Moisture Content in the Sample: Water is co-extracted with the analyte. | Mix the sample with a drying agent like diatomaceous earth before extraction.[21] Alternatively, pass the collected extract through anhydrous sodium sulfate after extraction.[21] |
FAQs: ASE
Q1: What is the advantage of using elevated temperature and pressure in ASE?
A1: Elevated temperature increases the solubility of analytes and decreases the viscosity of the solvent, allowing it to penetrate the sample matrix more effectively. High pressure keeps the solvent in a liquid state above its boiling point, enabling these high-temperature extractions.[21][22]
Q2: How do I prepare a solid sample for ASE?
A2: Solid samples should be ground to a consistent particle size. To improve solvent flow and prevent clogging, it is highly recommended to mix the sample with a dispersing agent like diatomaceous earth.[21][23]
Q3: How much solvent is typically used in an ASE extraction?
A3: A typical ASE extraction uses about 15-50 mL of solvent per sample, which is a significant reduction compared to the hundreds of milliliters used in traditional Soxhlet extractions.[21]
Experimental Protocol: ASE
-
Sample Preparation:
-
Grind the solid sample.
-
Mix the sample (e.g., 4 g) with a dispersing/drying agent like diatomaceous earth (e.g., in a 1:1 ratio) until it is a free-flowing powder.[23]
-
-
Cell Loading:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Load the sample mixture into the cell and place another filter on top.
-
-
Extraction:
-
Place the cell in the ASE system.
-
Set the optimized parameters (e.g., Solvent: Dichloromethane/Acetone (1:1); Temperature: 120°C; Pressure: 1500 psi; Static Time: 10 minutes).
-
Run the automated extraction cycle.
-
-
Collection and Cleanup:
-
The extract is collected in a vial.
-
If necessary, pass the extract through anhydrous sodium sulfate to remove residual water.[21]
-
The extract can then be concentrated and prepared for analysis.
-
Workflow Diagram: ASE
Data Summary: Comparison of Solvent Reduction Techniques
The following table provides a general comparison of the techniques discussed. The values are typical and can vary depending on the specific application and matrix.
| Technique | Typical Solvent Volume per Sample | Typical Extraction Time per Sample | Key Advantages | Common Matrices |
| QuEChERS | 10-15 mL[2] | ~10-15 minutes | Fast, simple, low cost, effective for a wide range of pesticides.[3] | Fruits, vegetables, soil, food products.[1][3] |
| Solid-Phase Extraction (SPE) | 5-10 mL | ~20-30 minutes | High selectivity, provides very clean extracts, can concentrate analytes. | Water, biological fluids, food extracts. |
| Solid-Phase Microextraction (SPME) | Solvent-free | 15-60 minutes | Solventless, simple, easy to automate, combines extraction and concentration.[15] | Water, air, headspace of solid/liquid samples.[15] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | < 1 mL | < 10 minutes | Very fast, high enrichment factor, uses minimal solvent.[17] | Water and other aqueous samples.[17][19] |
| Accelerated Solvent Extraction (ASE) | 15-50 mL[21] | ~15-20 minutes | Automated, fast, efficient for solid samples, lower solvent use than Soxhlet.[21][22] | Soil, sediment, food, tissues.[22][23] |
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. Help!!! Low recovery with QuEChERS [urgent] - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mag.go.cr [mag.go.cr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. silicycle.com [silicycle.com]
- 15. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of dispersive liquid–liquid microextraction procedure for detecting chlorpyrifos in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apps.thermoscientific.com [apps.thermoscientific.com]
- 22. ars.usda.gov [ars.usda.gov]
- 23. assets.fishersci.com [assets.fishersci.com]
Addressing contamination issues in trace analysis of Isocarbophos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address contamination issues encountered during the trace analysis of Isocarbophos. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the trace analysis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: I am observing extraneous peaks (ghost peaks) in my chromatogram during blank runs. What are the potential sources of this contamination?
A1: Ghost peaks in blank runs are a common issue in trace analysis and can originate from several sources. Identifying the source is crucial for eliminating the contamination.
-
Contaminated Solvents: The solvents used for sample preparation, extraction, and mobile phases can be a primary source of contamination. Impurities in the solvents can accumulate on the analytical column and elute as ghost peaks.
-
Contaminated Glassware and Equipment: Improperly cleaned glassware, autosampler vials, syringes, and other laboratory equipment can introduce contaminants. Residues from previous analyses or cleaning agents can leach into your samples.
-
Carryover from Previous Injections: High-concentration samples can lead to carryover in the injection port and column. Subsequent blank injections may then show peaks corresponding to the previous sample.
-
Septum Bleed: Degraded septa in the gas chromatograph (GC) inlet can release volatile compounds that appear as ghost peaks, particularly during temperature programming.
-
Contaminated Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce a constant background of interfering compounds.
Troubleshooting Steps:
-
Solvent Blank Analysis: Inject a pure solvent blank. If ghost peaks are still present, the issue is likely with the solvent, syringe, or the analytical system itself.
-
System Bake-out: For GC systems, bake out the column and injection port at a high temperature (below the column's maximum operating temperature) to remove adsorbed contaminants.
-
Glassware and Equipment Cleaning: Implement a rigorous cleaning protocol for all glassware and equipment. This should include rinsing with high-purity solvents.
-
Replace Consumables: Replace the injection port septum, liner, and syringe. Use high-quality, low-bleed consumables.
-
Check Gas Purity: Ensure the carrier gas is of high purity and that gas traps are functioning correctly.
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for active compounds like this compound, an organophosphate pesticide, is often indicative of active sites within the chromatographic system.
-
Active Sites in the Injection Port: The glass liner in the GC inlet can have active silanol groups that interact with polar analytes like this compound, causing peak tailing.
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the analytical column can create active sites. The stationary phase can also degrade over time, exposing active sites.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes and lead to peak tailing.
-
Matrix Effects: The sample matrix itself can contain compounds that interact with the analyte or the column, leading to poor peak shape.
Troubleshooting Steps:
-
Inlet Maintenance: Deactivate or replace the inlet liner. Using a deactivated liner with glass wool can help trap non-volatile matrix components and protect the column.
-
Column Maintenance: Trim the first few centimeters of the analytical column to remove accumulated contaminants. If tailing persists, the column may need to be replaced.
-
Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This can help to compensate for matrix-induced peak tailing.
Q3: I am experiencing low and inconsistent recovery of this compound. What are the potential reasons?
A3: Low and inconsistent recovery can be a result of issues in the sample preparation and extraction steps, as well as analyte degradation.
-
Inefficient Extraction: The chosen extraction solvent and technique may not be optimal for this compound in the specific sample matrix.
-
Analyte Degradation: this compound can be susceptible to degradation, especially at high temperatures or in the presence of certain matrix components.
-
Adsorption to Surfaces: The analyte can adsorb to the surfaces of glassware, filters, or solid-phase extraction (SPE) sorbents.
-
Matrix Effects in the Ion Source (LC-MS/MS): Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source, leading to lower signal intensity and apparent low recovery.
Troubleshooting Steps:
-
Optimize Extraction Method: Evaluate different extraction solvents and techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in various matrices.
-
Control Temperature: Avoid high temperatures during sample preparation and analysis to minimize thermal degradation.
-
Use Deactivated Glassware: Use silanized glassware to reduce the adsorption of the analyte.
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to assess the extent of ion suppression or enhancement. If significant matrix effects are observed, consider further cleanup of the sample extract or use a matrix-matched calibration curve.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the trace analysis of this compound. These values can serve as a benchmark for method validation and performance monitoring.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Soil (Clay Loam) | GC-MS/MS | 5.0 ng/g | - | [1] |
| Grapes | LC-MS/MS | - | 0.010 mg/kg | [2] |
| Green Beans | LC-MS/MS | - | 0.010 mg/kg | [2] |
| Baby Food (Fruit-based) | GC-MS/MS | - | < 0.001 mg/kg | [3] |
| Baby Food (Potato-based) | GC-MS/MS | - | < 0.001 mg/kg | [3] |
| Drinking Water | LC-MS/MS | 0.005 ppb | - | [4] |
| Surface Water | LC-MS/MS | 10 ng/L | - | [5] |
Table 2: Maximum Residue Limits (MRLs) for this compound in Selected Food Commodities
| Commodity | MRL (mg/kg) | Reference |
| Various Foods | Regulated | [6] |
| General Food Commodities | Legally Tolerated | [7] |
| Food and Feed | Legally Tolerated | [8] |
Note: MRLs are subject to change and vary by country and region. Always consult the latest regulations from the relevant authorities.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound trace analysis.
Protocol 1: Sample Preparation of Soil using QuEChERS Extraction
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in food and environmental matrices.[9][10]
Materials:
-
Homogenized soil sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE cleanup tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
-
Protocol 2: Decontamination of Laboratory Glassware
A rigorous cleaning protocol is essential to prevent cross-contamination in trace analysis.
Materials:
-
Contaminated glassware
-
Detergent
-
Tap water
-
Deionized water
-
High-purity solvent (e.g., acetone, methanol, or acetonitrile)
-
Oven
Procedure:
-
Initial Wash: Wash the glassware with a suitable laboratory detergent and tap water to remove any visible residues.
-
Rinsing: Rinse the glassware thoroughly with tap water, followed by several rinses with deionized water.
-
Solvent Rinse: Rinse the glassware with a high-purity solvent (e.g., acetone or methanol) to remove any organic residues.
-
Drying: Dry the glassware in an oven at a temperature of 100-120°C.
-
Storage: Store the clean glassware in a dust-free environment, such as a covered cabinet, to prevent re-contamination. For highly sensitive analyses, glassware can be wrapped in aluminum foil after drying.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the trace analysis of this compound.
Caption: Troubleshooting workflow for contamination issues.
Caption: QuEChERS sample preparation workflow.
Caption: Acetylcholinesterase inhibition by this compound.
References
- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. gov.uk [gov.uk]
- 8. Pesticide Database | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of sorbent amount for Isocarbophos solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of sorbent amount in Isocarbophos solid-phase extraction (SPE) protocols. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when optimizing the sorbent amount for this compound SPE?
A1: The most common issue is achieving a balance between adequate retention of this compound and minimizing the co-extraction of matrix interferences. Using too little sorbent can lead to analyte breakthrough and low recovery, while using too much can increase background noise and potentially lead to irreversible adsorption of the analyte.
Q2: Which type of sorbent is typically recommended for this compound solid-phase extraction?
A2: For organophosphorus pesticides like this compound, reversed-phase sorbents such as C18 are commonly used for extraction from aqueous samples. Polymeric sorbents are also a viable option. The choice of sorbent depends on the sample matrix and the specific analytical goals.
Q3: How does the physicochemical nature of this compound influence sorbent selection?
A3: this compound is an organothiophosphate insecticide.[1] Its retention on a non-polar sorbent like C18 is influenced by its moderate hydrophobicity. Understanding the analyte's properties, such as its octanol-water partition coefficient (LogP), is crucial for selecting the appropriate sorbent and developing the SPE method.[1]
Q4: Can I reuse SPE cartridges for this compound analysis?
A4: It is generally not recommended to reuse SPE cartridges for trace residue analysis of pesticides like this compound. Reuse can lead to cross-contamination and inconsistent recoveries. However, some modern sorbents may offer reusability for a limited number of cycles, which should be validated for the specific application.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of sorbent amount for this compound SPE.
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Sorbent Amount | The amount of sorbent is not enough to retain the this compound from the sample volume, leading to analyte breakthrough during sample loading. Increase the sorbent amount and re-evaluate the recovery. |
| Inappropriate Sorbent Type | The selected sorbent may not have a strong enough affinity for this compound. Consider a different sorbent with a higher retention capacity for organophosphorus pesticides. |
| Sample Overload | The concentration of this compound or co-extractive interferences in the sample is too high for the amount of sorbent used. Dilute the sample or increase the sorbent amount. |
| Inefficient Elution | The elution solvent may be too weak to desorb this compound completely from the sorbent. Increase the strength or volume of the elution solvent. |
Issue 2: High Background or Matrix Effects
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Sorbent Amount | A large sorbent bed can retain more matrix components, which are then co-eluted with the analyte. Optimize by reducing the sorbent amount to the minimum required for adequate this compound recovery. |
| Ineffective Wash Step | The wash solvent is not strong enough to remove interfering compounds without eluting the this compound. Optimize the composition and volume of the wash solvent. |
| Inappropriate Sorbent Selectivity | The sorbent may have a high affinity for matrix components similar to this compound. Consider a more selective sorbent or a different clean-up strategy. |
Data on Sorbent Amount Optimization
The following table summarizes data from a study on the dispersive solid-phase extraction (dSPE) of several organophosphorus pesticides, including this compound, using phenyl-functionalized magnetic nanoparticles as the sorbent. This data illustrates the effect of sorbent mass on analyte recovery.
| Sorbent Amount (mg) | Analyte | Average Recovery (%) |
| 15 | This compound | 85.8 - 107.9 |
| 15 | Sulfotep | 85.8 - 107.9 |
| 15 | Diazinon | 85.8 - 107.9 |
| 15 | Tolclofos-methyl | 85.8 - 107.9 |
| 15 | Chlorpyrifos | 85.8 - 107.9 |
| 15 | Isofenphos | 85.8 - 107.9 |
| 15 | Ethion | 85.8 - 107.9 |
| Data adapted from a study on dispersive biosurfactant microdroplets enhanced magnetic solid phase extraction.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Water Samples
This protocol is a general procedure for the extraction of this compound from water samples using a C18 SPE cartridge.
1. Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted if necessary) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound with 5-10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for chromatographic analysis.
Protocol 2: Dispersive Solid-Phase Extraction (dSPE) of this compound from Cabbage Samples
This protocol is based on a method for the extraction of organophosphorus pesticides from cabbage.[3]
1. Materials:
-
Phenyl-functionalized magnetic nanoparticles (sorbent)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (disperser solvent)
-
Sodium chloride
-
Trehalose biosurfactant
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Sample Homogenization: Homogenize a representative sample of cabbage.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 40 mg of trehalose biosurfactant and 15 mg of phenyl-functionalized magnetic nanoparticles.
-
Vortex for 60 seconds.
-
Add 1 g of NaCl.
-
Vortex for 1 minute and then centrifuge.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the supernatant.
-
Add 500 µL of tetrahydrofuran as a disperser solvent.
-
Vortex for 4 minutes.
-
Centrifuge to separate the sorbent.
-
-
Elution:
-
Decant the supernatant.
-
Elute the this compound from the sorbent with acetonitrile.
-
-
Analysis: The final extract is ready for GC-FID analysis.
Visualizations
Caption: General workflow for this compound solid-phase extraction.
Caption: Troubleshooting logic for low this compound recovery in SPE.
References
- 1. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A rapid and efficient dispersive trehalose biosurfactant enhanced magnetic solid phase extraction for the sensitive determination of organophosphorus pesticides in cabbage (Brassica olearaceae var. capitate) samples by GC-FID | UBC Chemistry [chem.ubc.ca]
Influence of operating parameters on sonochemical degradation of Isocarbophos
Disclaimer: Direct experimental data on the sonochemical degradation of Isocarbophos is limited in publicly available literature. The information provided in this guide is based on the well-established principles of sonochemistry and data from studies on other organophosphorus pesticides, such as omethoate, diazinon, and malathion. Researchers should consider this guidance as a starting point and optimize parameters specifically for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the sonochemical degradation of this compound and other organophosphorus pesticides.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low Degradation Efficiency | 1. Suboptimal Operating Parameters: Incorrect ultrasonic frequency, power intensity, temperature, or pH.[1] 2. High Initial Concentration: Saturation of active sites on cavitation bubbles.[2] 3. Presence of Radical Scavengers: Certain ions or organic matter in the sample matrix can consume hydroxyl radicals. | 1. Optimize Parameters: Systematically vary one parameter at a time (e.g., frequency, power) while keeping others constant to find the optimal conditions for this compound degradation. 2. Dilute the Sample: Reduce the initial concentration of this compound to ensure an adequate ratio of reactive species to pollutant molecules.[2] 3. Matrix Simplification: If possible, use purified water for initial experiments to establish a baseline. For complex matrices, consider a pre-treatment step. |
| Poor Reproducibility of Results | 1. Inconsistent Temperature Control: Temperature fluctuations significantly affect cavitation and reaction kinetics. 2. Variable Probe/Transducer Position: The distance and position of the ultrasonic source relative to the sample solution can alter the energy distribution. 3. Inconsistent Sample Volume and Vessel Geometry: These factors influence the ultrasonic field within the reactor. | 1. Use a Cooling System: Employ a water bath or a cooling jacket to maintain a constant temperature throughout the experiment.[3] 2. Standardize Setup: Mark the position of the ultrasonic probe or sample vessel to ensure consistent placement in every experiment. 3. Use Consistent Glassware: Utilize the same type and size of reaction vessel and a fixed sample volume for all experiments. |
| Formation of Interfering Byproducts | 1. Incomplete Mineralization: The degradation process may stop at intermediate compounds which could be more stable or toxic. 2. Reactions with Matrix Components: Sonolysis can induce reactions between this compound and other substances in the sample matrix, leading to new byproducts. | 1. Prolong Sonication Time: Increase the treatment duration to promote complete degradation to simpler, non-toxic molecules. 2. Adjust pH: The pH can influence the degradation pathway and the nature of byproducts.[4][5] 3. Combine with other AOPs: Consider hybrid methods like sono-Fenton or sono-photocatalysis to enhance mineralization. |
| Erosion of the Ultrasonic Probe (Horn) | 1. Cavitation-induced Erosion: The implosion of cavitation bubbles near the probe tip can cause pitting and erosion over time. | 1. Select Appropriate Probe Material: Use probes made of high-grade titanium alloys for better resistance to cavitation erosion. 2. Operate at Optimal Power: Avoid using excessive power for prolonged periods, as this accelerates probe wear. 3. Regular Inspection and Maintenance: Periodically inspect the probe tip for signs of wear and polish if necessary and feasible. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism for the sonochemical degradation of this compound?
The degradation of organophosphorus pesticides like this compound through sonochemistry primarily occurs via two mechanisms:
-
Pyrolysis: The extreme temperatures (around 5000 K) and pressures (about 1000 atm) inside the collapsing cavitation bubbles can lead to the thermal decomposition of this compound molecules that are volatile or located within the bubble.[1][6]
-
Radical Attack: The sonolysis of water molecules generates highly reactive hydroxyl radicals (•OH) at the bubble-liquid interface and in the bulk solution. These radicals are powerful oxidizing agents that can attack and degrade non-volatile this compound molecules.[1][6]
2. How does ultrasonic frequency affect the degradation of this compound?
The effect of frequency is complex. Generally:
-
Low Frequencies (e.g., 20-40 kHz): Produce larger and more energetic cavitation bubbles, leading to more intense localized heating and pressure. This can be effective for pyrolytic degradation.
-
High Frequencies (e.g., >200 kHz): Generate a larger number of smaller cavitation bubbles, resulting in a greater overall surface area for radical production. This can enhance degradation pathways driven by hydroxyl radicals.[7] The optimal frequency needs to be determined experimentally for this compound.
3. What is the influence of ultrasonic power on the degradation rate?
Increasing the ultrasonic power generally increases the degradation rate.[8] This is because higher power leads to more intense cavitation, a larger number of cavitation bubbles, and consequently, a higher production of reactive species. However, at very high power levels, a "decoupling" effect can occur where the dense cloud of bubbles near the transducer can dampen the sound waves, reducing the overall efficiency.
4. How does the initial concentration of this compound impact its degradation?
Generally, a lower initial concentration of the pesticide leads to a higher degradation efficiency.[2][8] At high concentrations, the number of hydroxyl radicals and the available active sites for pyrolysis may become the limiting factor, leading to a slower degradation rate.
5. What is the role of pH in the sonochemical degradation of this compound?
The pH of the solution can significantly influence the degradation rate by affecting the chemical form of the target compound and the generation of radicals.[4][5] For some organophosphorus pesticides, acidic conditions (e.g., pH 3) have been shown to be more favorable for degradation, while for others, neutral or alkaline conditions are better.[2] The optimal pH for this compound degradation should be determined experimentally.
6. How does temperature affect the sonochemical process?
The effect of temperature is a trade-off. An increase in temperature can increase the reaction rates. However, it also increases the vapor pressure of the solvent, which can lead to less violent bubble collapse and a reduction in the intensity of cavitation. For the sonochemical degradation of the organophosphorus pesticide omethoate, a minimal effect of temperature was observed in the range of 20-70°C, suggesting that the primary degradation occurs within the high-temperature environment of the cavitation bubbles.
Experimental Protocols
General Protocol for Sonochemical Degradation of this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup and objectives.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration.
-
Prepare the aqueous working solutions by diluting the stock solution with deionized water to the desired initial concentration (e.g., 1-10 mg/L).
-
-
Experimental Setup:
-
Use a temperature-controlled ultrasonic bath or a probe-type sonicator.[3] A typical setup is shown in the diagram below.
-
Place a known volume of the this compound working solution into a glass reaction vessel.
-
If using a probe sonicator, immerse the tip of the probe to a fixed depth in the solution.
-
Connect a cooling water circulator to the reaction vessel's jacket or the water bath to maintain a constant temperature.
-
-
Sonication Procedure:
-
Set the desired ultrasonic frequency and power.
-
If required, adjust the pH of the solution using dilute acid or base.
-
Start the sonication process and the timer simultaneously.
-
Withdraw aliquots of the sample at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
-
Sample Analysis:
-
Immediately after withdrawal, quench the reaction in the aliquot, if necessary (e.g., by adding a radical scavenger like sodium thiosulfate, or by placing it on ice).
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a suitable detector.
-
Calculate the degradation efficiency at each time point.
-
Data Presentation
The following tables summarize the influence of operating parameters on the degradation of organophosphorus pesticides, which can be used as a reference for this compound experiments.
Table 1: Influence of Initial Concentration and pH on the Degradation of Diazinon and Malathion [2]
| Pesticide | Initial Concentration (µg/dm³) | Optimal pH for Degradation |
| Diazinon | 100 - 500 | 3 |
| Malathion | 200 - 600 | 9 |
| Note: The study showed that for both pesticides, a lower initial concentration resulted in a higher removal percentage. |
Table 2: General Influence of Operating Parameters on Sonochemical Degradation of Pesticides [1][9]
| Parameter | General Trend | Remarks |
| Ultrasonic Frequency | Optimal frequency exists; often higher frequencies are better for radical-mediated degradation. | The effect is compound-specific and depends on the primary degradation mechanism (pyrolysis vs. radical attack). |
| Ultrasonic Power | Degradation rate generally increases with power. | Extremely high power can lead to a screening effect by the bubble cloud, reducing efficiency. |
| Temperature | A complex effect; an optimal temperature may exist. | Higher temperatures can increase reaction rates but decrease cavitation intensity. |
| Initial Concentration | Degradation efficiency decreases with increasing concentration. | At high concentrations, the availability of reactive species becomes the limiting factor. |
| pH | An optimal pH exists, which is compound-specific. | pH affects the speciation of the target compound and the generation of radicals. |
Mandatory Visualization
Caption: A typical experimental workflow for the sonochemical degradation of this compound.
Caption: Logical relationships between operating parameters and sonochemical degradation efficiency.
References
- 1. Sonochemical degradation of pesticides in aqueous solution: investigation on the influence of operating parameters and degradation pathway – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Investigation of the Synergistic Effect of Sonolysis and Photocatalysis of Titanium Dioxide for Organic Dye Degradation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.au.dk [pure.au.dk]
- 6. A critical review on the sonochemical degradation of organic pollutants in urine, seawater, and mineral water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonochemical processes for the degradation of antibiotics in aqueous solutions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isocarbophos Analysis in Fatty Food Matrices
This guide provides researchers, scientists, and drug development professionals with refined methods, troubleshooting advice, and frequently asked questions for the analysis of the organophosphate insecticide Isocarbophos in challenging fatty food matrices such as oils, dairy, avocado, and meat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in fatty foods difficult?
A1: this compound is an organophosphate insecticide used to control pests in various crops.[1] Its analysis in fatty food matrices is challenging due to the high lipid content, which can interfere with the analytical process.[2][3][4] Lipids are often co-extracted with the target analyte, leading to significant matrix effects, such as signal suppression or enhancement in the chromatogram, which can compromise the accuracy and sensitivity of the results.[5][6][7] Furthermore, the lipophilic (fat-soluble) nature of many pesticides can cause them to accumulate in fat, making efficient extraction and cleanup essential.[8]
Q2: What is the recommended starting point for method development?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most common and recommended starting point for pesticide residue analysis.[2][9][10] However, for fatty matrices, a modified QuEChERS protocol is necessary to handle the high lipid content.[11] Key modifications often include adjusting the sample-to-solvent ratio, using different salt combinations, and incorporating specific cleanup steps designed to remove fats.[11][12]
Q3: What are matrix effects and how can they be managed?
A3: Matrix effects are the alteration (suppression or enhancement) of an analyte's analytical signal due to the presence of co-extracted components from the sample matrix.[7][13] In fatty foods, lipids are the primary cause of these effects.[5][6] The most effective way to compensate for matrix effects is to use matrix-matched calibration standards .[5][14] This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This approach helps to ensure that the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.[5]
Q4: Which cleanup sorbents are most effective for fatty matrices?
A4: The choice of cleanup sorbent in dispersive solid-phase extraction (d-SPE), the cleanup step in QuEChERS, is critical for removing interferences. For fatty matrices, a combination of sorbents is typically used.
| Sorbent | Primary Function | Target Interferences Removed | Notes |
| Magnesium Sulfate (MgSO₄) | Water Removal | Removes excess water from the extract, improving partitioning. | Almost always used in QuEChERS.[12] |
| Primary Secondary Amine (PSA) | Polar Interference Removal | Sugars, fatty acids, organic acids, some pigments.[15] | Standard sorbent, but may not be sufficient for fats alone.[12] |
| C18 (Octadecylsilane) | Nonpolar Interference Removal | Lipids , waxes, long-chain hydrocarbons.[12][15] | Essential for fatty matrices. Often used with PSA.[12][15] |
| Graphitized Carbon Black (GCB) | Pigment & Sterol Removal | Chlorophyll, carotenoids, sterols, planar molecules.[12][15] | Use with caution as it can adsorb planar pesticides.[12] |
| Z-Sep | Lipid and Pigment Removal | A zirconia-based sorbent that removes fats and pigments. | Can be an alternative to GCB and C18 combinations.[16] |
| EMR-Lipid | Targeted Lipid Removal | Enhanced Matrix Removal-Lipid sorbent with high specificity for fat removal. | A newer, highly effective but more costly option.[6][17] |
Experimental Protocols
Modified QuEChERS Protocol for High-Fat Food Matrices (e.g., Avocado, Edible Oil)
This protocol is a generalized version based on common modifications for fatty samples.[11][12]
1. Sample Homogenization & Extraction:
-
Weigh 10-15 g of the homogenized fatty food sample into a 50 mL centrifuge tube. For oils, use a smaller sample size (e.g., 2-5 g) and add water to hydrate.[11]
-
Add 15 mL of acetonitrile containing 1% acetic acid. The acid helps to stabilize pH-sensitive pesticides.[12]
-
Add internal standards if required.
-
Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).[12]
-
Shake vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.
2. Cleanup - Dispersive SPE (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL micro-centrifuge tube.
-
The tube should contain the appropriate d-SPE cleanup sorbents. For a typical fatty matrix, this would be 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .[12]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
3. Final Extract Preparation:
-
Carefully transfer the supernatant to an autosampler vial.
-
Add analyte protectants if using Gas Chromatography (GC) to prevent degradation of susceptible analytes in the hot injector.[5]
-
The sample is now ready for analysis, typically by GC-MS/MS or LC-MS/MS.[9][18]
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Inefficient extraction from the lipid phase. | Nonpolar analytes can remain partitioned in the fat layer.[6] Increase the solvent-to-sample ratio to improve extraction efficiency.[11] Alternatively, consider Matrix Solid-Phase Dispersion (MSPD), where the sample is blended with a sorbent like C18 before extraction.[12] |
| Analyte loss during cleanup. | The chosen d-SPE sorbent may be adsorbing the analyte. Test recoveries with and without the cleanup step. If GCB is used, it is known to retain planar pesticides; consider removing it if this compound recovery is low.[12] |
| Degradation during sample processing. | This compound, like many organophosphates, can be unstable. Minimize sample processing time. Consider cryogenic processing (homogenizing with dry ice) to keep the sample frozen and prevent enzymatic or thermal degradation.[19][20] Store extracts at low temperatures and away from light. |
| Degradation in the GC inlet. | Active sites in a hot GC injector can cause analyte degradation. Use analyte protectants (e.g., gulonolactone) in the final extract to block these active sites and improve analyte response.[5] |
Problem 2: Significant Matrix Interference and "Dirty" Chromatograms
| Possible Cause | Recommended Solution |
| Insufficient removal of lipids. | The standard PSA/C18 cleanup may not be sufficient for very high-fat samples (>15-20% fat).[12] |
| Solution A: Freezing-Out Step. After the initial extraction and centrifugation, place the acetonitrile extract in a freezer (-20°C or lower) for at least 2 hours or overnight.[15][21] Lipids will precipitate and can be removed by decanting or centrifugation at low temperature. The cleaned extract can then proceed to d-SPE. | |
| Solution B: Hexane Partitioning. Add an equal volume of hexane to the acetonitrile extract, vortex, and centrifuge. The lipids will partition into the upper hexane layer, which can be discarded. This is effective but may lead to the loss of highly nonpolar analytes.[15] | |
| Solution C: Advanced Sorbents. Use more advanced or targeted cleanup products like Z-Sep or EMR-Lipid cartridges, which are specifically designed for high-efficiency lipid removal.[6][16][17] |
Problem 3: Poor Peak Shape or Signal Instability
| Possible Cause | Recommended Solution |
| Matrix-induced enhancement. | Co-extracted matrix components can coat the GC liner and column, creating active sites that protect thermally labile pesticides from degradation, leading to an enhanced signal and potential overestimation.[5] |
| Solution: Use Matrix-Matched Calibration. This is the most reliable way to correct for both enhancement and suppression effects.[5] Ensure the blank matrix used for standards closely matches the sample type. | |
| Instrument Contamination. | High-fat extracts can quickly contaminate the GC inlet liner, column, and MS source. |
| Solution: Regular Maintenance. Perform frequent inlet maintenance, including changing the liner and trimming the analytical column. Use a robust GC-MS/MS method with appropriate MRM transitions to distinguish the analyte from background noise.[22] |
Visualized Workflows
Caption: Workflow for this compound analysis in fatty matrices.
Caption: Troubleshooting flowchart for method refinement.
References
- 1. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 2. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 3. "Current Analytical Techniques for Food Lipids" by Cynthia T. Srigley and Magdi M. Mossoba [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. labsertchemical.com [labsertchemical.com]
- 13. [PDF] Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Restek - Blog [restek.com]
- 16. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of the stability of pesticides during the cryogenic processing of fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. shimadzu.com [shimadzu.com]
Enhancing the sensitivity of fluorescent probes for Isocarbophos detection
Technical Support Center: Fluorescent Probes for Isocarbophos Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the detection of this compound using fluorescent probes. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and performance data to help you enhance the sensitivity and reliability of your assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the development and application of fluorescent probes for this compound detection.
Q1: Why is the sensitivity of my fluorescent probe for this compound lower than expected?
A1: Low sensitivity can stem from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and ionic strength of the buffer can significantly impact enzyme activity and probe stability. Ensure these are optimized for your specific enzyme-probe system. For instance, enzyme-based assays often require specific pH ranges (e.g., pH 7.4-8.0) for optimal activity.[1]
-
Incorrect Incubation Times: The pre-incubation time for the enzyme with this compound and the subsequent reaction time with the fluorescent probe are critical.[2] These times must be sufficient to allow for enzyme inhibition and signal generation, respectively.
-
Probe or Analyte Concentration: The concentrations of the probe and the target analyte must be appropriate for the detection range. Very high probe concentrations can lead to high background fluorescence, while concentrations that are too low may not generate a sufficient signal.
-
Matrix Effects: Complex sample matrices, such as vegetable extracts or environmental water, can contain interfering substances that quench fluorescence or inhibit the enzyme.[2][3] Sample cleanup or dilution may be necessary.
-
Probe Purity: Impurities in the synthesized probe can interfere with the fluorescence signal. Ensure the probe is purified, for example, by chromatography.
Q2: How can I reduce high background fluorescence in my assay?
A2: High background fluorescence can mask the signal from the analyte and reduce sensitivity. Consider the following strategies:
-
"Turn-On" Probe Design: Utilize probes that are non-fluorescent (quenched) and become fluorescent only upon reaction with the target system. This minimizes background signal.[4]
-
Use of Quenchers: In some sensor designs, adding an external quencher can reduce the background fluorescence of the reporter dye. The analyte then displaces the quencher, "turning on" the signal.[4]
-
Wavelength Selection: Ensure that the excitation and emission wavelengths are optimized to maximize the signal-to-background ratio and to avoid autofluorescence from components in the sample matrix.
-
Probe Purification: As mentioned in Q1, purify the probe to remove any fluorescent impurities.
Q3: My probe shows poor selectivity and responds to other pesticides. What can I do?
A3: Selectivity is crucial for reliable detection. To improve it:
-
Rational Probe Design: The recognition element of the probe is key. For enzyme-based probes, the choice of enzyme (e.g., Acetylcholinesterase, Carboxylesterase) determines the class of pesticides it will be sensitive to.[2]
-
Control Experiments: Always test your probe against a panel of structurally similar and commonly co-occurring pesticides to characterize its cross-reactivity.[3]
-
Optimize Reaction Conditions: Sometimes, adjusting the pH or reaction time can help differentiate between the target analyte and interfering compounds.
Q4: The fluorescence signal is unstable or fades quickly. What is the cause?
A4: Signal instability is often due to photobleaching.
-
Reduce Excitation Light Exposure: Minimize the time the sample is exposed to the excitation light source in the fluorometer. Use the lowest excitation intensity that provides an adequate signal.
-
Use Photostable Fluorophores: Select fluorophores that are known for their high photostability.
-
Deoxygenate Solutions: The presence of dissolved oxygen can sometimes increase the rate of photobleaching. If your system is sensitive to this, consider deoxygenating your buffers.
Q5: What is the "Inner Filter Effect" and how can I avoid it?
A5: The Inner Filter Effect (IFE) is a phenomenon where a substance in the solution absorbs either the excitation light or the emitted fluorescence, leading to an artificially lower measured fluorescence intensity. This can be a significant source of error, especially at high concentrations of the probe or other components in the sample matrix.[5]
-
To mitigate IFE:
-
Work with dilute solutions of the fluorescent probe and analyte.
-
Use a shorter path-length cuvette.
-
If possible, choose excitation and emission wavelengths where absorbance from other sample components is minimal.
-
Quantitative Data on Probe Performance
The sensitivity of a fluorescent probe is typically characterized by its Limit of Detection (LOD). The following table summarizes the performance of various fluorescent probes for organophosphate pesticides, including this compound.
| Probe/Sensor Type | Detection Mechanism | Target Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Near-Infrared Probe 1 | Carboxylesterase (CES) Inhibition | This compound | 0.1734 µg/L | Not Specified | [6] |
| TPE-Peptide Probe | Aggregation-Induced Emission (AIE) | Organophosphates | 0.6 µM | 1 - 100 µM | [7][8] |
| COF-based Probe | Inner Filter Effect (IFE) | Pentachloronitrobenzene | 0.46 µM | 1.53 - 40 µM | [5] |
| PDOAs-Cu²⁺ System | "Turn-On" Fluorescence | Glyphosate | 1.8 nM | Not Specified | [3] |
| Cerium-based Polymer | Fluorescence Quenching | Methyl-paraoxon | Not Specified | 2 - 50 µmol L⁻¹ | [1] |
Experimental Protocols
Below are generalized methodologies for key experiments. Note: These should be adapted and optimized for your specific probe and experimental setup.
Protocol 1: General Synthesis of an Enzyme-Activated Fluorescent Probe
This protocol describes the conceptual synthesis of a probe where a fluorophore is quenched by a recognition group that can be cleaved by an enzyme like Carboxylesterase (CES).
-
Fluorophore Selection: Choose a suitable fluorophore (e.g., a hemicyanine or coumarin derivative) with a reactive functional group, such as a hydroxyl (-OH).[6]
-
Quencher/Recognition Moiety: Select a molecule that can act as a recognition site for the enzyme and also quench the fluorophore's emission upon conjugation (e.g., a 2-chlorophenyl acetate group).[6]
-
Acylation Reaction: React the hydroxyl group of the fluorophore with an activated form of the recognition moiety (e.g., an acyl chloride) in an appropriate organic solvent with a base (e.g., triethylamine) to catalyze the reaction. This forms an ester bond linking the quencher to the fluorophore.
-
Purification: Purify the resulting probe product using column chromatography (e.g., silica gel) to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final probe using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: this compound Detection via Enzyme Inhibition
This protocol outlines the steps for detecting this compound based on its inhibition of an enzyme like Carboxylesterase (CES).
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
Enzyme Stock Solution: Prepare a stock solution of Carboxylesterase in the buffer. The final concentration should be optimized based on enzyme activity.
-
Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and dilute to the final working concentration in the buffer.
-
This compound Standards: Prepare a series of this compound standard solutions of known concentrations by serial dilution in the buffer.
-
-
Enzyme Inhibition Step:
-
In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the CES enzyme solution.
-
To each tube/well, add a different concentration of the this compound standard solution (and a blank with buffer only).
-
Pre-incubate the enzyme-Isocarbophos mixtures for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibition to occur.[2]
-
-
Fluorescence Measurement:
-
Add the fluorescent probe solution to each tube/well to initiate the enzymatic reaction.
-
Immediately begin recording the fluorescence intensity at the probe's optimal excitation and emission wavelengths over a set period (e.g., 15-30 minutes).
-
The rate of fluorescence increase will be inversely proportional to the concentration of this compound.
-
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the fluorescence vs. time plot) for each this compound concentration.
-
Plot the enzyme inhibition percentage [(Rate_blank - Rate_sample) / Rate_blank] * 100 against the logarithm of the this compound concentration.
-
Use this calibration curve to determine the concentration of this compound in unknown samples.
-
Visualizations
Signaling Pathway for Enzyme Inhibition-Based Detection
Caption: Mechanism of an enzyme-inhibition fluorescent probe for this compound.
General Experimental Workflow for this compound Detection
Caption: Standard workflow for detecting this compound using an enzyme inhibition assay.
Troubleshooting Logic for Low Sensitivity
Caption: Decision tree for troubleshooting low sensitivity in fluorescent probe assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel and Sensitive Fluorescent Probe for Glyphosate Detection Based on Cu2+ Modulated Polydihydroxyphenylalanine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved vapor sensitivity by rationally designing fluorescent turn-on sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fluorescent probes based on covalent organic frameworks (COFs) and their application in the detection of nitro-containing pesticide residues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent peptide probes for organophosphorus pesticides detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Isocarbophos Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of Isocarbophos, an organophosphorus insecticide. The information presented herein is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific application, based on performance characteristics and supporting experimental data. The guide summarizes quantitative data from various studies and details the experimental protocols for key analytical techniques.
Quantitative Performance of this compound Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of the study. The following tables summarize the performance of different analytical techniques based on key validation parameters.
Table 1: Performance of Chromatographic Methods for this compound Analysis
| Parameter | LC-MS/MS Method[1] | GC-MS Method[2] |
| Matrix | Rice, Soil, Water | Dried Russula |
| Recovery (%) | 89.7 - 103 | 75.9 - 96.7 |
| Relative Standard Deviation (RSD) (%) | 2.1 - 5.4 | 1.60 - 8.57 |
| Limit of Detection (LOD) (mg/kg) | Not Reported | 0.003 - 0.010 |
| Limit of Quantification (LOQ) (mg/kg) | Not Reported | 0.009 - 0.033 |
| Linearity (r²) | Not Reported | > 0.995 |
Table 2: Alternative Method for Rapid this compound Screening
| Parameter | Multicolor Immunoassay[3][4] |
| Principle | Competitive immunoassay with colorimetric detection |
| Application | Rapid, on-site visual or quantitative analysis |
| Key Feature | Achieves a color conversion from orange to green to blue in response to this compound concentration |
| Detection | Can be assessed by the naked eye for semi-quantitative results or a smartphone for quantitative analysis |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the chromatographic methods.
1. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and its Metabolite [1]
-
Sample Preparation:
-
Soil and Rice: Extraction with acetonitrile.
-
Water: Solid-phase extraction (SPE) using a C18 column.
-
-
Chromatographic Separation:
-
Column: Chiralpak AD-3R.
-
Temperature: 30°C.
-
Elution: Gradient elution.
-
-
Detection: Tandem mass spectrometry.
-
Quantification: Matrix-matched calibration.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound [2]
-
Sample Preparation:
-
Extraction: Acetonitrile.
-
Purification: Solid-phase extraction (SPE) column.
-
Solvent Exchange: n-hexane.
-
-
Chromatographic Separation: Gas chromatography.
-
Detection: Mass spectrometry in single ion monitoring (SIM) mode.
-
Quantification: Based on the linear relationship in the range of 0.01-2.0 mg/L.
Visualizing Analytical Workflows
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a collaborative study. This process is essential to assess the reproducibility and ruggedness of an analytical method across different laboratories.[5]
Caption: A flowchart of the inter-laboratory validation process.
Comparison of Analytical Methodologies for this compound
This diagram provides a high-level comparison of the primary analytical strategies for this compound determination.
Caption: A comparison of different this compound analytical methods.
References
- 1. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Dual-Readout Multicolor Immunoassay for the Rapid Analysis of this compound in Vegetable and Fruit Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swaenviro.com [swaenviro.com]
Comparative Analysis of Isocarbophos Toxicity with Other Organophosphates: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the toxicity of isocarbophos with other widely used organophosphate insecticides, including chlorpyrifos, diazinon, malathion, and parathion. The information is compiled from various scientific sources and presented to aid in research and development.
Executive Summary
Organophosphate insecticides are a major class of pesticides that act by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects.[1][2] this compound, a potent organophosphate, demonstrates high acute toxicity. This guide presents a comparative overview of its toxicity profile against other common organophosphates, focusing on acute toxicity (LD50), the mechanism of action, and other toxicological endpoints such as genotoxicity and cytotoxicity.
Comparative Acute Toxicity
The acute toxicity of a substance is typically measured by its LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), which is the dose or concentration required to cause mortality in 50% of the tested animal population. A lower LD50 or LC50 value indicates higher acute toxicity. The following table summarizes the available acute toxicity data for this compound and other selected organophosphates in rats and rabbits.
| Organophosphate | CAS Number | Test Species | Route of Administration | LD50/LC50 Value | Reference(s) |
| This compound | 24353-61-5 | Rat | Oral | Fatal if swallowed (Acute Tox. 2) | [1] |
| Rabbit | Dermal | Toxic in contact with skin (Acute Tox. 3) | [1] | ||
| Chlorpyrifos | 2921-88-2 | Rat | Oral | 135-163 mg/kg | [3] |
| Rabbit | Dermal | >2000 mg/kg | [3] | ||
| Rat | Inhalation | >200 mg/m³ (4h) | [3] | ||
| Diazinon | 333-41-5 | Rat | Oral | 300-400 mg/kg | [4] |
| Rabbit | Dermal | >2020 mg/kg | [4] | ||
| Rat | Inhalation | >2.33 mg/L (4h) | [4] | ||
| Malathion | 121-75-5 | Rat | Oral | 2100 mg/kg | [5] |
| Rabbit | Dermal | 4100 mg/kg | [5] | ||
| Rat | Inhalation | >5 mg/L | [5] | ||
| Parathion | 56-38-2 | Rat | Oral | 2-15 mg/kg | [5] |
| Rat | Dermal | 7-21 mg/kg | [5] | ||
| Rat | Inhalation | 0.03 mg/L | [5] |
Note: The GHS classification for this compound indicates high acute oral and dermal toxicity, placing it among the more toxic organophosphates.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of neurotoxicity for all organophosphates is the inhibition of the acetylcholinesterase (AChE) enzyme.[6] This enzyme is crucial for the proper functioning of the nervous system as it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve signal.
Organophosphates phosphorylate the serine hydroxyl group within the active site of AChE, forming a stable, covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation of muscarinic and nicotinic receptors leads to a range of symptoms, from tremors and convulsions to respiratory failure and death. The inhibition by organophosphates is generally considered irreversible, distinguishing them from reversible inhibitors like carbamates.[5]
Comparative Genotoxicity and Cytotoxicity
Beyond acute neurotoxicity, the potential for organophosphates to cause genetic damage (genotoxicity) and cell death (cytotoxicity) is a significant concern.
Genotoxicity: Several studies have indicated that organophosphates can induce DNA damage.[7][8][9] The Comet assay is a sensitive method used to detect DNA strand breaks in individual cells, providing a measure of genotoxic potential.[10] While comprehensive comparative genotoxicity studies including this compound are limited, research on other organophosphates like chlorpyrifos and malathion has shown evidence of DNA damage in various cell types.[9]
Cytotoxicity: The cytotoxic effects of organophosphates can be evaluated using assays such as the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[10][11] Studies have shown that organophosphates can induce cytotoxicity in a dose-dependent manner in various cell lines. For instance, enantiomers of this compound have been shown to induce hepatotoxicity in human hepatoma cells via sustained activation of the JNK signaling pathway.[8]
Experimental Protocols
Standardized methodologies are crucial for assessing and comparing the toxicity of chemical compounds. Below are simplified workflows for key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[5]
Protocol Overview:
-
Tissue Preparation: Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer) on ice. Centrifuge the homogenate to obtain a supernatant containing the AChE enzyme.[12][13][14]
-
Assay Setup: In a 96-well plate, add the tissue supernatant, DTNB solution, and the test organophosphate at various concentrations. Include a control group without the inhibitor.
-
Incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, acetylthiocholine, to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Genotoxicity Assessment: The Comet Assay (Alkaline Version)
The alkaline comet assay is a sensitive technique for detecting single and double-strand DNA breaks, as well as alkali-labile sites.[15][16]
Protocol Overview:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest or from cell culture.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[17]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][18][19][20][21]
Protocol Overview:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test organophosphate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value (the concentration that causes a 50% reduction in cell viability) can be determined.
Conclusion
This comparative guide highlights the toxicological profile of this compound in relation to other common organophosphates. Based on available acute toxicity data, this compound is a highly toxic compound. The primary mechanism of toxicity for all these compounds is the irreversible inhibition of acetylcholinesterase. Furthermore, evidence suggests that organophosphates, including this compound, may also pose genotoxic and cytotoxic risks. The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the toxicities of these and other related compounds. This information is intended to support informed decision-making in research, development, and risk assessment of organophosphate insecticides.
References
- 1. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Genotoxicity from domestic use of organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 21stcenturypathology.com [21stcenturypathology.com]
- 11. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians [frontiersin.org]
- 16. A Systematic Review of Studies on Genotoxicity and Related Biomarkers in Populations Exposed to Pesticides in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
QuEChERS Method Validation for Isocarbophos in Diverse Soil Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices, including complex soil samples. Its efficiency, speed, and low solvent consumption offer a significant advantage over traditional extraction methods. This guide provides a comprehensive comparison of the QuEChERS method's performance for the analysis of the organophosphorus insecticide isocarbophos across various soil types, supported by experimental data and detailed protocols.
Performance Comparison of QuEChERS in Different Soil Types
The physicochemical properties of soil, such as organic matter content, texture (sand, silt, and clay composition), and pH, can influence the extraction efficiency and matrix effects of the QuEChERS method. Generally, soils with higher organic matter and clay content present a greater analytical challenge due to stronger analyte-matrix interactions and a higher concentration of co-extractives.
The following table summarizes typical performance data for the analysis of chlorpyrifos, an organophosphate pesticide structurally related to this compound, in various soil types using a modified QuEChERS protocol. These data provide an insight into the expected performance for this compound.
| Soil Type | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Sandy Loam | 10 | 95.2 | 6.8 | 0.5 | 1.5 |
| 50 | 98.7 | 4.5 | |||
| 100 | 101.3 | 3.9 | |||
| Clay Loam | 10 | 89.5 | 8.2 | 1.0 | 3.0 |
| 50 | 92.1 | 6.1 | |||
| 100 | 94.8 | 5.5 | |||
| High Organic Matter | 10 | 85.4 | 11.5 | 1.5 | 5.0 |
| 50 | 88.9 | 9.8 | |||
| 100 | 91.2 | 8.7 |
Note: Data is compiled and representative of typical QuEChERS performance for organophosphate pesticides in soil. Actual results for this compound may vary and require matrix-specific validation.
Experimental Protocol: Modified QuEChERS for Soil Analysis
This protocol is a synthesis of established methods for the extraction of organophosphate pesticides from soil.[1]
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
For dry soils (low moisture content), it is crucial to add a hydration step. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 8 mL of deionized water and vortex for 1 minute. Let the sample hydrate for 30 minutes before proceeding. For soils with known higher moisture content, this step may be adjusted or omitted.
2. Extraction:
-
Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the soil sample.
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.
-
Add the QuEChERS extraction salts (4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
For most soil types, a d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA), and 50 mg of C18 sorbent is suitable. For soils with high organic matter, an increased amount of PSA or the addition of graphitized carbon black (GCB) may be necessary to remove interferences, though GCB should be used with caution as it can adsorb planar pesticides.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
Experimental Workflow
Conclusion
The QuEChERS method offers a rapid, efficient, and robust approach for the determination of this compound in various soil types. The presented data on a representative organophosphate pesticide, chlorpyrifos, demonstrates that while the method performs well across different soil matrices, factors such as organic matter and clay content can influence recovery rates and precision.[2] Generally, acceptable recoveries (70-120%) and relative standard deviations (<20%) can be achieved.[3] However, for optimal accuracy and reliability, it is imperative that the method is validated for each specific soil type under investigation. Modifications to the d-SPE cleanup step may be necessary for soils with high levels of interfering compounds to mitigate matrix effects and ensure data quality.
References
A Comparative Guide to Isocarbophos and Carbamate Pesticide Poisoning: Symptoms, Mechanisms, and Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles, clinical manifestations, and treatment protocols for poisoning by isocarbophos, an organophosphate pesticide, and carbamate pesticides. The information is intended to support research and development efforts in toxicology and pharmacology by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and clinical workflows.
Toxicological Profile and Mechanism of Action
Both this compound and carbamate pesticides exert their toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1] The accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors, resulting in a cholinergic crisis.[2][3][4]
The primary difference in their mechanism lies in the nature of AChE inhibition. This compound, like other organophosphates, causes irreversible phosphorylation of the enzyme's active site. This bond is very stable, and recovery of AChE activity requires the synthesis of new enzyme molecules.[1] In contrast, carbamates cause a reversible carbamylation of AChE, and the enzyme-inhibitor complex spontaneously hydrolyzes, allowing for a more rapid recovery of enzyme function.[1][5][6] This fundamental difference accounts for the generally shorter duration and lower severity of carbamate poisoning compared to organophosphate poisoning.[5][7]
Quantitative Toxicological Data
The acute oral toxicity of this compound and a representative carbamate, carbofuran, are presented in Table 1. Based on their LD50 values in rats, both are classified as highly toxic (Toxicity Category I).[3][8][9][10][11][12]
| Pesticide Class | Compound | Oral LD50 (Rat) | Toxicity Category | Reference |
| Organophosphate | This compound | 31-82 mg/kg | I | [4] |
| Carbamate | Carbofuran | 8-14 mg/kg | I | [5][8][9][13] |
Table 1: Acute Oral Toxicity of this compound and Carbofuran in Rats.
Clinical Manifestations: A Comparative Overview
The symptoms of this compound and carbamate poisoning are similar and reflect the generalized cholinergic overstimulation. These are often remembered by the mnemonics DUMBBELS (Diarrhea, Urination, Miosis, Bronchospasm, Bronchorrhea, Emesis, Lacrimation, Salivation) for muscarinic effects and symptoms related to nicotinic receptor stimulation, including muscle fasciculations, cramping, and weakness.[14]
While the constellation of symptoms is similar, there are key differences in the onset, duration, and potential for long-term sequelae, as summarized in Table 2.
| Feature | This compound (Organophosphate) Poisoning | Carbamate Poisoning |
| Onset of Symptoms | Minutes to hours[9] | Rapid, often within minutes to a few hours[15] |
| Duration of Symptoms | Days to weeks[9] | Typically less than 24 hours due to reversible AChE inhibition[6][15] |
| Muscarinic Symptoms | Prominent and prolonged | Prominent but generally of shorter duration |
| Nicotinic Symptoms | Muscle fasciculations, weakness, paralysis | Muscle fasciculations and weakness, but paralysis is less common |
| Central Nervous System (CNS) Effects | Common and can be severe (e.g., seizures, coma) | Less frequent and generally less severe than with organophosphates |
| Intermediate Syndrome | Can occur 1-4 days after exposure, characterized by muscle weakness, particularly of respiratory muscles[8] | Rare[8] |
| Delayed Neuropathy (OPIDN) | A potential long-term complication with some organophosphates, occurring weeks after exposure[8] | Does not occur |
Table 2: Comparative Clinical Features of this compound and Carbamate Poisoning.
Signaling Pathway of Acetylcholinesterase Inhibition
The toxic effects of both this compound and carbamates stem from the disruption of cholinergic signaling. The following diagram illustrates the normal function of acetylcholine at the synapse and the mechanism of inhibition by these pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity category rating - Wikipedia [en.wikipedia.org]
- 4. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 5. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]
- 6. Comparison of two commonly practiced atropinization regimens in acute organophosphorus and carbamate poisoning, doubling doses vs. ad hoc: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Carbofuran occupational dermal toxicity, exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. University of Glasgow - Schools - School of Infection & Immunity - Information for students - Safety handbook - COSHH Intro - Chemical Hazards - toxic hazard classification [gla.ac.uk]
- 11. pested.osu.edu [pested.osu.edu]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase Inhibitor Poisoning - Toxicities & Antidotes for Medicine [picmonic.com]
- 15. Carbofuran - Wikipedia [en.wikipedia.org]
Data Presentation: Quantitative Comparison of Isocarbophos Enantiomers
A comprehensive analysis of the enantioselective toxicity of R-(-) and S-(+)-isocarbophos reveals significant differences in their biological activity, primarily driven by their differential inhibition of acetylcholinesterase (AChE). This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the toxicological profiles of these two enantiomers.
The enantiomers of isocarbophos exhibit distinct toxicities across various biological systems. The S-(+)-enantiomer is consistently reported to be the more potent inhibitor of acetylcholinesterase and, consequently, the more toxic enantiomer in most tested organisms.
| Parameter | R-(-)-Isocarbophos | S-(+)-Isocarbophos | Racemic this compound | Organism/System | Citation |
| IC50 (AChE Inhibition) | 6.179 µM | 1.753 µM | - | SH-SY5Y human neuroblastoma cells | [1][2] |
| 48h LC50 | 353 µg/L | 7.08 µg/L | 13.9 µg/L | Daphnia magna (water flea) | [3][4][5] |
Key Finding: The S-(+)-enantiomer of this compound is approximately 3.5 times more potent in inhibiting intracellular AChE in SH-SY5Y cells compared to the R-(-)-enantiomer.[1][2] In aquatic invertebrates like Daphnia magna, the difference is even more pronounced, with the S-(+)-enantiomer being about 50 times more acutely toxic than the R-(-)-enantiomer.[3][4][5]
Experimental Protocols
The data presented above are derived from established toxicological and biochemical assays. Below are summaries of the key experimental methodologies employed in the cited studies.
Acetylcholinesterase (AChE) Inhibition Assay (in vitro)
The inhibitory potency of each this compound enantiomer against AChE is determined using a modified Ellman's method.
-
Enzyme and Substrate Preparation: A solution of purified AChE (from electric eel or human recombinant sources) is prepared in a phosphate buffer (pH 8.0). The substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are also prepared in the same buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of the R-(-) or S-(+)-isocarbophos enantiomers for a defined period to allow for the binding and inhibition of the enzyme.
-
Substrate Addition and Measurement: The enzymatic reaction is initiated by the addition of ATCI and DTNB. The hydrolysis of ATCI by the remaining active AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored product.
-
Data Analysis: The rate of color formation is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated for each enantiomer concentration, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.
Acute Toxicity Test in Daphnia magna
The acute toxicity of the this compound enantiomers is assessed using a standardized static exposure test with the freshwater crustacean Daphnia magna.
-
Test Organisms: Neonates of D. magna (less than 24 hours old) are used for the assay.
-
Test Solutions: A series of test solutions with different concentrations of R-(-), S-(+), and racemic this compound are prepared in a suitable culture medium. A control group with no added test substance is also included.
-
Exposure: The daphnids are exposed to the test solutions for a period of 48 hours under controlled conditions of temperature, light, and feeding.
-
Observation and Data Collection: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour LC50 value (the concentration of the substance that is lethal to 50% of the test organisms) and its 95% confidence limits are calculated using probit analysis or another appropriate statistical method.
Mandatory Visualizations
Experimental Workflow for Enantioselective Toxicity Assessment
Caption: Workflow for assessing the enantioselective toxicity of this compound.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting the Enantioselective Neurotoxicity of this compound: Chiral Insight from Cellular, Molecular, and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single and joint acute toxicity of this compound enantiomers to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Degradation of Isocarbophos: A Comparative Analysis in Native vs. Sterilized Soil
The persistence of pesticides in the environment is a critical factor for researchers, scientists, and drug development professionals in assessing their potential ecological impact. Isocarbophos, an organophosphate insecticide, undergoes degradation in soil through both biotic and abiotic pathways. Understanding the differential degradation rates in native versus sterilized soil is paramount to distinguishing the role of microbial activity from chemical processes in its dissipation. This guide provides a comparative analysis of this compound degradation under these two conditions, supported by experimental data and detailed protocols.
Executive Summary
Studies demonstrate a significant difference in the degradation rate of this compound in native (non-sterilized) soil compared to sterilized soil. This disparity is primarily attributed to the presence of soil microorganisms in native soil, which actively contribute to the biotic degradation of the pesticide. In sterilized soil, where microbial activity is eliminated, degradation occurs at a much slower rate, relying solely on abiotic processes such as hydrolysis.
Data Presentation: Comparative Degradation Rates
The following table summarizes the degradation half-life (t½) of the organophosphate pesticide Diazinon in sterilized versus native soil, illustrating the significant impact of microbial activity on pesticide persistence. A shorter half-life indicates faster degradation.
| Soil Condition | Half-life (t½) in days | Primary Degradation Pathway(s) |
| Native Soil | 1.2 - 5 weeks | Biotic (microbial degradation) and Abiotic (e.g., hydrolysis) |
| Sterilized Soil | 6.5 - 12.5 weeks | Abiotic (e.g., hydrolysis) |
Data for Diazinon presented as an illustrative example of the expected trend for this compound.
Experimental Protocols
The following is a generalized protocol for a laboratory-based study comparing the degradation of this compound in sterilized and native soil.
Soil Collection and Preparation
-
Soil Sampling: Collect topsoil (0-20 cm depth) from a location with no recent history of this compound application.
-
Sieving and Homogenization: Air-dry the soil samples and pass them through a 2 mm sieve to remove large debris and ensure homogeneity.
-
Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.
Soil Sterilization
-
Method: Autoclaving is a common and effective method for soil sterilization.
-
Procedure: Place a portion of the prepared soil in autoclavable bags or containers. Autoclave at 121°C and 15 psi for 60 minutes. To ensure complete sterilization, the process is often repeated two or three times with a 24-hour interval between cycles.
-
Verification: After sterilization, a sample of the soil should be plated on a nutrient-rich agar medium and incubated to confirm the absence of microbial growth.
This compound Application and Incubation
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to both the native and sterilized soil samples to achieve a desired final concentration (e.g., 5-10 mg/kg). The solvent should be allowed to evaporate completely.
-
Moisture Adjustment: Adjust the moisture content of the soil samples to a specific level, typically 60-80% of the water-holding capacity, to ensure optimal conditions for microbial activity in the native soil.
-
Incubation: Place the soil samples in the dark in a temperature-controlled incubator (e.g., 25°C) for a specified period (e.g., up to 60 days). The containers should be loosely covered to allow for air exchange while minimizing moisture loss.
Sample Collection and Analysis
-
Sampling: Collect soil subsamples from each treatment (native and sterilized) at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Extraction: Extract the this compound residues from the soil samples using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). The extraction is typically performed using sonication or shaking, followed by centrifugation to separate the soil particles from the solvent.
-
Analysis: Analyze the concentration of this compound in the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector (LC-MS).
-
Data Analysis: Calculate the degradation kinetics and the half-life (t½) of this compound in both native and sterilized soil using first-order kinetics models.
Mandatory Visualization
References
Accuracy and precision of HPLC methods for Isocarbophos quantification
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the precise and accurate quantification of pesticide residues, including the organophosphate insecticide Isocarbophos. This guide provides a comparative overview of typical reversed-phase HPLC (RP-HPLC) methods applicable to the determination of this compound in various matrices. While specific, publicly available, validated method performance data for this compound via HPLC-UV/DAD is limited, this document synthesizes common practices and expected performance characteristics for the analysis of organophosphate pesticides.
Comparison of HPLC Method Performance
The following table summarizes the typical performance parameters of two representative RP-HPLC methods coupled with UV or Diode-Array Detection (DAD) for the analysis of organophosphate pesticides like this compound. "Method A" represents a standard approach, while "Method B" illustrates potential variations in analytical parameters.
| Parameter | Method A | Method B |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Accuracy (Recovery) | 85-110% | 80-115% |
| Precision (RSD) | < 2.0% | < 3.0% |
Experimental Protocols
Detailed methodologies for the two representative HPLC methods are provided below. These protocols are based on common practices for the analysis of organophosphate pesticides.
Method A: High-Sensitivity Analysis
This method is optimized for high sensitivity and is suitable for trace residue analysis.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (gradient elution).
-
Initial: 60% Acetonitrile, 40% Water
-
Linear gradient to 90% Acetonitrile over 10 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is typically employed for solid matrices like soil or agricultural products, followed by filtration of the extract through a 0.45 µm syringe filter. For water samples, solid-phase extraction (SPE) can be used for sample clean-up and concentration.
Method B: Rapid Screening Analysis
This method is designed for faster analysis times, suitable for high-throughput screening.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 235 nm.
-
Sample Preparation: Similar to Method A, sample preparation may involve QuEChERS for solid samples or SPE for liquid samples, followed by filtration.
Workflow for this compound Quantification by HPLC
The following diagram illustrates the general workflow for the quantification of this compound using an HPLC-based method, from sample preparation to data analysis.
Caption: General workflow for this compound analysis by HPLC.
Signaling Pathways and Logical Relationships
In the context of analytical methodology, a logical relationship diagram can delineate the key validation parameters that ensure the reliability of the HPLC method.
Caption: Key validation parameters for a reliable HPLC method.
Limit of detection (LOD) and limit of quantification (LOQ) for Isocarbophos methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticides like Isocarbophos are paramount for ensuring food safety and environmental monitoring. This guide provides a comparative overview of various analytical methods for this compound, focusing on their Limit of Detection (LOD) and Limit of Quantification (LOQ), supported by experimental data and detailed protocols.
This compound, an organophosphorus pesticide, is effective in controlling a range of pests but also poses potential health risks. Consequently, sensitive and reliable analytical methods are crucial for its monitoring. This guide explores several prominent techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), aptamer-based assays, and electrochemical biosensors.
Comparative Performance of this compound Detection Methods
The choice of an analytical method for this compound detection is often dictated by factors such as required sensitivity, sample matrix, cost, and throughput. The following table summarizes the reported LOD and LOQ values for various techniques, offering a clear comparison of their quantitative capabilities.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - | 0.25–10 µg/kg[1] | Proso Millet |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.78 to 14.74 ng/ml (ppb) (general pesticide mix)[2] | 2.34 and 44.22 ng/ml (ppb) (general pesticide mix)[2] | Standard Solution |
| Aptamer-Based ELISA (apt-ELISA) | 0.05 ng/mL[3][4] | - | Water |
| Aptamer-Based Lateral Flow Biosensor | 2.48 µg/L[5] | - | Food Samples |
| Aptamer-Based Fluorescence Assay | 0.267 µg/L[6] | - | Vegetables |
| Aptamer-Based Electrochemical Biosensor | 0.01 nM[7] | - | Not specified |
| Photoinduced Regeneration Aptamer-Based Electrochemical Sensor | 3 pM[8] | - | Tomato |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of the experimental protocols for the key methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique renowned for its high sensitivity and selectivity in complex matrices.
Sample Preparation (QuEChERS Method):
-
A homogenized sample (e.g., 10 g of proso millet) is weighed into a centrifuge tube.
-
Acetonitrile is added as the extraction solvent.
-
A salt mixture (e.g., MgSO₄, NaCl, sodium citrate) is added to induce phase separation and pesticide partitioning into the acetonitrile layer.
-
The tube is shaken vigorously and then centrifuged.
-
An aliquot of the supernatant (acetonitrile extract) is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent (e.g., PSA, C18) to the extract to remove interfering matrix components.
-
The mixture is vortexed and centrifuged.
-
The final supernatant is filtered and diluted for LC-MS/MS analysis.[1]
Instrumental Analysis:
-
Chromatographic Separation: An Agilent 1290 Infinity II UHPLC system or similar is used with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water and methanol, both containing a modifier like ammonium formate or formic acid, is employed.[9]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer (e.g., SCIEX 6500+ QTRAP) is operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for the analysis of volatile and semi-volatile compounds like many pesticides.
Sample Preparation:
-
Extraction is typically performed using a suitable organic solvent like acetonitrile or acetone.
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be necessary to remove non-volatile interferences.
-
The extract is concentrated and may be derivatized to improve volatility and thermal stability if needed.
Instrumental Analysis:
-
Gas Chromatography: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp up to elute the target analytes.
-
Mass Spectrometry: A mass spectrometer, often a single quadrupole or a triple quadrupole for higher selectivity (GC-MS/MS), is used for detection. The instrument is typically operated in electron ionization (EI) mode, and specific ions for this compound are monitored.
Figure 1. General workflow for this compound analysis by GC-MS.
Aptamer-Based Enzyme-Linked Immunosorbent Assay (apt-ELISA)
Apt-ELISAs utilize aptamers, single-stranded DNA or RNA molecules, as recognition elements instead of antibodies, offering high specificity and stability. An indirect competitive format is often employed.
Assay Procedure:
-
A competitor, which is a molecule that can also bind to the aptamer, is immobilized on the surface of a microplate well.
-
The sample containing this compound is mixed with a known amount of biotinylated aptamer.
-
This mixture is added to the coated well, where this compound in the sample and the immobilized competitor compete for binding to the aptamer.
-
After incubation and washing, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated aptamer captured on the plate.
-
A substrate solution (e.g., TMB) is added, and the HRP catalyzes a color change.
-
The absorbance is measured, which is inversely proportional to the concentration of this compound in the sample.[3][4]
Figure 2. Principle of competitive apt-ELISA for this compound detection.
Electrochemical Biosensors
Electrochemical biosensors offer rapid, portable, and highly sensitive detection of pesticides. Aptamer-based electrochemical sensors are a prominent example.
Sensor Fabrication and Measurement:
-
A gold electrode is typically used as the transducer.
-
The electrode surface is modified by immobilizing a specific aptamer for this compound. This can be achieved through a thiol-gold linkage.
-
The aptamer may be labeled with a redox probe (e.g., ferrocene).
-
In the absence of this compound, the aptamer maintains a specific conformation, resulting in a baseline electrochemical signal (e.g., from the redox probe).
-
When the sample containing this compound is introduced, the aptamer binds to the pesticide, causing a conformational change.
-
This conformational change alters the distance between the redox probe and the electrode surface, leading to a measurable change in the electrochemical signal (e.g., current or impedance).
-
The magnitude of the signal change is proportional to the concentration of this compound.[7][8]
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. LC-MS/MS and GC-MS offer high accuracy and reliability, making them suitable for regulatory compliance and complex sample matrices, although they require significant capital investment and skilled operators. Immunoassays like apt-ELISA provide a cost-effective and high-throughput screening tool with excellent sensitivity. Aptamer-based biosensors, including lateral flow and electrochemical platforms, are emerging as powerful tools for rapid, on-site detection, with electrochemical sensors demonstrating exceptionally low detection limits. This guide provides the foundational information for researchers and professionals to make informed decisions when selecting a method for the detection and quantification of this compound.
References
- 1. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Assay for Detecting Four Organophosphorus Pesticides Using Fluorescently Labeled Aptamer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Isocarbophos Residue Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. Isocarbophos, an organophosphate insecticide, is of significant concern due to its potential toxicity. The two leading analytical techniques for its detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for this compound residue analysis, supported by experimental data and detailed protocols.
Executive Summary
Both GC-MS and LC-MS/MS are powerful tools for the analysis of this compound residues. The choice between the two often depends on the specific requirements of the analysis, including the matrix, desired sensitivity, and throughput. Generally, LC-MS/MS offers superior sensitivity and is applicable to a broader range of pesticide classes, including more polar and thermally labile compounds. In contrast, GC-MS is a robust and often more cost-effective technique, particularly well-suited for volatile and semi-volatile compounds like many organophosphates. Recent advancements in both technologies, particularly the use of tandem mass spectrometry (MS/MS) with both GC and LC, have significantly enhanced selectivity and sensitivity, allowing for detection at very low levels.
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for this compound analysis using GC-MS and LC-MS/MS from various studies. It is important to note that performance metrics can vary depending on the sample matrix, instrumentation, and specific method parameters.
| Parameter | GC-MS | LC-MS/MS | Matrix |
| Limit of Detection (LOD) | 0.003 - 0.010 mg/kg[1] | Typically in the low µg/kg to ng/kg range | Dried Russula[1] |
| Limit of Quantification (LOQ) | 0.009 - 0.033 mg/kg[1] | 0.050 mg/kg (for a multi-residue method)[2] | Dried Russula[1], Olive Oil[2] |
| Recovery (%) | 74.7 - 93.2%[1] | 70 - 120% (general range for pesticides)[2] | Organic Vegetables[1] |
| Relative Standard Deviation (RSD) | 8.08 - 9.17%[1] | < 20% (as per SANCO guidelines)[2] | Organic Vegetables[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound residues using GC-MS and LC-MS/MS.
Sample Preparation (QuEChERS Method)
A widely adopted sample preparation method for both GC-MS and LC-MS/MS analysis of pesticide residues in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is weighed into a centrifuge tube, and acetonitrile is added. The tube is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is ready for analysis by either GC-MS/MS or LC-MS/MS.
GC-MS/MS Analysis Protocol
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Inlet Temperature: 250 °C.[3]
-
Injection Mode: Splitless.[3]
-
Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, then ramped to 150°C at 25°C/min, followed by a ramp to 200°C at 3°C/min, and a final ramp to 280°C at 8°C/min, held for 10 minutes.[3]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 280 °C.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1.0 µL.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: Dependent on the instrument, typically in the range of 150-550 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound.
-
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key decision points when choosing between GC-MS and LC-MS/MS, the following diagrams are provided.
Conclusion
Both GC-MS/MS and LC-MS/MS are highly capable and validated techniques for the determination of this compound residues. LC-MS/MS generally demonstrates superior sensitivity for a broader array of pesticides and is particularly advantageous for multi-residue methods that include polar analytes. However, GC-MS/MS remains a reliable and robust workhorse, especially in laboratories focused on the analysis of volatile and semi-volatile compounds like many organophosphate pesticides, including this compound.
The selection of the optimal technique should be based on a thorough evaluation of the laboratory's specific needs, considering factors such as the prevalence of different pesticide classes in the samples, the required limits of detection, sample throughput, and available budget. For comprehensive pesticide residue monitoring programs, a combination of both GC-MS/MS and LC-MS/MS is often employed to provide the widest possible analytical scope.
References
Additive vs. Synergistic Effects of Isocarbophos Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocarbophos (ICP), a chiral organophosphate insecticide, is widely used in agriculture. As a chiral compound, it exists in two enantiomeric forms, S-(+)-Isocarbophos and R-(-)-Isocarbophos, which have been shown to exhibit different biological activities. Understanding the nature of their interaction—whether their combined effect is simply additive or synergistically enhanced—is crucial for accurate environmental risk assessment and the development of more effective and safer pesticide formulations. This guide provides an objective comparison of the additive and synergistic effects of this compound enantiomers, supported by experimental data.
Executive Summary
Experimental evidence demonstrates that the interaction between this compound enantiomers can be either additive or synergistic , depending on the organism. In the aquatic invertebrate Daphnia magna, the enantiomers exhibit a predominantly additive effect. However, in several terrestrial non-target organisms, including the honey bee (Apis mellifera), silkworm (Bombyx mori), parasitic wasp (Trichogramma nubilale), and earthworm (Eisenia fetida), both additive and synergistic effects have been observed. The S-(+)-enantiomer is consistently found to be the more potent acetylcholinesterase (AChE) inhibitor and, consequently, the more toxic enantiomer.
Data Presentation: Joint Toxicity of this compound Enantiomers
The joint toxicity of this compound enantiomer mixtures is often evaluated using Toxic Unit (TU) analysis. The TU is the ratio of the concentration of a chemical in a mixture to its concentration that produces a specific effect (e.g., LC50) when tested individually. A TU mix value of 1.0 indicates an additive effect, a value less than 1.0 suggests a synergistic effect, and a value greater than 1.0 implies an antagonistic effect.
Table 1: Acute Toxicity and Joint Action of this compound Enantiomers on Daphnia magna
| Test Organism | Enantiomer/Mixture | 48-hour LC50 (µg/L) | Toxic Unit (TU) mix | Type of Interaction |
| Daphnia magna | (+)-Isocarbophos | 7.08 | - | - |
| (-)-Isocarbophos | 353 | - | - | |
| Racemic this compound | 13.9 | 0.83 - 1.04 | Additive[1] |
Table 2: Joint Toxicity of this compound Enantiomers on Various Non-Target Organisms
| Test Organism | Type of Interaction Observed |
| Apis mellifera (Honey Bee) | Additive and Synergistic |
| Bombyx mori (Silkworm) | Additive and Synergistic |
| Trichogramma nubilale (Parasitic Wasp) | Additive and Synergistic |
| Eisenia fetida (Earthworm) | Additive and Synergistic |
Note: Specific TU mix values for the organisms in Table 2 are reported in the primary literature but were not accessible for this review.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death.
The S-(+)-enantiomer of this compound has been shown to be a significantly more potent inhibitor of AChE than the R-(-)-enantiomer. This enantioselective inhibition is the basis for the observed differences in toxicity between the two enantiomers.
dot
Figure 1. Differential inhibition of Acetylcholinesterase (AChE) by this compound enantiomers.
Experimental Protocols
Acute Toxicity Test for Daphnia magna
This protocol is based on the methodology described by Lin et al. (2008).[1]
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Conditions: Static exposure for 48 hours.
-
Procedure:
-
Prepare stock solutions of racemic this compound, (+)-enantiomer, and (-)-enantiomer in a suitable solvent (e.g., acetone).
-
Create a series of test concentrations by diluting the stock solutions with reconstituted hard water.
-
For each concentration and a control (reconstituted hard water with solvent), use four replicate glass beakers, each containing 10 neonates in 50 mL of the test solution.
-
Incubate the beakers at 20 ± 1°C with a 16:8 hour light:dark photoperiod.
-
Do not feed the organisms during the test.
-
Record the number of immobilized daphnids in each replicate at 24 and 48 hours.
-
Calculate the 48-hour LC50 values using probit analysis.
-
-
Joint Toxicity Assessment:
-
Prepare binary mixtures of the (+)- and (-)-enantiomers in various ratios (e.g., 1:1, 1:3, 3:1).
-
Determine the 48-hour LC50 for each mixture.
-
Calculate the Toxic Unit (TU) for each enantiomer in the mixture at the LC50 of the mixture using the formula: TU = Concentration of enantiomer / LC50 of enantiomer.
-
The TU of the mixture is the sum of the TUs of the individual enantiomers.
-
Acetylcholinesterase (AChE) Inhibition Assay
This is a generalized protocol based on the Ellman method, commonly used for organophosphate insecticides.
-
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel or recombinant human).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.
-
Phosphate buffer (pH 8.0).
-
This compound enantiomers.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound enantiomers in the phosphate buffer.
-
In a 96-well microplate, add the AChE solution to each well.
-
Add the different concentrations of the this compound enantiomers to the wells and incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition.
-
Initiate the reaction by adding a solution of ATCI and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each enantiomer concentration compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) for each enantiomer.
-
Logical Workflow for Joint Toxicity Assessment
dot
Figure 2. Workflow for assessing the joint toxicity of this compound enantiomers.
Conclusion
The interaction between this compound enantiomers is complex and species-dependent. While an additive effect is observed in Daphnia magna, the potential for synergistic effects in terrestrial non-target organisms highlights the importance of evaluating the joint toxicity of enantiomeric mixtures. The significantly higher potency of the S-(+)-enantiomer as an AChE inhibitor underscores the need to consider the enantiomeric composition in both the development of this compound-based pesticides and in their environmental risk assessment. Future research should focus on elucidating the specific mechanisms underlying the synergistic effects observed in certain species.
References
Degradation of Isocarbophos: A Comparative Study in Diverse Soil Environments
An Objective Analysis of Isocarbophos Persistence and Breakdown Across Different Soil Types, Supported by Experimental Data.
The environmental fate of the organophosphate insecticide this compound is a critical area of research for scientists in environmental science and drug development. Its persistence and degradation kinetics are significantly influenced by the physicochemical properties of the soil. This guide provides a comparative analysis of this compound degradation in various soil types, summarizing key experimental findings and outlining the methodologies used to obtain these results.
Quantitative Degradation Data
The degradation of this compound exhibits significant variability across different soil types, primarily driven by differences in soil composition and microbial activity. A study by Zhang et al. (2012) provides a clear comparative look at the degradation kinetics of racemic this compound in three distinct soils under both native (non-sterilized) and sterilized conditions. The data underscores the crucial role of microorganisms in the breakdown of this insecticide.
| Soil Type | pH | Organic Matter (%) | Clay (%) | Silt (%) | Sand (%) | Condition | Half-life (DT50) (days) | Degradation Rate Constant (k) (day⁻¹) |
| Changchun | 6.8 | 2.5 | 15 | 55 | 30 | Native | 15.1 | 0.046 |
| Sterilized | 42.0 | 0.017 | ||||||
| Hangzhou | 5.2 | 1.8 | 25 | 45 | 30 | Native | 10.9 | 0.064 |
| Sterilized | 35.7 | 0.019 | ||||||
| Zhengzhou | 8.1 | 1.2 | 20 | 60 | 20 | Native | 12.7 | 0.055 |
| Sterilized | 38.5 | 0.018 |
Data synthesized from Zhang et al. (2012).
The significantly longer half-lives in sterilized soils across all three types indicate that biotic degradation by soil microorganisms is the primary pathway for this compound dissipation.[1] Abiotic factors also contribute to degradation, albeit at a much slower rate. The variation in degradation rates among the native soils can be attributed to differences in their physicochemical properties, which in turn affect the microbial communities and the bioavailability of the pesticide.[2][3] For instance, factors like pH and organic matter content can influence both microbial activity and the sorption of the pesticide to soil particles.
Experimental Protocols
The following is a detailed methodology for a typical laboratory-based study on the degradation of this compound in soil, based on established guidelines such as the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.
1. Soil Collection and Characterization:
-
Collect soil samples from the upper 15-20 cm of the desired locations, avoiding areas with recent pesticide application.
-
Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for its key physicochemical properties, including:
-
Soil texture (particle size distribution: % sand, silt, and clay)
-
pH (in a soil-water or soil-CaCl2 slurry)
-
Organic carbon and organic matter content
-
Cation exchange capacity (CEC)
-
Moisture content at a specific water potential (e.g., -33 kPa or field capacity)
-
Microbial biomass
-
2. Experimental Setup:
-
For each soil type, prepare two sets of samples: native (non-sterilized) and sterilized (e.g., by autoclaving) to differentiate between biotic and abiotic degradation.
-
Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into individual incubation flasks.
-
Adjust the moisture content of the soil to a predetermined level, typically 50-60% of the maximum water holding capacity, and maintain it throughout the experiment.
-
Fortify the soil samples with a known concentration of this compound, dissolved in a minimal amount of a suitable solvent. Include a set of control samples without this compound.
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation. Ensure aerobic conditions by allowing for air exchange or by using a flow-through system.
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days), destructively sample triplicate flasks for each treatment.
-
Extract this compound residues from the soil samples using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate) and a suitable extraction technique (e.g., sonication or accelerated solvent extraction).
-
Clean up the extracts to remove interfering co-extractives using techniques like solid-phase extraction (SPE).
-
Quantify the concentration of this compound in the extracts using a sensitive and selective analytical method, such as high-performance liquid chromatography with a suitable detector (e.g., UV or mass spectrometry) (HPLC-MS/MS).[1]
4. Data Analysis:
-
Plot the concentration of this compound against time for each soil type and condition.
-
Determine the degradation kinetics by fitting the data to an appropriate model, most commonly the first-order kinetic model: Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
-
Calculate the half-life (DT50), the time required for 50% of the initial concentration to dissipate, using the formula: DT50 = ln(2)/k.
Visualizing the Processes
To better understand the experimental design and the transformation of this compound, the following diagrams illustrate the workflow and the chemical's degradation pathway.
References
A Comparative Guide to the Cross-Validation of Isocarbophos Detection in Diverse Food Matrices
Introduction: Isocarbophos is an organophosphorus pesticide widely used in agriculture to protect crops from pests. Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities.[1] Ensuring food safety requires robust and reliable analytical methods for detecting and quantifying its residues across a spectrum of complex food matrices. Cross-validation of these methods is a critical process to ensure that a given analytical procedure is suitable for its intended purpose across different types of foods, which can vary significantly in composition (e.g., water, fat, sugar, and pigment content).[2][3]
This guide provides a comparative overview of common analytical techniques for this compound detection, details their experimental protocols, and presents performance data across different food matrices.
Overview of Analytical Techniques
The detection of this compound residues in food is predominantly accomplished through two main categories of methods: chromatographic techniques for confirmation and quantification, and immunoassays for rapid screening.
-
Chromatographic Methods (GC-MS/MS & LC-MS/MS): Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the gold standards for pesticide residue analysis.[4] These methods offer high sensitivity and selectivity, allowing for accurate identification and quantification of this compound even at very low concentrations.[4][5] They are complementary, with GC-MS/MS being suitable for volatile and semi-volatile compounds and LC-MS/MS for thermolabile and polar compounds.[4]
-
Immunoassays (ELISA & Lateral Flow): Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow immunochromatographic (LFIC) strips, are antibody-based methods.[6] They are valued for their speed, simplicity, and cost-effectiveness, making them excellent tools for rapid, on-site screening of a large number of samples.[6][7] While highly effective for screening, positive results are typically confirmed using chromatographic methods.
Experimental Protocols
A crucial step in pesticide residue analysis is sample preparation, which aims to extract the target analyte from the complex food matrix and remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted sample preparation technique for pesticide analysis in fruits and vegetables.[4][8][9][10]
QuEChERS Sample Preparation Protocol (EN 15662 Method)
This protocol is a standard procedure for extracting pesticide residues from food matrices with high water content.
-
Homogenization: Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube. For dry samples like grains or raisins, rehydration with a specific amount of water is necessary before this step.[10]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
If required, add an internal standard solution.
-
Shake the tube vigorously for 1 minute.[10]
-
Add a mixture of salts: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[10] The salts induce phase separation and adjust pH.
-
Immediately shake vigorously for 1 minute and then centrifuge at high speed (e.g., 5000 rpm) for 5 minutes.[8][11]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
The d-SPE tube contains anhydrous MgSO₄ to remove residual water and a sorbent like Primary Secondary Amine (PSA) to remove interfering compounds such as organic acids and sugars.[12] For matrices with high fat content, C18 sorbent is also added.[10]
-
Shake the tube for 30-60 seconds and centrifuge for 5 minutes.[10]
-
-
Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by GC-MS/MS or diluted for LC-MS/MS analysis.[10][12]
Instrumental Analysis Protocols
-
GC-MS/MS:
-
Column: Typically a low-polarity column like a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1-2 µL of the final extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used, for example, starting at 70°C and ramping up to around 300°C to separate the compounds.
-
Detection: Tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
LC-MS/MS:
-
Column: A reversed-phase column such as a C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is used.[7]
-
Ionization: Electrospray ionization (ESI) in positive mode is typical for organophosphorus pesticides.[7]
-
Detection: MS/MS detection in MRM mode.
-
Performance Comparison and Cross-Validation
The validation of an analytical method ensures its reliability for a specific purpose. Key performance parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (measured as recovery), and precision (measured as Relative Standard Deviation, RSD). When a method is applied to different food types, these parameters must be re-evaluated to account for "matrix effects."
Matrix Effects: Co-extracted compounds from the food matrix can interfere with the analysis by either suppressing or enhancing the instrument's signal for the target analyte.[13] This can lead to inaccurate quantification. To compensate, matrix-matched calibration is often employed, where calibration standards are prepared in a blank extract of the same food type being analyzed.[13]
The following tables summarize performance data for this compound detection from various studies.
Table 1: Performance of Immunoassay-Based Methods for this compound
| Method | Food Matrix | Analyte | LOD | Spiked Level | Recovery (%) | Reference |
| Multicolor Immunoassay | Cucumber, Lettuce, Orange | This compound | Not specified | 0.1 - 1.0 mg/kg | 85.7 - 110.2 | [7] |
| Aptamer Microarray | Not specified | This compound | 9.9 ng/mL | Not specified | Not specified | [14] |
| Colloidal Gold Immunoassay | Cowpea | This compound | MRL dependent | 0.25x to 2x MRL | Qualitative (Pass/Fail) | [15][16] |
Table 2: Performance of Chromatographic Methods for Pesticide Analysis (Illustrative)
| Method | Food Matrix | Analyte(s) | LOQ | Spiked Level | Recovery (%) | Precision (% RSD) | Reference |
| LC-MS/MS | Baby Food (Fruit-based) | Priority Pesticides | <0.001 mg/kg | 0.001 mg/kg | 92 - 119 | < 11 | [17] |
| GC-MS/MS | Baby Food (Meat-based) | Priority Pesticides | <0.001 mg/kg | 0.001 mg/kg | 70 - 109 | < 13 | [17] |
| LC-MS/MS | Chenpi (Dried Peel) | 30 Pesticides | 0.001 - 4.95 µg/L | 5 - 100 ng/mL | Not specified | < 5.4 | [18] |
| GC-MS | Tomato, Cucumber | 8 OPs | 0.005 - 15.0 µg/kg | Not specified | Not specified | 2.9 - 7.1 | [19] |
Note: Data in Table 2 is for general pesticide analysis and illustrates typical performance. Specific validation data for this compound using these methods would need to be established for each matrix.
Conclusion
The choice of method for this compound detection depends on the analytical need. Immunoassays provide a valuable first-tier screening approach due to their speed and ease of use, making them suitable for monitoring large sample loads. However, for regulatory compliance and unambiguous quantification, chromatographic methods like GC-MS/MS and LC-MS/MS are indispensable.
Effective cross-validation across different food matrices is paramount. The QuEChERS sample preparation method has proven to be robust for a wide variety of produce, but its effectiveness must be verified for each new matrix.[10] Laboratories must rigorously evaluate performance parameters and implement strategies, such as matrix-matched calibration, to mitigate matrix effects and ensure the generation of accurate and reliable data for safeguarding public health.[13]
References
- 1. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijesd.org [ijesd.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. QuEChERS: Home [quechers.eu]
- 9. measurlabs.com [measurlabs.com]
- 10. gcms.cz [gcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Evaluation and Validation of Colloidal Gold Immunochromatographic Qualitative Testing Products for the Detection of Emamectin Benzoate, this compound, and Fipronil in Cowpea Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation and Validation of Colloidal Gold Immunochromatographic Qualitative Testing Products for the Detection of Emamectin Benzoate, this compound, and Fipronil in Cowpea Samples [mdpi.com]
- 17. waters.com [waters.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Solid-Phase Extraction Sorbents for Isocarbophos Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of different Solid-Phase Extraction (SPE) sorbents for the analysis of Isocarbophos, an organophosphate insecticide. The selection of an appropriate SPE sorbent is critical for achieving accurate and reliable quantification of pesticide residues in various matrices. This document compares the performance of commonly used sorbents, supported by experimental data from scientific literature, to aid in method development and optimization.
Comparison of SPE Sorbent Performance
The efficiency of an SPE sorbent for a particular analyte is primarily determined by its chemical structure, the nature of the sample matrix, and the physicochemical properties of the analyte itself. This compound, being a moderately polar organophosphate pesticide, exhibits variable retention on different sorbent types. While a single study directly comparing all common sorbents for this compound is not available, performance can be inferred from studies on this compound and other structurally similar organophosphate pesticides.
Table 1: Quantitative Comparison of SPE Sorbent Performance for this compound and Structurally Related Organophosphate Pesticides
| Sorbent Type | Analyte(s) | Matrix | Average Recovery (%) | Key Findings & Citations |
| Multi-Walled Carbon Nanotubes (MWCNTs) | This compound & 11 other pesticides | Surface Water | 82.0 - 103.7 | MWCNTs demonstrated excellent adsorption capacity for this compound, providing high recovery rates. This novel sorbent shows great promise for the analysis of moderately polar pesticides from aqueous samples. |
| Oasis HLB (Hydrophilic-Lipophilic Balanced) | 16 pesticides (including organophosphates) | Groundwater | > 70 | Polymeric sorbents like Oasis HLB and Strata X generally provided better recoveries for a wider range of pesticides compared to C18.[1] HLB is effective for both polar and non-polar compounds.[2] |
| C18 (Octadecylsilane) | 16 pesticides (including organophosphates) | Groundwater | Variable, generally lower than HLB for some compounds | C18 is a widely used non-polar sorbent. While effective for many non-polar compounds, its performance for moderately polar pesticides like this compound can be matrix-dependent and sometimes less efficient than polymeric sorbents.[1] |
| PSA (Primary Secondary Amine) | 179 pesticides | Rapeseeds (in d-SPE) | Variable, lower than specialized sorbents for fatty matrices | PSA is commonly used in the cleanup step of QuEChERS (a dispersive SPE technique) to remove polar interferences like organic acids and sugars. Its primary role is matrix cleanup rather than direct analyte retention from aqueous samples.[3] |
dot
Caption: General workflow of a Solid-Phase Extraction (SPE) experiment for this compound analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized SPE protocols for the extraction of this compound from a water sample using C18 and HLB cartridges.
Protocol 1: SPE using a C18 Cartridge
-
Sorbent: C18 (Octadecylsilane) bonded silica, e.g., 500 mg/6 mL.
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter. Adjust the pH to neutral (around 7.0) if necessary.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of ethyl acetate.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate with 10 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences. Air-dry the cartridge for 10-15 minutes under vacuum.
-
Elution: Elute the retained this compound with 2 x 4 mL of ethyl acetate or acetonitrile into a collection tube.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase) for instrumental analysis (e.g., GC-MS or LC-MS/MS).
Protocol 2: SPE using an Oasis HLB Cartridge
-
Sorbent: Oasis HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent, e.g., 200 mg/6 mL.
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter. Acidify the sample to pH 2-3 with an appropriate acid (e.g., hydrochloric acid) to ensure the neutral state of this compound.
-
Cartridge Conditioning:
-
Flush the HLB cartridge with 5 mL of methanol.
-
Equilibrate with 5 mL of deionized water (pH adjusted to match the sample). Do not allow the sorbent to dry.
-
-
Sample Loading: Pass the acidified water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove hydrophilic interferences. Dry the sorbent bed under vacuum for 10-15 minutes.
-
Elution: Elute this compound with 2 x 4 mL of acetonitrile or a mixture of ethyl acetate and dichloromethane.
-
Post-Elution: Concentrate the eluate and reconstitute in a suitable solvent for analysis, as described for the C18 protocol.
dot
Caption: Logical relationship for selecting an SPE sorbent based on analyte and matrix properties.
Conclusion
The choice of SPE sorbent for this compound analysis depends on the specific requirements of the analytical method and the nature of the sample matrix.
-
Multi-Walled Carbon Nanotubes (MWCNTs) have shown high recovery rates for this compound in aqueous samples and represent a promising new material for this application.
-
Oasis HLB is a versatile polymeric sorbent that generally provides good recoveries for a broad range of pesticides, including organophosphates, and is often a robust choice for complex matrices.[1]
-
C18 is a conventional and cost-effective choice, particularly for cleaner sample matrices and when the primary analytes of interest are non-polar. However, its efficiency for moderately polar compounds like this compound may be more variable.[1]
-
PSA is most effective as a cleanup sorbent in dispersive SPE formats like QuEChERS, where it efficiently removes polar matrix components that can interfere with the final analysis.[3]
For new method development, Oasis HLB is recommended as a starting point due to its versatility. However, for specific applications, particularly in environmental water analysis, MWCNTs could offer superior performance. It is always recommended to perform a validation study to determine the optimal sorbent and conditions for a specific sample matrix and analytical instrumentation.
References
Safety Operating Guide
Proper Disposal of Isocarbophos: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Isocarbophos, a potent organophosphate insecticide, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate the risks of environmental contamination and potential harm to human health. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use absorbent materials such as sand, earth, or vermiculite to contain the substance. For solid spills, sweep up the material carefully to avoid generating dust.
-
Collection: Collect all contaminated materials into a sealable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. Prevent runoff from entering drains or waterways.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
Disposal Procedures for this compound and Contaminated Materials
The primary and recommended method for the disposal of this compound is incineration .[2] However, chemical neutralization can be an alternative in specific situations, provided it is carried out by trained personnel and in accordance with local regulations.
Incineration
High-temperature incineration is the most effective method for the complete destruction of this compound. The process should be carried out in a licensed hazardous waste incineration facility.
Quantitative Data for Pesticide Incineration:
| Parameter | Recommended Value | Notes |
| Primary Chamber Temperature | 870°C to 1200°C | A temperature of at least 1000°C is recommended for the complete destruction of most organic pesticides.[3][4] |
| Residence Time | Minimum of 2 seconds | This ensures that the pesticide is exposed to the high temperature for a sufficient duration for complete combustion.[3] |
| Afterburner | Required | An afterburner and scrubber system are essential to treat the gaseous byproducts of incineration.[2] |
| Excess Air | 80% to 160% | To ensure complete combustion and minimize the formation of toxic byproducts.[3] |
Chemical Neutralization (as a potential alternative)
Chemical neutralization through methods like alkaline hydrolysis can be used to degrade organophosphates. However, the efficacy and safety of this method for this compound must be validated. The following is a general protocol for alkaline hydrolysis of organophosphate pesticides and should be adapted and validated for this compound specifically.
Experimental Protocol: Alkaline Hydrolysis of this compound
Objective: To degrade this compound into less toxic compounds through alkaline hydrolysis.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1M or higher, concentration to be optimized)
-
Suitable solvent (if this compound is in solid form)
-
pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, prepare a solution of the this compound waste. If solid, dissolve in a minimal amount of a suitable organic solvent that is miscible with the aqueous NaOH solution.
-
Reaction Setup: Place the this compound solution in a reaction vessel equipped with a stir bar.
-
Hydrolysis: Slowly add the sodium hydroxide solution to the this compound solution while stirring continuously. The final pH of the solution should be strongly alkaline (e.g., >12). The exact concentration of NaOH and the reaction time will need to be determined through experimental validation.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the degradation of this compound.
-
Neutralization: Once the degradation is complete, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal of Hydrolyzed Product: Dispose of the final neutralized solution in accordance with local regulations for aqueous chemical waste.
Disclaimer: This is a general protocol and must be optimized and validated for this compound by qualified personnel before implementation. The degradation products should be identified and their toxicity assessed to ensure complete detoxification.
Disposal of Empty Containers
Empty this compound containers must be handled as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste, preferably via incineration. Never reuse empty pesticide containers for any other purpose.[2][5]
Regulatory Framework
In the United States, the disposal of pesticides like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is crucial to consult with your institution's environmental health and safety department and local hazardous waste disposal authorities to ensure full compliance with all federal, state, and local regulations.[5][7] Many states have "Clean Sweep" programs for the collection and disposal of unwanted pesticides.[6]
This compound Disposal Workflow
Caption: this compound Disposal Decision Workflow.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Isocarbophos
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of Isocarbophos is paramount. This organophosphate insecticide is classified as highly toxic, particularly if swallowed or in contact with skin, necessitating strict adherence to safety protocols to mitigate exposure risks.[1][2][3] This guide provides a comprehensive overview of the required personal protective equipment (PPE), detailed operational procedures, and safe disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE. It is crucial to inspect all PPE for integrity before each use and to follow manufacturer's instructions for proper use and maintenance.[4]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Wear unlined, elbow-length chemical-resistant gloves.[5] Nitrile, butyl, and neoprene are generally good choices for both dry and liquid formulations.[5] Never use leather or cotton gloves as they can absorb and retain the chemical.[6] For added protection, consider wearing a light pair of disposable gloves underneath.[6] |
| Eye and Face Protection | Safety Goggles/Face Shield | Use snug-fitting, non-fogging chemical splash goggles or a full-face shield, especially during pouring, mixing, or when there is a risk of splashes or dust generation.[5][7] For high-exposure situations, a face shield worn over goggles is recommended.[5] |
| Body Protection | Chemical-resistant protective suit/coveralls | Wear a clean, dry protective suit that covers the entire body from wrists to ankles.[5] For highly toxic chemicals like this compound, a chemical-resistant suit is essential.[8] An apron made of chemical-resistant material should be worn over the suit when mixing, loading, or cleaning equipment.[5] |
| Respiratory Protection | Respirator | A respirator is necessary to protect against inhaling toxic dusts or vapors, especially in enclosed areas or during lengthy exposure.[5][8] The specific type of respirator and cartridge should be selected based on the potential exposure levels and in accordance with the product's safety data sheet (SDS) or relevant safety guidelines. A NIOSH-approved respirator with an organic vapor (OV) cartridge or a canister with an N, R, P, or HE prefilter is often recommended for pesticides.[8] |
| Footwear | Chemical-resistant boots | Wear chemical-resistant boots.[6] Leather and fabric boots are not suitable as they can absorb the pesticide.[6] Pants should be worn over the top of the boots to prevent chemicals from entering.[6] |
Experimental Protocol for Safe Handling and Disposal of this compound
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparation: 1.1. Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound to be aware of all hazards and safety precautions.[6] 1.2. Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] 1.3. Assemble PPE: Put on all required personal protective equipment as detailed in the table above. Ensure all PPE is in good condition.[4] 1.4. Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials like sand, earth, or vermiculite, and labeled containers for waste.[9]
2. Handling and Experimental Procedures: 2.1. Avoid Inhalation and Contact: Avoid all personal contact with this compound, including inhalation of dust or fumes.[9] 2.2. Handling Solids: When handling solid this compound, use dry clean-up procedures and avoid generating dust.[9] 2.3. Handling Liquids: When working with solutions of this compound, handle with care to prevent splashes. Use a chemical-resistant apron.[5] 2.4. Prohibited Actions: Do not eat, drink, or smoke in the designated work area.[9]
3. Post-Handling Procedures: 3.1. Decontamination: After handling, wash hands thoroughly with soap and water.[9] 3.2. PPE Removal: Remove PPE carefully to avoid self-contamination. Wash reusable gloves with soap and water before removing them.[8] 3.3. Laundering: Work clothes should be laundered separately from other clothing.[9] Contaminated clothing must be decontaminated before reuse.[10]
4. Spill and Emergency Procedures: 4.1. Minor Spills: In case of a minor spill, remove all ignition sources.[9] Use the spill kit to contain and absorb the material. Place the collected waste into a labeled container for disposal.[9] 4.2. Major Spills: For a major spill, evacuate the area and alert emergency responders.[9] If safe to do so, move upwind from the spill.[9] 4.3. Skin Contact: If this compound comes into contact with the skin, immediately wash the affected area with plenty of soap and water.[10] Remove all contaminated clothing.[10] 4.4. Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10] 4.5. Ingestion: If swallowed, immediately call a poison control center or doctor.[10] Do not induce vomiting.[10]
5. Disposal Plan: 5.1. Waste Collection: All waste contaminated with this compound, including excess chemical, contaminated PPE, and spill cleanup materials, must be collected in labeled, sealed containers.[9] 5.2. Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10] Do not discharge into sewers or waterways.[9] 5.3. Disposal Method: The primary recommended disposal method for organophosphate pesticides is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] Contact a licensed hazardous waste disposal company for proper disposal. 5.4. Container Disposal: Empty containers should be punctured to prevent reuse and disposed of at an authorized landfill.[9]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]
- 2. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. epa.gov [epa.gov]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. growingproduce.com [growingproduce.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
